Fluconazole

Catalog No.
S528110
CAS No.
86386-73-4
M.F
C13H12F2N6O
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluconazole

CAS Number

86386-73-4

Product Name

Fluconazole

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

Molecular Formula

C13H12F2N6O

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2

InChI Key

RFHAOTPXVQNOHP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O

solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
slightly soluble in water
Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)
Slightly soluble in water and saline
1.39e+00 g/L

Synonyms

Apo Fluconazole, Apo-Fluconazole, Béagyne, Diflucan, Fluc Hexal, Flucobeta, FlucoLich, Fluconazol AbZ, Fluconazol AL, Fluconazol Isis, Fluconazol ratiopharm, Fluconazol Stada, Fluconazol von ct, Fluconazol-Isis, Fluconazol-ratiopharm, Fluconazole, Flunazul, Fungata, Lavisa, Loitin, Neofomiral, Oxifungol, Solacap, Triflucan, UK 49858, UK-49858, UK49858, Zonal

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O

The exact mass of the compound Fluconazole is 306.1041 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in waterpoorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for iv use but dangerous for dogs)slightly soluble in water and salinein water, 4,363 mg/l at 25 °c (est)1.39e+00 g/l34.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758661. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) remains one of the most widely utilized antifungal agents in clinical practice decades after its initial patenting in 1981 and commercial introduction in 1988. As a triazole antifungal drug, its primary mechanism of action involves the inhibition of 14-α lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity. The expiration of this compound's patent in 2005 has transformed its structural motif into an attractive platform for designing novel derivatives, particularly as the global incidence of antifungal resistance continues to rise at an alarming rate. The World Health Organization has recognized antifungal resistance as one of the top ten global public health threats, driving urgent research into more effective analogs and derivatives that can overcome resistance mechanisms while maintaining favorable safety profiles. [1] [2] [3]

The molecular structure of this compound presents three strategic regions for chemical modification: the 1,2,4-triazole rings, the aromatic ring (specifically the 2,4-difluorophenyl group), and the hydroxyl group. Each region offers distinct opportunities for enhancing antifungal potency, improving pharmacokinetic parameters, and countering specific resistance mechanisms. Recent advances in synthetic chemistry, combined with a better understanding of resistance mechanisms at the molecular level, have accelerated the development of novel this compound derivatives with enhanced therapeutic potential. This comprehensive review synthesizes current research trends in this compound chemical modifications, with particular emphasis on strategic alterations to the triazole and aromatic rings that have shown promise in addressing the mounting challenge of antifungal resistance. [1] [2]

Chemical Modification Strategies

Triazole Ring Modifications

The triazole rings in this compound are essential for its mechanism of action, directly coordinating with the heme iron in the target enzyme CYP51. Research has focused on various modifications to these rings to enhance binding affinity and overcome resistance mutations while maintaining the crucial interaction with the enzyme active site.

Table 1: Triazole Ring Modification Strategies and Their Effects

Modification Type Specific Approaches Key Findings Reference
Ring Replacement Imidazole, tetrazole rings Altered specificity for fungal CYP51; mixed efficacy against resistant strains [2]
N-Alkylation Varied alkyl chain lengths Enhanced membrane permeability; potential for improved pharmacokinetics [1] [2]
Deuterium Substitution H/D exchange at specific positions Improved metabolic stability and pharmacokinetic properties [2]
Triazole Position Isomers 1,2,3-triazole vs. 1,2,4-triazole Altered binding orientation to enzyme active site; species-dependent potency [2]

Recent innovations in triazole ring modifications include site-selective silver-catalyzed C-H bond deuteration, which enables precise incorporation of deuterium atoms at specific positions on the triazole rings. This approach, demonstrated by Tlahuext-Aca et al. in 2021, utilizes silver complexes with C,P-ligands to mediate hydrogen/deuterium exchange between this compound and deuterated methanol. The resulting deuterated analogs show improved metabolic stability and pharmacokinetic properties while maintaining the antifungal activity of the parent compound. Alternative deuteration methods using manganese core-shell nanoparticles have also been developed, though these typically require higher catalyst loading and more strenuous reaction conditions. The strategic placement of deuterium atoms represents a subtle yet powerful modification that enhances the drug's residence time without dramatically altering its molecular structure or mechanism of action. [2]

Aromatic Ring Modifications

The aromatic region of this compound, specifically the 2,4-difluorophenyl group, plays a critical role in hydrophobic interactions with the enzyme binding pocket. Modifications in this region have focused on enhancing these interactions and improving the molecule's overall physicochemical properties.

Table 2: Aromatic Ring Modification Approaches and Outcomes

Modification Strategy Specific Structural Changes Biological Impact Reference
Halogen Substitution Bromo, chloro derivatives; mixed halogenation Increased lipophilicity and membrane penetration; varied spectrum [2]
Electron-Donating Groups Methoxy, methyl substitutions Enhanced aromatic ring electron density; modified enzyme binding [2]
Bulkier Aromatic Systems Naphthalene, biphenyl replacements Increased hydrophobic interactions; potential for enhanced potency [1]
Heteroaromatic Replacement Pyridine, pyrimidine rings Altered electronic properties and hydrogen bonding capacity [2]

The fluorine atoms at the 2 and 4 positions of the aromatic ring have been identified as crucial for optimal activity, contributing to both electronic effects and metabolic stability. Research into alternative substitution patterns has revealed that maintaining at least one fluorine atom at these positions typically preserves antifungal activity, while complete removal of halogen substituents generally results in diminished potency. Some of the most promising derivatives feature extended aromatic systems or heteroaromatic replacements that maintain the planar geometry required for enzyme binding while introducing additional interaction points within the binding pocket. These structural alterations have shown potential in overcoming resistance mediated by mutations in the ERG11 gene, which encodes the target enzyme 14-α lanosterol demethylase, particularly in challenging pathogens like Candida auris. [1] [2]

Hydroxyl Group and Linker Region Modifications

The hydroxyl group and the propan-2-ol linker connecting the triazole rings and aromatic system represent a third region for strategic modification. While this hydroxyl group contributes to the molecule's solubility and hydrogen-bonding capacity, its modification has yielded derivatives with altered physicochemical properties and biological activity.

Research has demonstrated that esterification of the hydroxyl group can produce prodrugs with enhanced oral bioavailability, which undergo enzymatic hydrolysis in vivo to release active this compound. Alternatively, replacement with amino groups has generated analogs with different charge distributions and hydrogen-bonding capabilities, some of which show improved activity against specific fungal pathogens. The carbon chain length between the triazole rings and the central carbon atom has also been investigated, with studies indicating that both shorter and longer chains can affect molecular flexibility and binding orientation. However, the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol structure appears optimal for activity against most Candida species, suggesting this configuration precisely positions the triazole rings for coordination with the enzyme's heme group. [2]

Synthesis and Analytical Characterization

Synthetic Methodologies

The synthesis of this compound and its analogs has evolved significantly since the original Pfizer-developed routes, with recent methodologies focusing on improved regioselectivity, efficiency, and adaptability for structural diversification.

Table 3: Comparison of this compound Synthesis Methods

Synthetic Approach Key Features Advantages Limitations Reference
Original Pfizer Route Ortho-lithiation of difluorobenzene + 1,3-dichloroacetone Established methodology; high yield Requires cryogenic conditions; regioselectivity issues [2]
Epoxide Intermediate Epichlorohydrin as key intermediate Improved regioselectivity; versatile for derivatives Multiple steps requiring purification [2]
Continuous Flow Synthesis Flow chemistry with turbo-Grignard reagents Enhanced safety; better temperature control Specialized equipment needed [2]
Visible Light-Mediated Photocatalytic regioselective oxo-amination Atom economy; mild conditions Emerging technology; optimization required [2]

The original synthetic pathway developed by Pfizer involves direct ortho-lithiation of meta-difluorobenzene followed by quenching the formed anion with 1,3-dichloroacetone, and subsequent N-alkylation of 1,2,4-triazole. While this method remains foundational, it presents challenges in regioselectivity and requires careful control of reaction conditions. More recent approaches have addressed these limitations through innovative strategies such as the use of epoxide intermediates to improve regioselectivity, continuous flow synthesis for enhanced process control and safety, and visible light-induced radical oxo-amination for more sustainable synthetic pathways. The development of "turbo-Grignard" reagents has enabled more efficient formation of critical carbon-carbon bonds, while flow chemistry approaches have reduced reaction times and improved yields for key intermediates. These methodological advances have facilitated the synthesis of diverse this compound analogs for structure-activity relationship studies. [2]

The following diagram illustrates a generalized synthetic workflow for this compound and its derivatives, incorporating both classical and contemporary approaches:

G Starting Materials Starting Materials Difluorobenzene Derivatives Difluorobenzene Derivatives Starting Materials->Difluorobenzene Derivatives Halogenation Triazole Compounds Triazole Compounds Starting Materials->Triazole Compounds Heterocycle Synthesis Intermediate Formation Intermediate Formation Metal-Halogen Exchange Metal-Halogen Exchange Intermediate Formation->Metal-Halogen Exchange Lithiation/Grignard Nucleophilic Addition Nucleophilic Addition Intermediate Formation->Nucleophilic Addition Carbon-Carbon Bond Formation Ring Formation/Modification Ring Formation/Modification N-Alkylation N-Alkylation Ring Formation/Modification->N-Alkylation Regioselective Coupling Triazole Ring Modifications Triazole Ring Modifications Ring Formation/Modification->Triazole Ring Modifications Deuteration/Substitution Aromatic Ring Modifications Aromatic Ring Modifications Ring Formation/Modification->Aromatic Ring Modifications Electrophilic Substitution Hydroxyl Group Modifications Hydroxyl Group Modifications Ring Formation/Modification->Hydroxyl Group Modifications Esterification/Amination Final Derivatives Final Derivatives Novel Analogs Novel Analogs Final Derivatives->Novel Analogs Biological Evaluation Difluorobenzene Derivatives->Metal-Halogen Exchange Metal-Halogen Exchange->Nucleophilic Addition Triazole Compounds->N-Alkylation This compound Core This compound Core N-Alkylation->this compound Core Key Intermediate Key Intermediate Nucleophilic Addition->Key Intermediate Key Intermediate->N-Alkylation This compound Core->Triazole Ring Modifications This compound Core->Aromatic Ring Modifications This compound Core->Hydroxyl Group Modifications Triazole Ring Modifications->Novel Analogs Aromatic Ring Modifications->Novel Analogs Hydroxyl Group Modifications->Novel Analogs

Synthetic workflow for this compound derivatives showing key transformation stages

Analytical Characterization and Quality Control

Comprehensive analytical characterization is essential for establishing the structure, purity, and physicochemical properties of novel this compound derivatives. Advanced chromatographic and spectroscopic techniques form the cornerstone of these characterization protocols. High-performance liquid chromatography (HPLC) with UV detection remains the standard method for assessing purity, typically requiring ≥95% purity for biological evaluation. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (particularly 1H, 13C, and 19F NMR) provides detailed information about molecular structure, stereochemistry, and conformational preferences. Mass spectrometry (especially LC-MS with electrospray ionization) enables precise molecular weight determination and fragmentation pattern analysis, which is crucial for verifying novel structures and detecting synthetic byproducts. [2]

Additional analytical techniques include X-ray crystallography for determining three-dimensional molecular structure in the solid state, which has been instrumental in understanding the binding conformation of this compound analogs. Thermal analysis methods such as differential scanning calorimetry (DSC) help characterize polymorphic forms and stability profiles, which are critical for pharmaceutical development. As this compound derivatives progress toward potential clinical application, robust quality control protocols must be established, including identification and quantification of impurities according to International Council for Harmonisation (ICH) guidelines, residual solvent analysis, and comprehensive stability studies under various storage conditions. [2]

Biological Evaluation and Resistance Mechanisms

Antifungal Resistance Landscape

The global emergence of resistance to azole antifungals represents one of the most significant challenges in medical mycology. Resistance mechanisms are diverse and often multifactorial, involving target site mutations, efflux pump overexpression, and cellular stress adaptation pathways. The World Health Organization's Fungal Priority Pathogens List highlights Candida auris, Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans as critical priority pathogens, with many clinical isolates showing decreased susceptibility to this compound. Particularly concerning is Candida auris, where approximately 93% of isolates demonstrate resistance to this compound, about 35% to amphotericin B, and 4% exhibit pan-resistance to all three major antifungal classes. This resistance profile, combined with its ability to persist in healthcare environments, has made C. auris a formidable nosocomial threat. [4] [3]

The molecular basis of resistance has been extensively studied, revealing that mutations in the ERG11 gene encoding the drug target 14-α lanosterol demethylase can reduce drug binding affinity. Additionally, overexpression of drug transporter genes such as CDR1, CDR2, and MDR1 enhances efflux of azole drugs from fungal cells, decreasing intracellular concentrations. More recently, studies have revealed the importance of sphingolipid metabolism in antifungal resistance, with alterations in sphingolipid composition contributing to resistance in Candida auris. Experimental evolution studies have shown that this compound-resistant adaptors of C. auris display significant remodeling of their sphingolipid profiles, particularly increased levels of phytoceramide (PhytoCer), suggesting an adaptive mechanism that may work in concert with traditional resistance pathways. [4]

Experimental Protocols for Biological Evaluation

Standardized protocols for evaluating the antifungal activity of novel this compound derivatives are essential for generating comparable data across research groups. The Clinical and Laboratory Standards Institute (CLSI) methods represent the gold standard for susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Fresh colonies are suspended in saline to a 0.5 McFarland standard (approximately 1-5×10^6 CFU/mL for yeasts), then diluted in RPMI 1640 medium to achieve final inoculum densities of 0.5-2.5×10^3 CFU/mL for broth microdilution assays. [4]
  • Drug Dilution Series: Two-fold serial dilutions of test compounds are prepared in sterile 96-well microtiter plates containing RPMI 1640 medium buffered to pH 7.0 with MOPS. This compound is typically used as a reference control. [4]
  • Incubation and Endpoint Determination: Inoculated plates are incubated at 35°C for 24-48 hours (depending on fungal species). The MIC endpoint is defined as the lowest concentration that produces 50% inhibition (MIC50) or prominent decrease (approximately 90% for some fungi) in growth compared to drug-free controls, measured by visual reading or optical density at 600 nm. [4]

Growth Kinetics Assays Time-kill studies and growth curve analyses provide additional information beyond MIC values. Using automated systems like the Tecan liquid handling system, optical density at 600 nm is recorded every 15-60 minutes over 24-48 hours in the presence of sub-MIC and MIC concentrations of test compounds. These assays help distinguish between fungistatic and fungicidal activity and identify post-antifungal effects. [4]

Resistance Reversal Studies To evaluate the ability of novel derivatives to overcome specific resistance mechanisms, compounds are tested against clinically resistant isolates with known resistance mechanisms (e.g., ERG11 mutations, efflux pump overexpression). Combination studies with efflux pump inhibitors like FK506 or Hsp90 inhibitors can help identify derivatives that bypass these resistance mechanisms. [5]

Cytotoxicity Assessment Selective toxicity is evaluated using mammalian cell lines (typically human fibroblasts or hepatocytes) in viability assays such as MTT, XTT, or Alamar Blue. Compounds showing >50% inhibition of mammalian cell growth at concentrations <10× the fungal MIC are generally considered to have unfavorable therapeutic indices. [5]

The relationship between this compound resistance mechanisms and potential modification strategies to overcome them can be visualized as follows:

G ERG11 Mutations\n(Target Site Modification) ERG11 Mutations (Target Site Modification) Reduced Drug Binding Reduced Drug Binding ERG11 Mutations\n(Target Site Modification)->Reduced Drug Binding Treatment Failure Treatment Failure Reduced Drug Binding->Treatment Failure Efflux Pump Overexpression\n(CDR1, CDR2, MDR1) Efflux Pump Overexpression (CDR1, CDR2, MDR1) Decreased Intracellular Concentration Decreased Intracellular Concentration Efflux Pump Overexpression\n(CDR1, CDR2, MDR1)->Decreased Intracellular Concentration Decreased Intracellular Concentration->Treatment Failure Sphingolipid Remodeling\n(Altered Membrane Composition) Sphingolipid Remodeling (Altered Membrane Composition) Altered Drug Permeability/Compartmentalization Altered Drug Permeability/Compartmentalization Sphingolipid Remodeling\n(Altered Membrane Composition)->Altered Drug Permeability/Compartmentalization Altered Drug Permeability/Compartmentalization->Treatment Failure Hsp90-Mediated Stress Response Hsp90-Mediated Stress Response Stabilization of Resistance Mechanisms Stabilization of Resistance Mechanisms Hsp90-Mediated Stress Response->Stabilization of Resistance Mechanisms Stabilization of Resistance Mechanisms->Treatment Failure Structural Modifications to Triazole Rings Structural Modifications to Triazole Rings Enhanced Target Binding Enhanced Target Binding Structural Modifications to Triazole Rings->Enhanced Target Binding Counterstrategy Restored Efficacy Restored Efficacy Enhanced Target Binding->Restored Efficacy Aromatic Ring Hydrophobic Optimization Aromatic Ring Hydrophobic Optimization Bypassed Efflux Recognition Bypassed Efflux Recognition Aromatic Ring Hydrophobic Optimization->Bypassed Efflux Recognition Counterstrategy Bypassed Efflux Recognition->Restored Efficacy Combination with Sphingolipid Inhibitors Combination with Sphingolipid Inhibitors Restored Drug Sensitivity Restored Drug Sensitivity Combination with Sphingolipid Inhibitors->Restored Drug Sensitivity Counterstrategy Restored Drug Sensitivity->Restored Efficacy Hsp90 or Calcineurin Inhibition Hsp90 or Calcineurin Inhibition Disabled Cellular Stress Response Disabled Cellular Stress Response Hsp90 or Calcineurin Inhibition->Disabled Cellular Stress Response Counterstrategy Disabled Cellular Stress Response->Restored Efficacy

This compound resistance mechanisms and corresponding chemical strategies to overcome them

Future Directions and Conclusion

Emerging Research Trends

The future of this compound research and development is evolving along several promising trajectories that extend beyond conventional structural modifications:

Combination Therapies Research into synergistic drug combinations represents a promising approach to overcoming resistance. Studies have identified small molecules like the indazole compound ML212 that selectively reverse this compound resistance in Candida albicans clinical isolates without exhibiting antifungal activity when administered alone. These chemosensitizers work through various mechanisms, including inhibition of Hsp90 or calcineurin pathways, disrupting the cellular stress responses that enable resistance development. This approach can transform conventional fungistatic azole compounds into fungicidal drug combinations, potentially revolutionizing treatment for immunocompromised patients with invasive fungal infections. [5]

Advanced Formulation Strategies Novel drug delivery systems including nanoparticles, liposomes, and polymeric micelles are being explored to enhance the bioavailability and tissue targeting of this compound derivatives. These approaches could potentially overcome pharmacological limitations of existing formulations and improve drug accumulation at infection sites. Additionally, long-acting injectable formulations and topical gels with enhanced penetration properties are under development, which could expand the clinical utility of next-generation azole antifungals. [6]

Integrative Technologies The application of artificial intelligence in drug design is accelerating the identification of promising this compound derivatives. Machine learning models can predict structural modifications likely to overcome specific resistance mechanisms while maintaining favorable pharmacokinetic profiles. Additionally, high-throughput screening technologies enable rapid evaluation of compound libraries against diverse fungal pathogens, including resistant strains. The integration of structural biology and computational modeling provides detailed insights into drug-target interactions at atomic resolution, facilitating rational design of derivatives with optimized binding characteristics. [3]

Conclusion and Outlook

The strategic chemical modification of this compound, particularly through targeted alterations to its triazole rings, aromatic system, and hydroxyl group, continues to yield promising analogs with enhanced antifungal properties and potential for overcoming resistance. The expanding toolkit of synthetic methodologies enables more efficient and diverse structural modifications, while advanced analytical techniques provide deeper insights into structure-activity relationships. As understanding of resistance mechanisms grows more sophisticated, including recent discoveries regarding the role of sphingolipid metabolism in antifungal resistance, chemical modification strategies can be increasingly tailored to address specific resistance pathways.

The future of this compound-based antifungal therapy lies in the rational integration of structural optimization, combination approaches with chemosensitizers, and advanced delivery systems. These multifaceted strategies offer the potential to extend the clinical lifespan of this essential antifungal class while addressing the escalating threat of fungal resistance. As research progresses, collaboration between medicinal chemists, microbiologists, and clinical researchers will be essential to translate promising this compound derivatives into effective therapeutic options for patients with invasive fungal infections. [1] [4] [3]

References

fluconazole global consumption patterns 2008-2018 epidemiological data

Author: Smolecule Technical Support Team. Date: February 2026

Global Consumption of Fluconazole (2008-2018)

The table below summarizes the consumption trend of systemic antifungal agents, with specific data for this compound, across 65 middle- and high-income countries from 2008 to 2018. Consumption is measured in Defined Daily Dose (DDD) per 1000 inhabitants per day, the standard metric for comparing drug utilization [1].

Year Overall Antifungal Consumption (DDD/1000 inhabitants/day) This compound Consumption (DDD/1000 inhabitants/day) Compound Annual Growth Rate (CAGR) for this compound
2008 0.50 0.144 ---
2018 0.92 0.230 4.77% (2008-2018)

Key insights from the data include [1]:

  • Overall Growth: Global consumption of systemic antifungal agents increased significantly, with a CAGR of 6.2%. This compound consumption contributed to this trend, growing at a CAGR of 4.77%.
  • Country Income-Level Disparity: High-income countries were the major consumers of antifungal agents, though their consumption saw a gradual decline in recent years. In contrast, consumption in middle-income countries increased over the period.
  • Regional Variation: In 2018, total antifungal consumption across the studied countries ranged from 0.03 DDD/1000 inhabitants/day in the Philippines to 3.37 DDD/1000 inhabitants/day in Belgium, indicating substantial variation in usage patterns.

Methodological Overview of the Primary Study

The core data presented comes from a study that used a standardized methodology to ensure comparability across countries and over time [1].

  • Data Source: The analysis used sales data from the IQVIA-multinational integrated data analysis system (MIDAS) database. This database collects information from wholesalers on the volume of oral and parenteral antifungal formulations sold in both retail and hospital pharmacy sectors.
  • Consumption Metric: The volume of antifungals sold was converted into Defined Daily Doses (DDD), a technical unit assigned by the World Health Organization (WHO). Consumption was then standardized as DDD per 1000 inhabitants per day to facilitate comparison.
  • Geographical and Temporal Scope: The study included 27 middle-income and 38 high-income countries, covering an 11-year period from January 2008 to December 2018.
  • Statistical Analysis: Trends were characterized using the Compound Annual Growth Rate (CAGR) and assessed for statistical significance using the Mann-Kendall test.

This workflow illustrates the process from raw data collection to the final trend analysis:

cluster_1 Data Source cluster_2 Data Processing cluster_3 Consumption Metric cluster_4 Analysis & Output data_source Data Source data_processing Data Processing data_source->data_processing metric Consumption Metric data_processing->metric analysis Statistical Analysis & Output metric->analysis iqvia IQVIA-MIDAS Database wholesalers Wholesaler Sales Data ddd Convert Sales to DDD standardize Standardize by Population final_metric DDD/1000 inhabitants/day cagr Calculate CAGR trend_test Mann-Kendall Trend Test

Regional and Clinical Context

  • Country-Specific Data: A study from Lebanon, a middle-income country, illustrated the local consumption trends. It found that community consumption of antifungals increased by approximately 18.64% between 2004 and 2018, with This compound being the most consumed antifungal agent, constituting 20.99% of the total DDDs over the 14-year period [2].
  • Link to Antifungal Resistance: The increase in this compound consumption is clinically significant due to its direct link with emerging resistance. Research indicates that rising this compound use in a hospital setting was followed by a documented increase in this compound-resistant Candida parapsilosis isolates. A key resistance mechanism identified is the Y132F substitution in the Erg11 gene [3].
  • Current R&D Landscape: While your focus is on historical data, it's noteworthy that the WHO has published a 2025 report analyzing the pipeline of antifungal agents in clinical and preclinical development, highlighting the ongoing global effort to address fungal infections [4].

References

Population Pharmacokinetic Modeling of Fluconazole in Critically Ill Patients: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Critically ill patients present significant challenges for antifungal pharmacotherapy due to profound pathophysiological alterations that dramatically impact drug pharmacokinetics (PK). Fluconazole, a cornerstone triazole antifungal agent, exhibits marked pharmacokinetic variability in this population, leading to suboptimal exposures and potential treatment failure in invasive fungal infections [1] [2]. Population pharmacokinetic (PopPK) modeling has emerged as an essential tool for identifying and quantifying sources of this variability, enabling personalized dosing strategies that optimize pharmacokinetic/pharmacodynamic (PK/PD) target attainment [3] [4].

The physiological alterations in critical illness—including fluid shifts, altered protein binding, organ dysfunction, and the use of organ support therapies—significantly impact this compound's volume of distribution (Vd) and clearance (CL) [2]. These changes often render standard dosing regimens inadequate, necessitating model-informed precision dosing approaches. This document provides comprehensive application notes and detailed experimental protocols for developing PopPK models of this compound in critically ill patients, with the goal of supporting optimal antifungal therapy in this vulnerable population.

Current Research and Quantitative Data Synthesis

Key Population Pharmacokinetic Studies

Recent PopPK studies have substantially advanced our understanding of this compound disposition in critically ill patients. The table below synthesizes quantitative findings from recent investigations:

Table 1: Summary of Recent this compound Population Pharmacokinetic Studies in Critically Ill Patients

Study Population Sample Size (Patients) Structural Model Significant Covariates Dosing Recommendations
ARF patients on CRRT [1] 16 patients, 297 concentrations One-compartment with CRRT compartment Body weight (on Vc), CRRT dose (on CLCRRT) Dosing adjustments required based on body weight and CRRT intensity; Standard doses failed at moderate-high CRRT
Mixed critically ill [3] 177 patients Two-compartment CRRT status, eGFR, Total Body Weight Weight-based LD; MD: 400 mg (off-CRRT), 800 mg (on-CRRT)
Critically ill burn patients [5] [6] Not specified Non-compartmental analysis Volume of distribution (decreased 3-7x) Higher than usual doses needed for adequate coverage
Mixed ICU & non-ICU [4] 52 patients, 202 concentrations Not specified Renal function, Critical illness status Higher loading doses (BID) improved PTA; Poor target attainment for C. glabrata
Pharmacokinetic/Pharmacodynamic Targets and Variability

The successful application of PopPK models depends on appropriate PK/PD targets. The following table summarizes key exposure targets and the observed variability in critically ill patients:

Table 2: this compound PK/PD Targets and Exposure Variability in Critical Illness

Parameter Target Value Clinical Rationale Attainment in Critically Ill
fAUC/MIC [1] [7] ≥100 EUCAST target for fungicidal activity 33-65% of patients fail to achieve target with standard dosing [4] [7]
Trough Concentration [4] 10-15 mg/L Surrogate for AUC for empirical therapy 65% below target after 24h of therapy [4]
Toxicity Threshold [4] Trough >80 mg/L Potential seizure risk (case reports) Rarely encountered with current dosing
AUC24h [4] >400 mg·h/L For MIC of 4 mg/L (fAUC/MIC ≥100) Highly variable; influenced by weight, CRRT, renal function

Population PK Modeling Workflow

The process for developing a PopPK model for this compound in critically ill patients follows a structured workflow encompassing data collection, model development, validation, and clinical application.

G DataCollection Data Collection ModelDevelopment Model Development DataCollection->ModelDevelopment PKData PK Sampling (Peak, Mid-dose, Trough) DataCollection->PKData Covariates Covariate Data (Weight, Renal Function, CRRT, Albumin) DataCollection->Covariates ClinicalData Clinical Outcomes (Infection Resolution, Mortality) DataCollection->ClinicalData ModelValidation Model Validation ModelDevelopment->ModelValidation BaseModel Structural Model (1- or 2-compartment) ModelDevelopment->BaseModel StochasticModel Stochastic Model (Inter/Intra-individual Variability) ModelDevelopment->StochasticModel CovariateModel Covariate Model (Stepwise Inclusion) ModelDevelopment->CovariateModel ClinicalApplication Clinical Application ModelValidation->ClinicalApplication InternalVal Internal Validation (GOF, VPC, Bootstrap) ModelValidation->InternalVal ExternalVal External Validation (Independent Dataset) ModelValidation->ExternalVal DosingOptimization Dosing Optimization (Monte Carlo Simulations) ClinicalApplication->DosingOptimization SoftwareTools Software Implementation (Shiny, NONMEM, R) ClinicalApplication->SoftwareTools TDMProtocol TDM Protocol (Target AUC/MIC attainment) ClinicalApplication->TDMProtocol

Detailed Experimental Protocols

Patient Recruitment and Data Collection Protocol
4.1.1 Inclusion/Exclusion Criteria
  • Inclusion Criteria: Adult critically ill patients (≥18 years) receiving intravenous this compound for proven or suspected invasive fungal infection; expected to require ≥72 hours of therapy; central venous access available [4] [7].
  • Exclusion Criteria: Pregnancy; receiving extracorporeal membrane oxygenation (ECMO); anticipated survival <24 hours; concurrent participation in conflicting clinical trials.
4.1.2 Data Collection Timepoints and Variables
  • Baseline Demographics: Age, sex, height, total body weight, ideal body weight, body mass index, admission diagnosis, APACHE II/SOFA scores [7].
  • Clinical Parameters: Serum creatinine, albumin, bilirubin; urine output; presence of sepsis; mechanical ventilation; vasopressor use [1] [4].
  • CRRT Parameters: When applicable - mode (CVVH, CVVHD, CVVHDF), blood flow rate, effluent rate, filter type, duration [1].
  • This compound Dosing: Exact dose, dosing interval, route, start time, infusion duration, sampling times relative to dose.
4.1.3 Pharmacokinetic Sampling Scheme

Collect three blood samples per patient during a single dosing interval at steady-state (after ≥4 doses) [7]:

  • Peak sample: 30 minutes after infusion completion
  • Mid-dose sample: 50% through the dosing interval
  • Trough sample: Immediately before next dose (within 30 minutes)

Sample Processing: Collect 2-3 mL blood in heparin tubes; centrifuge at 2000×g for 10 minutes at 4°C; transfer plasma to cryovials; store at -70°C until analysis.

Bioanalytical Method for this compound Quantification
4.2.1 UHPLC-MS/MS Conditions [7]
  • Chromatography System: Shimadzu Nexera UHPLC system
  • Column: Kinetex C8 (50 × 2.10 mm, 1.7 μm)
  • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid with 10 mM ammonium formate
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL
  • Run Time: 5 minutes
4.2.2 Mass Spectrometry Parameters [7]
  • Instrument: Triple quadrupole mass spectrometer (Shimadzu 8030+)
  • Ionization Mode: Positive electrospray (ESI+)
  • Ion Transitions: m/z 306.7 → 238.2 (this compound); m/z 350.0 → 281.1 (voriconazole internal standard)
  • Interface Temperature: 300°C
  • Desolvation Line Temperature: 250°C
  • Nebulizing Gas Flow: 3 L/min
  • Drying Gas Flow: 15 L/min
4.2.3 Sample Preparation Procedure
  • Thaw plasma samples on ice
  • Aliquot 100 μL plasma into microcentrifuge tubes
  • Add 20 μL internal standard working solution (voriconazole, 5 μg/mL)
  • Precipitate proteins with 300 μL acetonitrile
  • Vortex for 60 seconds, then centrifuge at 14,000×g for 10 minutes
  • Transfer 100 μL supernatant to autosampler vials for analysis
4.2.4 Method Validation Parameters
  • Linearity: 0.2-20 μg/mL (r>0.995) [7]
  • Precision: Intra-day and inter-day CV <15%
  • Accuracy: 85-115% of nominal values
  • Selectivity: No interference from blank plasma or concomitant medications
  • Stability: Bench-top, freeze-thaw, and long-term stability established
Population PK Model Development Protocol
4.3.1 Software and Estimation Methods
  • Primary Software: NONMEM (version 7.5.1) [1] [8]
  • Supporting Tools: Pirana (model management), PsN (covariate screening, bootstrap), Xpose (diagnostics) [1]
  • Estimation Method: First-order conditional estimation with interaction (FOCEI) [8]
4.3.2 Base Model Development
  • Structural Model Selection: Test one- and two-compartment models with first-order elimination; evaluate improvement in objective function value (OFV) and diagnostic plots [3].
  • Stochastic Model: Model interindividual variability (IIV) exponentially; residual unexplained variability with proportional, additive, or combined error models.
  • CRRT Integration: For patients on continuous renal replacement therapy, incorporate a dedicated CRRT compartment with clearance (CLCRRT) calculated from CRRT parameters [1].
4.3.3 Covariate Model Building

Execute stepwise covariate analysis using the following potential covariates:

  • Body size descriptors: Total body weight, ideal body weight, body surface area
  • Renal function: Estimated glomerular filtration rate (eGFR), creatinine clearance (CrCl)
  • Organ support: CRRT status and intensity
  • Clinical status: Serum albumin, APACHE II score, presence of sepsis

Apply forward inclusion (ΔOFV > -3.84, p < 0.05) and backward elimination (ΔOFV > +6.63, p < 0.01) criteria [8].

Model Validation and Evaluation Protocol
4.4.1 Internal Validation Methods
  • Goodness-of-Fit Plots: Observed vs. population predictions; observed vs. individual predictions; conditional weighted residuals vs. time/predictions [1].
  • Visual Predictive Check (VPC): Perform 1000 simulations; plot 5th, 50th, and 95th percentiles of observed and simulated data [8].
  • Bootstrap Validation: 1000 bootstrap runs; compare final parameter estimates with bootstrap medians and 95% confidence intervals [8].
  • Normalized Prediction Distribution Errors (NPDE): Evaluate distribution of NPDE for uniformity [8].
4.4.2 External Validation Protocol
  • Dataset Splitting: Reserve 20-30% of patients for external validation
  • Prediction Evaluation: Calculate mean prediction error (MPE) for bias and mean absolute prediction error (MAPE) for precision
  • Simulation-Based Assessment: Compare predicted and observed concentrations in validation cohort
Model-Based Simulations and Dosing Optimization
4.5.1 Monte Carlo Simulation Protocol
  • Virtual Population: Simulate 1000-5000 virtual patients reflecting the target critically ill population [1] [3].
  • Covariate Distributions: Incorporate appropriate distributions for weight, renal function, and CRRT status.
  • Dosing Regimens: Evaluate standard and optimized dosing regimens including loading doses, weight-based dosing, and CRRT-adapted regimens.
  • PK/PD Target: Calculate probability of target attainment (PTA) for fAUC/MIC ≥100 across MIC values 0.125-8 mg/L [1] [4].
4.5.2 Regimen Optimization Criteria

Define optimal dosing as:

  • PTA ≥90% at EUCAST clinical breakpoint MIC values
  • Minimal risk of toxicity (trough concentrations <80 mg/L)
  • Practical dosing intervals for clinical implementation

Implementation and Clinical Application

Dosing Recommendations for Specific Subpopulations

Based on recent PopPK analyses, the following dosing strategy is recommended for critically ill patients:

Table 3: Model-Informed this compound Dosing in Critically Ill Patients

Patient Subpopulation Loading Dose Maintenance Dose Key Considerations
Critically ill (no CRRT) [3] 12 mg/kg (max 800 mg) 400 mg daily For patients >60 kg, consider 600-800 mg daily
CRRT Patients [1] [3] 12 mg/kg (max 800 mg) 800 mg daily Dose depends on CRRT intensity; higher doses needed
Burn Patients [5] [6] 12-15 mg/kg 400-800 mg daily Significant Vd expansion; TDM strongly recommended
Augmented Renal Clearance [4] 12 mg/kg 6-8 mg/kg every 12 hours Split daily dose to avoid subtherapeutic troughs
C. glabrata Infection [4] 12-15 mg/kg 800-1200 mg daily Monitor for efficacy; consider alternative agents if MIC >4 mg/L
Therapeutic Drug Monitoring Protocol

While this compound TDM is not routinely recommended, it should be considered in critically ill patients with:

  • Changing renal function or CRRT intensity
  • Poor clinical response despite appropriate dosing
  • Suspected toxicity
  • C. glabrata infections with high MIC values
  • Extreme body weight (e.g., obesity, cachexia)

Sampling for TDM: Collect trough concentration (within 30 minutes before next dose); therapeutic range 10-15 mg/L for invasive candidiasis [4]. For AUC estimation, use peak (30 minutes post-infusion) and trough samples with Bayesian estimation [4].

Software Implementation for Clinical Use

Develop user-friendly interfaces for model implementation in clinical practice:

  • Shiny Application [1]: Web-based tool for dosing individualization based on patient characteristics and CRRT parameters
  • Bayesian Forecasting: Incorporate maximum a posteriori (MAP) Bayesian estimation for dose individualization using limited samples
  • Electronic Health Record Integration: Embed model-based dosing recommendations within clinical decision support systems

Conclusion

Population pharmacokinetic modeling represents a powerful approach to address the significant variability in this compound exposure observed in critically ill patients. The protocols outlined herein provide a framework for robust model development, validation, and clinical implementation. Key considerations for optimizing this compound therapy in this population include:

  • Body size and renal function are consistent covariates influencing this compound pharmacokinetics
  • CRRT significantly enhances clearance and requires dose escalation up to 800 mg daily
  • Standard dosing regimens are frequently inadequate for achieving PK/PD targets
  • Model-informed precision dosing can significantly improve target attainment and potentially clinical outcomes

Future work should focus on external validation of proposed models, development of user-friendly clinical decision support tools, and prospective evaluation of the impact of model-informed dosing on clinical outcomes in critically ill patients with invasive fungal infections.

References

Comprehensive Application Notes and Protocols: HPLC-UV Methodology for Fluconazole Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Therapeutic Drug Monitoring (TDM) of fluconazole has emerged as a critical practice in optimizing antifungal therapy for vulnerable patient populations. This compound, a triazole antifungal agent, demonstrates concentration-dependent efficacy with the pharmacodynamic target of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio exceeding 25-100 for various Candida species. Recent evidence indicates that approximately 40% of immunocompromised pediatric patients and 45% of adult ICU patients exhibit subtherapeutic this compound concentrations (<11-15 mg/L) with standard dosing regimens, highlighting the essential role of TDM in precision medicine [1]. The altered pharmacokinetics in critically ill patients, particularly those with severe burns, further necessitates TDM as studies have demonstrated 3-7 fold decreases in volume of distribution and 2-3 fold shorter elimination half-lives compared to healthy subjects [2].

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a financially rational alternative to liquid chromatography-mass spectrometry (LC-MS) for laboratories with budget constraints or those requiring straightforward methodology. While LC-MS offers superior sensitivity, well-optimized HPLC-UV methods provide adequate analytical performance for TDM within the therapeutic range of 5-160 mg/L [1]. The development of microsampling techniques, particularly volumetric absorptive microsampling (VAMS), has further enhanced the applicability of HPLC-UV for TDM in pediatric populations by minimizing blood collection volumes to 10 μL while maintaining analytical integrity [1]. This protocol details the development, validation, and implementation of a robust HPLC-UV method for this compound TDM, incorporating recent advances in sample preparation and chromatographic optimization.

Method Development

Chromatographic Optimization Strategies

The development of a precise HPLC-UV method for this compound quantification requires systematic optimization of chromatographic parameters to achieve adequate separation, peak symmetry, and sensitivity. This compound presents particular challenges due to its polar nature (logP 0.56-0.58) and presence of heterocyclic amine groups that can cause peak tailing in reversed-phase chromatography [1]. Based on design of experiments (DoE) and artificial neural network (ANN) approaches, the acetonitrile concentration in the mobile phase represents the most influential factor affecting retention time, tailing factor, and peak height [3].

  • Stationary Phase Selection: The Synergi 4 μm Polar-RP 80 Å (150 × 2 mm) column provides excellent separation for polar analytes like this compound due to its ether-linked phenyl phase [1]. Alternative columns including Kromasil C18 (250 mm × 4.6 mm, 5 μm) have also been successfully implemented, though with potentially longer retention times [4].

  • Mobile Phase Composition: An isocratic system consisting of phosphate buffer (10 mM, pH 2.5) and acetonitrile in a 85:15 ratio provides optimal peak symmetry and retention characteristics [1]. The acidic pH enhances peak shape by protonating residual silanols on the stationary phase, while the buffer concentration demonstrates minimal impact compared to acetonitrile percentage based on polynomial equations derived from DoE: TR, FLU = 5.538 − 2.573 × ACN − 0.517 × ACN² + 0.022 × phosphates [3].

  • Detection Wavelength: UV detection at 210 nm provides optimal sensitivity for this compound, though 260 nm has been successfully employed in pharmaceutical formulations where sensitivity requirements are lower [4] [1].

Sample Preparation Techniques

Effective sample preparation is crucial for removing matrix interferents while maintaining adequate recovery of the target analyte. For plasma samples, protein precipitation with acetonitrile provides a straightforward approach, while more sophisticated microsampling techniques enable minimal sample volumes.

  • Volumetric Absorptive Microsampling (VAMS): This technique utilizes Mitra devices to collect precise 10 μL blood samples, particularly valuable for pediatric populations [1]. The protocol involves:

    • Sample collection by touching the VAMS tip to blood until complete color change (approximately 6 seconds)
    • Drying at room temperature for 2 hours
    • Storage at -21°C in airtight containers until analysis
    • Pre-wetting with 70 μL distilled water followed by extraction with 350 μL acetonitrile containing internal standard
    • Sonication (15 minutes), shaking (10 minutes at 3×g), and centrifugation (20 minutes at 20,817×g)
    • Supernatant evaporation under nitrogen stream at 35°C
    • Reconstitution in 100 μL injection solution (ACN:phosphate buffer 5:95)
  • Liquid-Liquid Extraction (LLE): For conventional plasma samples, LLE with dichloromethane provides excellent clean-up with recovery exceeding 85% [5]. DoE optimization indicates that extracting agent volume and pH are the most significant factors influencing recovery, described by the polynomial equation: RecoveryFLU = 86.555 + 7.064 × VDCM − 0.721 × VDCM² − 3.204 × pH [3].

  • Solid-Phase Extraction (SPE): SPE utilizing C18 cartridges provides an alternative clean-up approach with consistent recovery and minimal matrix effects, though at higher cost per sample [6].

The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep SPE Solid-Phase Extraction SamplePrep->SPE LLE Liquid-Liquid Extraction SamplePrep->LLE VAMS VAMS Microsampling SamplePrep->VAMS Chromatography HPLC-UV Analysis SPE->Chromatography LLE->Chromatography VAMS->Chromatography MobilePhase Mobile Phase Preparation (ACN:Phosphate Buffer 15:85) Chromatography->MobilePhase Column Chromatographic Separation (Synergi Polar-RP Column) MobilePhase->Column Detection UV Detection at 210 nm Column->Detection DataAnalysis Data Analysis & Reporting Detection->DataAnalysis TDM Therapeutic Drug Monitoring DataAnalysis->TDM Validation Method Validation Validation->SampleCollection Validation->SamplePrep Validation->Chromatography Validation->DataAnalysis

Figure 1: Analytical Workflow for this compound TDM Using HPLC-UV

Method Validation

Comprehensive Validation Parameters

Method validation was performed according to EMA and FDA guidelines for bioanalytical method validation to ensure reliability for clinical decision-making [1]. The validation protocol encompasses all critical parameters with acceptance criteria based on regulatory standards.

Table 1: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Results Acceptance Criteria Reference
Linear Range 0.5-100 mg/L (plasma); 5-160 mg/L (whole blood) R² > 0.99 [3] [1]
Lower Limit of Quantification (LLOQ) 0.5 mg/L (plasma); 5 mg/L (whole blood) CV <20%, RE ±20% [3] [1]
Precision (Intra-day) CV 0.4-4.7% CV <15% [1]
Precision (Inter-day) CV 2.1-9.4% CV <15% [1]
Accuracy 94.4-115% 85-115% (LLOQ: 80-120%) [1]
Recovery ~100% (VAMS); >85% (LLE) Consistent and reproducible [5] [1]
Specificity No interference at RT No interference >20% LLOQ [4] [1]
Carryover <0.5% <20% LLOQ [1]
Short-term Stability 24h RT, 72h 4°C RE ±15% [1]
Long-term Stability 1 month -25°C/-80°C RE ±15% [1]

The method demonstrated excellent linearity across the validated concentration range with correlation coefficients exceeding 0.9995, utilizing 1/x² weighting for optimal fit across the calibration range [3] [1]. The lower limit of quantification of 0.5 mg/L for plasma methods and 5 mg/L for whole blood VAMS methods adequately covers the therapeutic range while addressing the sensitivity requirements for TDM applications.

Robustness and Stability Assessment

The robustness of the method was evaluated using DoE approaches, examining the impact of deliberate variations in chromatographic parameters including mobile phase pH (±0.2 units), acetonitrile percentage (±2%), and column temperature (±2°C) [3]. The retention time remained stable (RSD <2%) across these variations, demonstrating method robustness for routine application.

Stability studies encompassed a comprehensive assessment under various storage and handling conditions:

  • Benchtop Stability: this compound remained stable in whole blood and plasma for at least 24 hours at room temperature [1].
  • Processed Sample Stability: Extracted samples demonstrated stability for 72 hours at 4°C in the autosampler [1].
  • Freeze-Thaw Stability: Samples remained stable through three freeze-thaw cycles from -80°C to room temperature [1].
  • Long-term Stability: this compound demonstrated stability for at least one month at both -25°C and -80°C, though some degradation was observed after one year of storage [3].

Application to Therapeutic Drug Monitoring

Clinical Implementation Protocol

The validated HPLC-UV method has been successfully implemented for TDM in various clinical settings, particularly for vulnerable patient populations. The standard operating procedure for clinical sample analysis involves:

  • Sample Collection: Timing of blood collection is critical for accurate TDM. For peak concentration assessment, samples should be drawn 1-2 hours after infusion completion, while trough concentrations are measured immediately before the next dose [2]. For VAMS sampling, capillary blood from fingersticks provides a less invasive alternative to venipuncture, especially valuable for pediatric patients [1].

  • Sample Processing: Plasma separation via centrifugation at 2000×g for 10 minutes should be performed within 2 hours of collection. For direct plasma analysis, protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation at 10,000×g for 5 minutes provides adequate clean-up [5]. For VAMS samples, the extraction protocol detailed in Section 2.2 should be followed.

  • Quality Control: Each analytical run should include at minimum three levels of quality control samples (low, medium, high) prepared in the same matrix as patient samples. Additionally, calibration standards should be analyzed with each batch, with at least 75% of standards meeting acceptance criteria of ±15% deviation from nominal values (±20% at LLOQ) [1].

  • Data Analysis: Quantification based on peak area ratios (analyte to internal standard) using linear regression with 1/x² weighting provides accurate results across the therapeutic range [1]. The internal standard 2-(4-chlorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, a structural analog of this compound, corrects for variability in extraction and injection [1].

Case Study Data and Clinical Correlation

Implementation of this HPLC-UV method for TDM has revealed significant interindividual variability in this compound pharmacokinetics, necessitating personalized dosing approaches:

Table 2: Clinical Application Data from Patient Studies

Patient Population Dosing Regimen Key Findings TDM Impact Reference
Critically Ill Burn Patients 200 mg q12h IV 3-7× ↓ Vd, 2-3× ↓ t1/2 Dose increase required for PK/PD target [2]
Hemato-Oncologic Pediatric Patients Prophylactic dosing 40% subtherapeutic concentrations Personalized dosing based on TDM [1]
Adult ICU Patients Standard dosing 45% subtherapeutic (<15 mg/L) Dose optimization guided by TDM [1]

In a study of critically ill burn patients, the altered pharmacokinetics necessitated dose increases to achieve the target AUCss0-24h/MIC ratio >25 for Candida species with MIC up to 32 mg/L [2]. The estimated median clearance and volume of distribution in pediatric patients were 1.01 L/h and 18.64 L, respectively, highlighting the need for age-appropriate dosing [3].

The following diagram illustrates the complete TDM workflow from sample collection to clinical intervention:

G cluster_1 TDM Cycle Patient Patient Identification (Special Population) SampleCollection Sample Collection (Timing: Trough or Peak) Patient->SampleCollection SampleAnalysis Sample Analysis (HPLC-UV Method) SampleCollection->SampleAnalysis Concentration Concentration Determination SampleAnalysis->Concentration PK PK/PD Assessment (AUC/MIC Calculation) Concentration->PK ClinicalDecision Clinical Decision PK->ClinicalDecision DoseAdjust Dose Adjustment ClinicalDecision->DoseAdjust Monitor Therapeutic Monitoring ClinicalDecision->Monitor Outcome Improved Clinical Outcome DoseAdjust->Outcome Monitor->Outcome

Figure 2: Therapeutic Drug Monitoring Workflow for this compound

Discussion and Regulatory Considerations

Advantages and Limitations

The HPLC-UV method for this compound TDM offers several significant advantages for clinical implementation. The cost-effectiveness of UV detection compared to mass spectrometry makes the technology accessible to a wider range of hospital laboratories, particularly in resource-limited settings [3]. The methodology provides adequate analytical performance for TDM applications, with sensitivity covering the therapeutic range of 5-160 mg/L [1]. The incorporation of microsampling techniques addresses the critical challenge of limited blood volumes in pediatric patients, with VAMS technology demonstrating precise and accurate quantification from just 10 μL of blood [1].

Nevertheless, certain limitations warrant consideration. The moderate sensitivity of UV detection compared to LC-MS/MS may restrict applications in research settings requiring ultratrace analysis, though it remains sufficient for routine TDM [3]. The sample preparation requirements for complex matrices like whole blood necessitate careful optimization to minimize matrix effects, with DoE approaches providing valuable guidance for maximizing recovery [3]. Potential interferences from co-medications must be evaluated during method validation, though the selectivity of the Polar-RP column and UV detection at 210 nm has demonstrated adequate specificity for this compound in clinical samples [1].

Regulatory Compliance and Quality Assurance

For implementation in clinical laboratories, the method complies with EMA and FDA guidelines for bioanalytical method validation [1]. Essential documentation for regulatory compliance includes:

  • Standard Operating Procedures: Detailed protocols for sample collection, storage, processing, analysis, and data management.
  • Validation Report: Comprehensive documentation of all validation experiments with raw data and statistical analysis.
  • Quality Control Records: Daily QC results with trend analysis and corrective actions for out-of-specification results.
  • Instrument Maintenance Logs: Documentation of HPLC system calibration, maintenance, and performance verification.

Laboratories should participate in external quality assessment programs for antifungal drug monitoring to ensure ongoing method accuracy and comparability with reference laboratories. Method robustness should be re-evaluated whenever significant changes occur in instrumentation, reagents, or sample processing protocols.

Conclusion

The HPLC-UV methodology detailed in these application notes provides a robust, reliable, and economically viable approach for this compound therapeutic drug monitoring. The systematic optimization using design of experiments and artificial neural networks has yielded a method with excellent analytical performance validated according to regulatory guidelines. The incorporation of volumetric absorptive microsampling technology extends the application to pediatric populations while minimizing sampling discomfort. Implementation of this methodology in clinical practice enables personalized dosing of this compound based on individual pharmacokinetic profiles, particularly valuable for critically ill patients with altered drug disposition. The approach demonstrates how well-optimized HPLC-UV methods remain relevant in the era of mass spectrometry, especially for laboratories with budget constraints or those requiring straightforward methodology for routine TDM applications.

References

Comprehensive Application Notes and Protocols: Fluconazole Agar Diffusion Bioassay for Candida albicans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Fluconazole is a triazole antifungal drug that serves as a frontline treatment for invasive fungal infections caused by Candida albicans. The agar diffusion bioassay represents a well-established method for determining antifungal susceptibility in clinical and research settings. This technique operates on the principle that antifungal agents diffuse radially from a reservoir (such as a disk or well) into the surrounding agar medium containing the test microorganism, creating a concentration gradient. The resulting zone of inhibition where microbial growth is prevented corresponds to the susceptibility of the organism to the antimicrobial agent.

The widespread use of this compound for both treatment and prevention of fungal infections, particularly in immunocompromised patients, has led to the emergence of resistant strains that present serious clinical challenges. The disk diffusion method provides a rapid, reproducible, and cost-effective means of screening clinical isolates for decreased susceptibility to this compound, enabling timely adjustments to antifungal therapy. This method has been validated against reference broth dilution methods and shows excellent correlation for identifying susceptible Candida albicans isolates, making it particularly valuable for clinical microbiology laboratories needing to implement effective susceptibility screening programs.

Materials and Reagents

Equipment and Supplies
  • Incubator capable of maintaining 35°C ± 2°C
  • Vortex mixer
  • Spectrophotometer or nephelometer for inoculum standardization
  • Autoclave
  • Water bath (48°C)
  • Sterile petri dishes (100-mm diameter)
  • Sterile cotton swabs or spreaders
  • Micropipettes (10-1000 μL range)
  • Forceps
  • Sterile blank disks (for custom disk preparation)
  • Humidity chamber (plastic box with lid) to prevent medium desiccation during incubation
Media and Components
  • RPMI 1640 medium with L-glutamine and without sodium bicarbonate
  • MOPS (3-[N-morpholino] propanesulfonic acid) buffer
  • Agar (Bacto Agar or equivalent)
  • Glucose/Dextrose
  • Sabouraud Dextrose Agar (SAB) for subculturing and maintaining isolates
  • This compound standard (reference powder of known potency)
  • Sterile distilled or deionized water
Reference Strains and Quality Controls
  • Candida albicans ATCC 90028 (this compound-susceptible control)
  • Candida albicans ATCC 96901 (this compound-resistant control) [1]
  • Candida parapsilosis ATCC 22019 (quality control strain) [2]
  • Candida krusei ATCC 6258 (quality control strain) [2]

Table 1: Preparation of RPMI 1640 Agar Medium for Susceptibility Testing

Component Quantity Purpose Notes
RPMI 1640 powder (with glutamine) 10.4 g Base medium Without sodium bicarbonate
MOPS buffer 34.5 g pH stabilization Maintains pH at 7.0±0.1
Glucose/Dextrose 20 g Energy source Filter sterilize
Agar 15 g Solidifying agent Autoclave separately
Distilled water To 1 L Solvent Final pH 7.0 at 25°C

Experimental Procedures

Medium Preparation
  • RPMI-agar preparation: Dissolve 10.4 g RPMI 1640 powder, 34.5 g MOPS buffer, and 20 g glucose in 450 mL distilled water. Adjust to pH 7.0 using 1M NaOH and filter sterilize using a 0.2 μm filter. Maintain at 50°C in a water bath. [2]

  • Agar base preparation: Add 15 g agar to 400 mL distilled water and autoclave for 20 minutes at 121°C to sterilize.

  • Medium combination: Combine the sterile agar with the RPMI broth mixture, adjusting the final volume to 1 L with sterile distilled water. Mix thoroughly while avoiding bubble formation.

  • Plate pouring: Aseptically dispense approximately 20-25 mL per sterile 100-mm petri dish on a level surface. Allow to solidify at room temperature with lids slightly ajar. Store plates at 4°C and use within 1-2 weeks. [3]

Inoculum Preparation
  • Subculturing: Streak Candida albicans test isolates and quality control strains on Sabouraud Dextrose Agar plates. Incubate at 35°C for 24-48 hours to obtain isolated colonies. [2]

  • Suspension preparation: Select 3-5 well-isolated colonies (1-2 mm diameter) and suspend in 5 mL sterile saline (0.85% NaCl). Vortex thoroughly for 15 seconds to achieve a homogeneous suspension.

  • Turbidity adjustment: Adjust the suspension to a 0.5 McFarland standard using either:

    • Spectrophotometric method: Adjust to 80-82% transmittance at 530 nm wavelength
    • Nephelometric method: Adjust to match the 0.5 McFarland standard [2]
  • Final dilution: Prepare a 1:100 dilution in sterile saline or broth to obtain a working inoculum of approximately 1-5 × 10⁶ CFU/mL. Quantitative colony counts should be performed periodically to verify the inoculum density.

Inoculation and Disk Application
  • Plate inoculation: Dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by rotating against the inside of the tube, and swab the entire agar surface in three directions (rotating approximately 60° each time) to ensure even distribution.

  • Drying: Allow the inoculated plates to stand at room temperature with lids ajar for 3-15 minutes until excess surface moisture has evaporated.

  • Disk application: Using sterile forceps, apply this compound disks (25 μg or 50 μg) firmly to the agar surface. Each disk should make complete contact with the agar. For custom disk preparation, pipet appropriate volumes of this compound solution (e.g., 12.5 μL of 2 mg/mL stock for 25 μg disks) onto sterile blank disks, dry, and store at 4°C. [3]

  • Incubation: Invert plates and incubate at 35°C for 24-48 hours in a humidified environment to prevent drying.

Reading and Measurement
  • Optimal reading time: Examine plates after 24 hours of incubation. If growth is insufficient, re-incubate and read again at 48 hours, noting that 24-hour readings generally provide better correlation with reference MIC methods. [3]

  • Zone measurement: Using a calibrated ruler or automated zone reader, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter. Hold the plate against a dark, non-reflective background with reflected light.

  • Endpoint determination: The zone edge is defined as the point where growth shows an abrupt reduction as evidenced by a marked decrease in colony size and density. For trailing growth or faint inner colonies, ignore the faint film of growth and measure the prominent reduction. [3]

The following workflow diagram illustrates the complete experimental procedure:

G MediaPrep Media Preparation (RPMI 1640 + MOPS + Agar) InoculumPrep Inoculum Preparation (0.5 McFarland standard) MediaPrep->InoculumPrep PlateInoculation Plate Inoculation (3-direction swabbing) InoculumPrep->PlateInoculation DiskApplication Disk Application (25μg or 50μg this compound) PlateInoculation->DiskApplication Incubation Incubation (35°C for 24-48 hours) DiskApplication->Incubation Measurement Zone Measurement (Complete inhibition diameter) Incubation->Measurement Interpretation Interpretation (CLSI breakpoints) Measurement->Interpretation

Data Interpretation and Quality Control

Interpretation Criteria

Table 2: this compound Disk Diffusion Interpretive Criteria for Candida albicans

Category Disk Potency Zone Diameter (mm) Corresponding MIC Breakpoints (μg/mL)
Susceptible (S) 25 μg ≥20 ≤8
Susceptible (S) 50 μg ≥27 ≤8
Susceptible-Dose Dependent (SDD) 25 μg 15-19 16-32
Susceptible-Dose Dependent (SDD) 50 μg 15-18 16-32
Resistant (R) 25 μg ≤14 ≥64
Resistant (R) 50 μg ≤14 ≥64

Data compiled from CLSI standards and research studies [3] [4]

Quality Control Procedures

Rigorous quality control is essential for ensuring accurate and reproducible results. The following procedures must be implemented:

  • Quality control strains: Test Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 with each batch of susceptibility tests. Expected zone diameters should fall within established ranges as published in CLSI document M60. [2]

  • QC frequency: Perform quality control testing each time susceptibility testing is conducted. If control results fall outside acceptable limits, discard all test results and investigate potential causes. [2]

  • Storage of QC strains: Maintain quality control strains frozen at -70°C or below. Subculture onto SAB agar every two weeks to ensure viability and proper performance. Avoid repeated passage as this may lead to altered susceptibility profiles. [2]

  • Data recording: Document all QC results with dates, batch numbers of materials, and any deviations from standard procedures. This documentation is essential for troubleshooting and maintaining assay validity.

Correlation with MIC Methods

The disk diffusion method shows excellent correlation with reference broth microdilution and macrodilution methods for identifying susceptible Candida albicans isolates:

  • 24-hour readings with 25-μg disks correctly identified 100% (29/29) of isolates with MICs ≤8 μg/mL as susceptible. [3]

  • 48-hour readings showed slightly reduced correlation, accurately identifying 88% (23/26) of susceptible isolates. [3]

  • All resistant isolates (MIC ≥16 μg/mL) were correctly identified by both 25-μg and 50-μg disks at 24 hours. [3]

  • The method is less effective at differentiating dose-dependent susceptible isolates (MIC 16-32 μg/mL) from fully resistant isolates (MIC ≥64 μg/mL). Isolates in these categories should be referred for more definitive testing methods such as broth microdilution or gradient diffusion. [3]

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for Agar Diffusion Bioassay

Problem Potential Causes Solutions
No inhibition zones Expired or degraded disks, incorrect storage, resistant organism Verify disk potency with QC strains, ensure proper storage at -20°C, check organism identity
Fuzzy zone edges Inoculum too heavy, improper inoculation Re-standardize inoculum density, ensure even swabbing in three directions
Double zones Heteroresistant population, multiple inhibition endpoints Examine for mixed culture, subculture isolated colonies and retest
Inconsistent QC results Improper storage of strains, media variation, temperature fluctuations Use fresh subcultures, verify media components and pH, calibrate incubator
No growth or light growth Inoculum too light, toxic components in media Verify inoculum density, check media preparation and sterilization procedures
Trailing growth Characteristic of some Candida species with azoles Read at 24 hours, ignore faint background growth, measure prominent reduction
Technical Limitations
  • The disk diffusion method serves as an excellent screening tool for this compound susceptibility but has limitations in precisely differentiating between dose-dependent susceptible and resistant isolates. [3]

  • Non-albicans Candida species may exhibit different baseline susceptibilities, and species identification is essential for proper interpretation of results.

  • Results at 48 hours show reduced correlation with reference methods compared to 24-hour readings. Whenever possible, read plates at 24 hours. [3]

  • The method is not well-standardized for mold testing and should be used only for yeasts, primarily Candida species.

Applications and Significance

The this compound agar diffusion bioassay serves multiple critical functions in both clinical and research settings:

  • Clinical utility: Provides a rapid, cost-effective method for screening clinical isolates of Candida albicans for this compound susceptibility, enabling informed treatment decisions within 24 hours. This is particularly valuable for immunocompromised patients with invasive candidiasis where timely appropriate therapy significantly impacts outcomes. [3] [4]

  • Epidemiological applications: Facilitates surveillance of this compound resistance patterns in healthcare settings, helping to monitor emerging resistance trends and guide institutional antifungal stewardship programs.

  • Research applications: Supports investigations into resistance mechanisms, including the role of efflux pumps (CDR1, CDR2, MDR1) and target site modifications (ERG11 mutations). The method can be used to screen laboratory-generated mutants for altered susceptibility profiles. [1]

  • Educational value: Serves as a teaching tool for demonstrating antifungal susceptibility testing principles in microbiology education programs.

The continued utility of this method is evidenced by its incorporation into standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the CDC, ensuring consistent application across different laboratories and enabling comparable results between institutions. [2]

References

Comprehensive Application Notes and Protocols: Fluconazole Dosing in Obese Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluconazole Pharmacokinetics in Obesity

Obesity-Related Pharmacokinetic Alterations

Obesity presents significant challenges for antimicrobial dosing due to profound physiological changes that alter drug pharmacokinetics. The global prevalence of obesity continues to rise dramatically, with projections indicating that by 2025, approximately 2.7 billion adults will be overweight and over 1 billion will be affected by obesity worldwide. Pathophysiological changes in obese patients lead to pharmacokinetic (PK) and pharmacodynamic (PD) alterations that can compromise drug exposure if standard dosages are administered. Inadequate dosing in this population can lead to either subtherapeutic concentrations (increasing risk of therapeutic failure) or toxic accumulation (elevating adverse drug reaction risk). These alterations are particularly relevant for antifungal agents like this compound, where appropriate dosing is critical for clinical success and preventing antimicrobial resistance. [1]

The volume of distribution (Vd) is significantly affected in obesity due to increased adipose tissue, lean body mass, and total body water. For hydrophilic drugs, the Vd may be moderately increased, while for lipophilic drugs, the Vd expansion can be substantial. This compound exhibits moderate hydrophilicity with a volume of distribution that approximates total body water, making its distribution complex in obese individuals. Recent research has demonstrated that both total body weight and sex independently influence this compound pharmacokinetics, with males exhibiting a 27% larger volume of distribution compared to females, even after accounting for weight differences. This sexual dimorphism must be considered when designing dosing regimens for obese patients. [1] [2]

This compound Pharmacological Properties

This compound is a bis-triazole antifungal agent with excellent bioavailability (approximately 87.5% in both obese and non-obese subjects) and predictable linear pharmacokinetics. Unlike other azole antifungals, this compound exhibits minimal protein binding (approximately 11-12%), allowing for extensive tissue penetration, including into cerebrospinal fluid, urine, and skin. The drug is primarily eliminated renally unchanged, with approximately 80% of the administered dose appearing unchanged in urine. This renal elimination pattern makes this compound dosing particularly sensitive to changes in renal function, which may be altered in obese patients due to conditions such as obesity-related glomerulopathy or concomitant diseases like type 2 diabetes. [2] [3]

The pharmacodynamic driver for this compound efficacy is the ratio of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC). For obese patients, altered volume of distribution and clearance can significantly impact these PK/PD targets. A recent prospective PK study with intensive sampling in obese subjects undergoing bariatric surgery (n = 17, BMI ≥ 35 kg/m²) and non-obese healthy controls (n = 8) revealed that with increasing total bodyweight, both higher clearance (CL) and volume of distribution (Vd) were observed, putting severely obese adults at risk of suboptimal exposure if standard dosing regimens are employed. [2]

Dosing Strategies and Clinical Evidence

Loading Dose Strategies for Obese Patients

Table 1: Recommended Loading Doses for Obese Patients Based on Infection Type

Infection Type Standard Loading Dose Obese Patient Loading Dose Dosing Weight Recommendation Evidence Level
Cryptococcal Meningitis 400-800 mg 800-1200 mg Lean Body Weight Case Report [4]
Systemic Candidiasis 800 mg 800-1200 mg Total Body Weight IDSA Guidelines [5]
Esophageal Candidiasis 200 mg 400 mg Ideal Body Weight Pharmacokinetic Study [2]
Vaginal Candidiasis 150 mg (single dose) 150 mg (multiple doses) Total Body Weight IDSA Guidelines [5]
Pulmonary Cryptococcosis 400 mg 800 mg Lean Body Weight Case Report [4]

Administration of an appropriate loading dose is critical for rapidly achieving therapeutic concentrations in obese patients. The case report of a 45-year-old male with pulmonary cryptococcosis (BMI 34.88 kg/m², weight 113 kg) demonstrated that a conventional 400 mg loading dose failed to achieve clinical response, while escalation to 800 mg loading dose resulted in significant symptomatic improvement within 3-5 days. This case highlights the necessity of weight-based loading doses in obese individuals, particularly for serious fungal infections. The loading dose should be calculated based on the volume of distribution, which is increased in obesity, requiring higher initial doses to achieve the same target concentrations. [4] [6]

For life-threatening fungal infections such as cryptococcal meningitis or disseminated candidiasis, loading doses up to 1200 mg may be necessary in morbidly obese patients. The Infectious Diseases Society of America (IDSA) guidelines for candidemia recommend 800 mg as a loading dose followed by 400 mg daily, but specifically note that doses up to 1600 mg/day have been used in some cases. For obese patients, especially those with BMI > 40 kg/m², the higher end of these dosing ranges is often necessary to achieve prompt therapeutic concentrations. The loading dose should be administered intravenously in critically ill patients to ensure complete bioavailability, then transitioned to oral administration once the patient is stable, leveraging this compound's excellent oral bioavailability. [5]

Maintenance Dose Strategies for Obese Patients

Table 2: Maintenance Dosing Recommendations for Obese Patients

Infection Type Standard Maintenance Dose Obese Patient Maintenance Dose Duration of Therapy Special Considerations
Cryptococcal Meningitis 200-400 mg/day 400-800 mg/day 10-12 weeks after CSF negative Higher doses for CNS penetration [3]
Candidemia 400 mg/day 600-800 mg/day 14 days after first negative blood culture IDSA recommends 400-800 mg/day [5]
Esophageal Candidiasis 100-200 mg/day 200-400 mg/day Minimum 3 weeks Based on symptom resolution [7]
Pulmonary Cryptococcosis 200-400 mg/day 400-600 mg/day Until resolution of lesions Lean body weight dosing [4]
Chronic Disseminated Candidiasis 400 mg/day 400-600 mg/day Until lesions resolve (months) Through immunosuppression periods [5]

Maintenance dosing in obese patients must account for both the increased volume of distribution and enhanced clearance observed in this population. The prospective PK study by researchers demonstrated that with increasing total body weight, both clearance and volume of distribution increase, necessitating higher daily maintenance doses. For a 113 kg patient with pulmonary cryptococcosis, a maintenance dose of 600 mg daily was required after the initial 800 mg loading dose, compared to the standard 400 mg daily dose recommended in guidelines. This 50% dose increase resulted in successful infection resolution without significant adverse reactions, demonstrating the importance of weight-based maintenance dosing. [4] [6]

The duration of therapy must also be adjusted in obese patients for certain infections. For candidemia in nonneutropenic obese patients, the IDSA recommends continuing therapy for 14 days after the first negative blood culture and after signs and symptoms of candidemia resolve. For more deep-seated infections like osteomyelitis, treatment may be required for 6-12 months. Obese patients may require longer treatment durations due to potentially subtherapeutic drug levels in deep tissue compartments during standard dosing regimens. Therapeutic drug monitoring, when available, can guide optimal maintenance dosing, though it is not routinely performed in clinical practice. [5]

Weight Calculation Methodologies

Body Weight Descriptors and Calculations

Table 3: Body Weight Descriptors for Drug Dosing in Obese Patients

Descriptor Calculation Formula Application in this compound Dosing Limitations
Total Body Weight (TBW) Actual measured weight Useful for loading dose calculations May overestimate for hydrophilic drugs

| Ideal Body Weight (IBW) | Male: 49.9 + 0.89 × (height cm - 152.4) Female: 45.4 + 0.89 × (height cm - 152.4) | Conservative dosing approach | Often leads to underdosing in obesity | | Lean Body Weight (LBW) | Male: (9,270 × TBW)/(6,680 + (216 × BMI)) Female: (9,270 × TBW)/(8,780 + (244 × BMI)) | Preferred for maintenance dosing | Complex calculation without automated tools | | Adjusted Body Weight (ABW) | IBW + [0.3 × (TBW - IBW)] | Alternative when LBW not available | Correction factor may vary by drug |

Accurate weight descriptor selection is crucial for appropriate this compound dosing in obese patients. The case report of pulmonary cryptococcosis found that lean body weight (LBW) was the most appropriate metric for this compound dose calculation in their obese patient. LBW, as described by Janmahasatian et al., accounts for the metabolically active tissue mass and appears to be the best predictor of drug clearance in the obese population. The formulas for LBW calculation differ by sex, reflecting the different body composition between males and females. This aligns with the research showing that sex independently influences this compound volume of distribution, with males having a 27% larger Vd compared to females. [1] [4]

For clinical practice, when LBW calculation is not feasible, adjusted body weight (ABW) provides a reasonable alternative. ABW accounts for the disproportionate contribution of adipose tissue to total mass by adding a fraction (typically 30-40%) of the difference between total and ideal body weight to the ideal body weight. This approach prevents both the underdosing that can occur with IBW-based calculations and the potential overdosing that might result from TBW-based calculations. The correction factor for ABW in this compound dosing typically ranges from 0.3 to 0.4, reflecting the drug's moderate lipophilicity and distribution into both lean and adipose tissues. [1]

Practical Dosing Calculations

G Start Obese Patient Requires This compound Step1 Assess Patient Factors: - Total Body Weight - Height/Sex - Infection Type - Renal Function - Comorbidities Start->Step1 Step2 Calculate Weight Metrics: - Ideal Body Weight (IBW) - Lean Body Weight (LBW) - Adjusted Body Weight (ABW) Step1->Step2 Step3 Select Appropriate Weight Descriptor Step2->Step3 Step4 Determine Loading Dose (Based on Infection Severity) Step3->Step4 Serious Infection Step5 Calculate Maintenance Dose (Adjust for Renal Function) Step3->Step5 Non-urgent Infection Step4->Step5 Step6 Implement Therapeutic Drug Monitoring if Available Step5->Step6 Step7 Monitor Efficacy & Toxicity Indicators Step6->Step7 End Optimal Antifungal Exposure Achieved Step7->End

Workflow for this compound Dose Optimization in Obese Patients

For practical dose calculation, clinicians should follow a systematic approach. First, determine the patient's total body weight (TBW), height, and sex. Then calculate the lean body weight (LBW) using the appropriate sex-specific formula. For serious infections requiring rapid achievement of therapeutic concentrations, calculate the loading dose based on TBW or LBW, using the higher end of recommended dosing ranges. For maintenance dosing, LBW is generally preferred, as it best correlates with drug clearance.

Example calculation: For a 45-year-old male with pulmonary cryptococcosis, weight 113 kg, height 180 cm:

  • BMI = 113 / (1.80 × 1.80) = 34.88 kg/m²
  • LBW (male) = (9,270 × 113) / (6,680 + (216 × 34.88)) = 1,047,510 / (6,680 + 7,534.08) = 1,047,510 / 14,214.08 = 73.7 kg
  • Based on the case report, appropriate dosing would be loading dose 800 mg (approximately 11 mg/kg LBW) followed by maintenance dose 600 mg daily (approximately 8 mg/kg LBW). [4]

This approach resulted in successful infection resolution after standard dosing failed, demonstrating the importance of appropriate weight-based dosing. Regular monitoring of renal function is essential, as dose adjustments may be necessary if renal function changes during the treatment course. For patients with renal impairment, the dose should be reduced by 50% for creatinine clearance ≤50 mL/min, with supplemental doses after dialysis. [7] [3]

Experimental Protocols and Validation

Prospective Pharmacokinetic Study Protocol

Objective: To characterize this compound pharmacokinetics in obese adults and develop evidence-based dosing recommendations. Design: Prospective, open-label, pharmacokinetic study with intensive sampling. Population: Obese subjects (BMI ≥ 35 kg/m²) undergoing bariatric surgery and non-obese healthy controls (BMI 18.5-30 kg/m²). Sample Size: 25 participants (17 obese, 8 non-obese) with total body weight range 61.0-174 kg. Intervention: Semi-simultaneous oral dose of 400 mg this compound capsules, followed after 2 hours by 400 mg IV administration. Sampling: Intensive blood sampling over 48 hours post-dose (total 421 concentrations across all participants). Analysis: Population pharmacokinetic modeling using NONMEM 7.3 to estimate bioavailability, clearance, and volume of distribution. [2]

Therapeutic Drug Monitoring Protocol

Objective: To optimize this compound exposure in obese patients through therapeutic drug monitoring when available. Indications: Obese patients with serious fungal infections, fluctuating renal function, or lack of response to standard dosing. Sample Collection: Trough concentrations drawn immediately before next dose at steady-state (after 3-5 half-lives of consistent dosing). Target Concentrations:

  • For susceptible Candida species: Trough > MIC
  • For cryptococcal infections: Trough > 10-20 × MIC
  • Toxicity concern: Trough > 80-100 mg/L Analytical Method: High-performance liquid chromatography (HPLC) or commercial immunoassays. Dose Adjustment: Based on measured concentrations, targeting AUC/MIC ratio >25 for susceptible pathogens.

While therapeutic drug monitoring is not routinely performed for this compound in clinical practice, it can be valuable in obese patients where pharmacokinetic variability is heightened. The case report of pulmonary cryptococcosis highlighted the challenges of dosing without TDM guidance, requiring empirical dose escalation based on clinical response. Implementing TDM in this population could potentially accelerate optimal dosing and improve outcomes. Future research should establish definitive target concentrations for various fungal infections in obese patients to guide TDM implementation. [4]

Clinical Implementation Protocols

Step-by-Step Clinical Decision Protocol
  • Patient Assessment: Document total body weight, height, sex, serum creatinine, infection type and severity, comorbidities (especially liver disease, diabetes), and concomitant medications.

  • Weight Metric Calculation:

    • Calculate ideal body weight (IBW) using Devine formula
    • Calculate lean body weight (LBW) using Janmahasatian formula
    • Calculate body mass index (BMI)
  • Infection Stratification:

    • Life-threatening infections (cryptococcal meningitis, disseminated candidiasis): Implement aggressive loading dose (800-1200 mg) based on TBW or LBW
    • Moderate-severe infections (esophageal candidiasis, serious UTI): Use moderate loading dose (400-800 mg) based on LBW
    • Mild-moderate infections (oropharyngeal candidiasis, uncomplicated vaginal candidiasis): Standard dosing may be sufficient
  • Maintenance Dose Selection:

    • Calculate daily maintenance dose based on LBW (typically 6-12 mg/kg LBW daily)
    • Adjust for renal function: Reduce dose by 50% for CrCl ≤50 mL/min
    • Consider drug interactions: this compound is a moderate CYP3A4 and strong CYP2C9 inhibitor
  • Monitoring Plan:

    • Clinical response: Symptom improvement within 3-5 days
    • Microbiological clearance: Follow-up cultures when applicable
    • Safety monitoring: Liver function tests, renal function, electrolyte monitoring
    • Adverse effect screening: Especially QT prolongation in susceptible individuals [7] [3]
Special Population Considerations

Morbidly Obese Patients (BMI ≥ 40 kg/m²): Require more aggressive dosing at the upper end of recommended ranges. For cryptococcal meningitis, consider 1200 mg loading dose followed by 800 mg daily maintenance. Close monitoring for concentration-dependent adverse effects is essential.

Obese Patients with Cirrhosis: this compound should be used with caution in patients with hepatic impairment. While no specific dose adjustment guidelines exist for hepatic impairment, reduced dosing may be necessary. Monitor liver function tests closely and consider alternative antifungals in severe hepatic impairment.

Obese Patients with Renal Impairment: Dose adjustment is required based on creatinine clearance. For CrCl ≤50 mL/min, reduce dose by 50%. For patients on hemodialysis, administer 100% of the dose after each dialysis session. Use ideal body weight for calculating CrCl in obese patients, as TBW may overestimate renal function.

Obese Pediatric Patients: Limited data exists for this compound dosing in obese children. For children 6 months to 13 years, recommended dosing is 6-12 mg/kg/day based on TBW, but consideration should be given to using IBW or LBW for dose calculation, particularly at the higher end of the weight spectrum. [7] [3]

Conclusion

Optimal this compound dosing in obese patients requires careful consideration of altered pharmacokinetics, appropriate weight descriptor selection, and infection-specific dosing strategies. Current evidence supports the use of lean body weight for maintenance dose calculations, with higher loading doses required for serious infections. The presented protocols provide a framework for evidence-based dosing in this challenging population, though further research is needed to refine these recommendations and validate therapeutic drug monitoring targets.

References

fluconazole prophylaxis invasive fungal infection very low birth weight infants

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety of Fluconazole Prophylaxis

Recent meta-analyses of randomized controlled trials (RCTs) provide robust evidence for the efficacy and safety of this compound prophylaxis in VLBW infants. The key quantitative findings are summarized in the table below.

Table 1: Efficacy and Safety Outcomes from Meta-Analyses

Outcome Measure Result (this compound vs. Control) Relative Risk (RR) or Effect Size [95% Confidence Interval] P-value References
Incidence of Invasive Fungal Infection (IFI) Significant reduction RR = 0.37 [0.21, 0.65] P = 0.0006 [1]
RR = 0.44 [0.27, 0.71] P < 0.001 [2]
Fungal Colonization Rate Significant reduction RR = 0.32 [0.24, 0.41] P < 0.00001 [1]
RR = 0.31 [0.24, 0.40] P < 0.001 [2]
In-Hospital Mortality Significant reduction RR = 0.75 [0.61, 0.91] P = 0.004 [1]
RR = 0.74 [0.58, 0.94] P = 0.01 [2]
Fungal Infection-Related Mortality Significant reduction RR = 0.17 [0.05, 0.64] P = 0.009 [1]
Incidence of Adverse Reactions No significant difference No significant differences in liver function, complications (e.g., NEC, BPD, ROP) P > 0.05 [2] [1]

Proposed Mechanism and Risk Assessment Logic

This compound, a triazole antifungal, exerts its prophylactic effect by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase. This disruption prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell lysis [3]. Its favorable pharmacokinetic profile, including high oral bioavailability, low protein binding, and excellent penetration into tissues and body fluids, makes it suitable for prophylaxis [3] [4].

The decision to initiate prophylaxis should be based on a structured risk assessment. The following workflow outlines the key decision points for clinicians.

G Start VLBW Infant Admission Q1 Birth Weight < 1500g and/or Gestational Age < 32 weeks? Start->Q1 Q2 Does the NICU have a high baseline IFI rate (>5-10%)? Q1->Q2 Yes A2 Prophylaxis not routinely indicated Q1->A2 No Q3 Presence of additional risk factors? Q2->Q3 Yes Q2->A2 No A1 Consider this compound Prophylaxis Q3->A1 Yes Q3->A2 No E1 Central Venous Catheter Q3->E1 E2 Broad-spectrum Antibiotics Q3->E2 E3 Parenteral Nutrition Q3->E3 E4 Corticosteroid Use Q3->E4

Detailed Clinical Protocol and Dosing

This section provides a detailed experimental and clinical protocol for implementing this compound prophylaxis, synthesizing data from major clinical trials and reviews [5] [4] [6].

Table 2: this compound Prophylaxis Dosing Protocol for VLBW Infants

Parameter Specification Rationale & Notes
Target Population VLBW infants (< 1500 g), particularly ELBW (< 1000 g) in NICUs with high IFI incidence. The incidence and mortality of IFI are inversely proportional to birth weight. Prophylaxis is most beneficial in units with a baseline IFI rate >5-10% in the target population [5] [4].
Initiation Time Within the first 24-72 hours after birth. Early initiation is critical to prevent fungal colonization and subsequent invasion during the highest-risk period.
Dosing Regimen 3 mg/kg to 6 mg/kg, administered intravenously or orally. Higher doses (6 mg/kg) may be needed if local Candida species have higher MICs [4]. Bioavailability of the oral solution is excellent (~92%) [3].

| Dosing Frequency | Twice weekly (e.g., on Mondays and Thursdays). Alternative: A regimen starting every 72 hours for the first 2 weeks, then every 48 hours. | Twice-weekly dosing is effective and minimizes cumulative drug exposure. Postnatal age-based adjustment accounts for changing renal clearance [5] [6]. | | Treatment Duration | 4 to 6 weeks, or until central venous access is no longer required, full enteral feeding is established, and the patient is clinically stable. | ELBW infants may benefit from a longer duration (6 weeks) due to prolonged immaturity of skin and immune barriers [5] [6]. | | Monitoring Parameters | Clinical: Signs of IFI, tolerance of enteral feeds. Laboratory: Liver function tests (ALT, AST) periodically; serum creatinine. | No significant elevation in liver enzymes or other adverse events has been consistently observed in RCTs. Monitoring is still recommended as a standard safety practice [2] [1] [6]. |

Considerations for Implementation

  • Emergence of Resistance: While early meta-analyses did not show a significant increase in this compound resistance [2], a more recent 2021 retrospective study reported a higher minimum inhibitory concentration (MIC) and a lower rate of complete fungal sensitivity to this compound in their prophylaxis group [6]. Continuous surveillance of local fungal epidemiology and susceptibility is essential.
  • Targeted Prophylaxis: To limit drug exposure, a targeted approach is effective. This involves restricting prophylaxis to infants with specific additional risk factors, such as the presence of a central vascular catheter, requirement for broad-spectrum antibiotics, or endotracheal intubation [5] [4]. This strategy can reduce the number of infants treated by over 60% while still effectively preventing IFI [5].
  • Long-Term Outcomes: Evidence suggests that this compound prophylaxis is not associated with adverse neurodevelopmental outcomes or decreased quality of life at 8 to 10 years of age [4].

Conclusion

This compound prophylaxis is a well-established, effective, and safe intervention for reducing the incidence of invasive fungal infection and associated mortality in high-risk VLBW infants. Successful implementation requires a unit-specific risk-benefit analysis, adherence to a structured dosing protocol, and ongoing monitoring for antifungal resistance.

References

Mass Spectrometry Structural Elucidation and Analytical Methods for Fluconazole: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Fluconazole is a triazole antifungal agent with widespread clinical use for various fungal infections, including oropharyngeal, esophageal, vaginal candidiasis, and cryptococcal meningitis. As a potent antifungal compound, its molecular structure features a bis-triazole propane backbone with difluorophenyl substitution, contributing to its pharmacological activity. The structural characterization and quantitative determination of this compound and its related substances are critical for pharmaceutical development, quality control, and therapeutic drug monitoring. Mass spectrometry has emerged as a powerful analytical platform for these applications, with various instrumental configurations offering complementary capabilities for structural elucidation and bioanalysis.

This comprehensive technical resource provides detailed methodologies and application notes for mass spectrometry-based analysis of this compound, with particular emphasis on comparative instrument performance, structural elucidation strategies, and practical implementation protocols. The protocols described herein are designed for researchers, scientists, and drug development professionals working in pharmaceutical analysis, clinical pharmacology, and bioanalytical method development. We present experimental data comparing the performance of different mass spectrometry platforms, detailed standard operating procedures for quantitative analysis, and visualization of experimental workflows to facilitate implementation in analytical laboratories.

Instrumentation Overview: Q-ToF, FTICRMS, and EI-MS Comparative Analysis

The structural elucidation of this compound has been systematically investigated using three advanced mass spectrometry techniques with different operational principles and performance characteristics. A comparative study of accurate mass techniques for this compound analysis revealed distinct advantages and limitations across platforms, with implications for method selection based on analytical requirements [1]. The fundamental differences in mass accuracy, resolution, and fragmentation capabilities directly influence their applicability for specific aspects of this compound characterization.

Electron Ionization Mass Spectrometry (EI-MS) coupled with magnetic sector instrumentation provides robust structural information through high-energy fragmentation. This technique generates characteristic fragment patterns valuable for preliminary structural assignment. However, the relatively high energy involved in EI can produce extensive fragmentation that may complicate spectral interpretation for novel compounds. The resolution and mass accuracy of magnetic sector instruments, while historically valuable, are generally surpassed by modern mass analyzer designs, particularly for complex analytical challenges requiring ultimate mass measurement precision.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICRMS) delivers exceptional mass resolution and sub-ppm mass accuracy, enabling definitive elemental composition determination for both precursor and fragment ions. For this compound analysis, FTICRMS coupled with electrospray ionization (ESI) and sustained off-resonance collisionally activated dissociation (SORI-CAD) provides comprehensive structural characterization capabilities. The ultra-high resolution allows resolution of isobaric interferences, while the accurate mass measurements confidently differentiate between potential molecular formulas. However, FTICRMS systems require significant expertise for operation and maintenance, with longer analysis times compared to other platforms.

Quadrupole-Time-of-Flight Mass Spectrometry (Q-ToF) configurations combine mass measurement accuracy with high sensitivity and rapid analysis capabilities. The tandem mass spectrometry functionality enables targeted fragmentation with accurate mass measurement of product ions, providing detailed structural information. For this compound analysis, the Q-ToF platform has demonstrated excellent performance in resolving complex fragmentation pathways while maintaining practical analytical workflows compatible with high-throughput environments. The modest resolution compared to FTICRMS is generally sufficient for most small molecule applications, with the advantage of more robust operation and easier implementation with liquid chromatography systems.

Table 1: Comparison of Mass Spectrometry Platforms for this compound Structural Elucidation

Parameter Q-ToF MS FTICRMS EI-MS (Magnetic Sector)
Mass Accuracy <5 ppm <1 ppm 5-10 ppm
Resolution 20,000-40,000 >100,000 5,000-10,000
Fragmentation Technique CID SORI-CAD EI
Sample Throughput High Moderate Moderate
LC Compatibility Excellent Good Limited
Structural Information MS/MS with accurate mass MSn with accurate mass Characteristic fragmentation

The selection of an appropriate mass spectrometry platform for this compound analysis depends on the specific analytical requirements. For high-throughput quantitative applications, Q-ToF systems provide an optimal balance of performance and practicality. For definitive structural elucidation of unknown compounds or transformation products, FTICRMS offers unparalleled mass measurement precision. Meanwhile, EI-MS remains valuable for routine screening applications where reference spectra are available for comparison [1].

Structural Elucidation of this compound by Accurate Mass Techniques

Fragmentation Pathways and Spectral Interpretation

The structural characterization of this compound by mass spectrometry reveals complex fragmentation patterns that provide insight into its molecular architecture. Under electrospray ionization conditions, this compound demonstrates a protonated molecular ion at m/z 307.2 in positive ion mode, consistent with its molecular formula (C13H12F2N6O) with the addition of a proton [2]. The primary fragmentation pathway involves cleavage of the propanol linker, resulting in the characteristic product ion at m/z 238.2, which corresponds to the difluorophenyl triazolium species. This transition (m/z 307.2→238.2) serves as the primary quantitative transition for multiple reaction monitoring (MRM) assays in bioanalytical applications [2] [3].

The accurate mass capabilities of both Q-ToF and FTICRMS instruments enable definitive fragment identification and elucidation of minor fragmentation pathways. Additional product ions observed at m/z 220.1 and m/z 192.1 correspond to successive neutral losses of H2O and CO from the primary fragment, respectively. These fragmentation pathways are consistent across instrumentation platforms, though the relative abundances of product ions may vary depending on the collision energy and fragmentation technique employed (CAD vs. SORI-CAD) [1]. The high mass accuracy measurements confirm the elemental composition of each fragment, eliminating ambiguity in structural assignment.

Comparative Performance of Mass Spectrometry Platforms

A systematic comparison of accurate mass techniques for this compound structural elucidation has demonstrated that mass accuracy is not simply a function of instrumental resolution [1]. While FTICRMS provides the highest resolution and mass accuracy, the Q-ToF platform offers excellent performance with practical advantages for laboratory implementation. The subtle differences observed between collisionally activated dissociation (CAD) and sustained off-resonance collisionally activated dissociation (SORI-CAD) spectra are explained as a consequence of the excitation process, with each technique providing complementary structural information.

The triazole antifungal scaffold presents specific challenges for mass spectrometric analysis, including multiple nitrogen atoms that influence fragmentation behavior and the potential for intramolecular interactions that can redirect fragmentation pathways. The difluorophenyl substituent contributes to the ionization efficiency in positive electrospray mode and influences the charge localization that directs primary fragmentation. Understanding these structure-fragmentation relationships is essential for confident spectral interpretation, particularly when analyzing structurally related compounds or degradation products.

Table 2: Characteristic Mass Spectral Features of this compound Across Instrument Platforms

Mass Spectral Feature Q-ToF ESI-CAD FTICRMS ESI-SORI-CAD EI-MS
Molecular Ion m/z 307.2 [M+H]+ m/z 307.2 [M+H]+ m/z 306 M+•
Primary Fragment m/z 238.2 m/z 238.2 m/z 238
Secondary Fragments m/z 220.1, m/z 192.1 m/z 220.1, m/z 192.1 m/z 169, m/z 127
Mass Accuracy 2-5 ppm 0.5-1 ppm 5-10 ppm
Key Advantage Balance of speed and accuracy Ultimate mass accuracy Spectral libraries

UPLC-MS/MS Protocol for Quantitative Determination in Biological Matrices

Sample Preparation and Chromatographic Conditions

The quantitative determination of this compound in human plasma requires a robust bioanalytical method with appropriate sensitivity, specificity, and reproducibility. The following protocol, adapted from validated methods with application to pharmacokinetic studies [2] [4], provides a reliable approach for therapeutic drug monitoring and clinical research applications.

Sample Preparation Protocol:

  • Protein Precipitation: Transfer 100 μL of plasma sample to a clean microcentrifuge tube
  • Internal Standard Addition: Add 10 μL of internal standard working solution (phenacetin at 100 ng/mL in methanol)
  • Precipitation Step: Add 300 μL of methanol (or acetonitrile for alternative methods) to precipitate plasma proteins
  • Vortex and Centrifuge: Mix vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C
  • Supernatant Collection: Transfer 100 μL of clear supernatant to an autosampler vial with insert
  • Injection Volume: 5-10 μL for UPLC-MS/MS analysis

Chromatographic Conditions:

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or Acquity HSS T3 (alternative method)
  • Mobile Phase: Acetonitrile:water containing 0.1% formic acid (40:60, v/v)
  • Flow Rate: 0.45 mL/min
  • Column Temperature: 40°C
  • Sample Compartment Temperature: 10°C
  • Injection Volume: 5 μL
  • Run Time: 1.0-3.0 minutes (depending on required throughput)
Mass Spectrometric Detection and Method Validation

Mass Spectrometry Parameters:

  • Instrumentation: QTrap 5500 mass spectrometer or equivalent triple quadrupole system
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode
  • Ion Source Temperature: 550°C
  • Ion Spray Voltage: 5500 V
  • Curtain Gas: 25 psi
  • Collision Gas: Medium (instrument-dependent setting)
  • MRM Transitions:
    • This compound: m/z 307.2 → 238.2 (quantifier)
    • This compound: m/z 307.2 → 220.1 (qualifier)
    • Internal Standard (Phenacetin): m/z 180.1 → 110.1
  • Collision Energy: 25-35 eV (optimized for specific instrument)

Method Validation Parameters: The validated method demonstrates excellent linearity within the concentration range of 10-6,000 ng/mL for this compound in human plasma [2]. The correlation coefficient (r2) typically exceeds 0.999, indicating reliable quantitative performance across the calibration range. The analytical sensitivity with a lower limit of quantification of 10 ng/mL is sufficient for monitoring therapeutic concentrations, which typically range from 1,000-10,000 ng/mL for most fungal infections.

The method validation includes assessment of precision and accuracy with intra-day and inter-day precision determined by coefficient of variation values. Reported values range from 1.4 to 4.38% for intra-day precision and 2.8 to 6.6% for inter-day precision [4]. Stability studies evaluating bench-top, freeze-thaw, and long-term storage conditions confirm method robustness under typical laboratory and clinical handling conditions. The short analysis time of only 1.0 minute per sample enables high-throughput processing of clinical samples, which is essential for therapeutic drug monitoring applications in busy healthcare settings.

G A Plasma Sample (100 µL) B Add Internal Standard (Phenacetin 10 µL) A->B C Protein Precipitation (Methanol 300 µL) B->C D Vortex & Centrifuge (14,000 × g, 10 min) C->D E Collect Supernatant D->E F UPLC-MS/MS Analysis E->F G Chromatographic Separation BEH C18 Column ACN:Water (0.1% FA) 40:60 F->G H Mass Spectrometric Detection MRM: m/z 307.2→238.2 ESI Positive Mode G->H I Data Analysis & Quantification H->I

Figure 1: UPLC-MS/MS Workflow for Quantitative Determination of this compound in Human Plasma

LC-MS/MS Protocol for Impurity Profiling and Structural Elucidation

Analytical Method for Impurity Characterization

The comprehensive impurity profiling of this compound active pharmaceutical ingredient (API) requires high-resolution separation coupled with advanced mass detection to identify and characterize structurally related compounds. The following protocol, adapted from investigative methods for this compound impurities [5], enables the detection and structural elucidation of process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: Vydac C18 (150 mm × 4.6 mm i.d., 5 μm particles)
  • Mobile Phase A: 10 mM ammonium acetate (pH 6.0)
  • Mobile Phase B: Acetonitrile
  • Gradient Program: Linear gradient from 10% B to 50% B over 25 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 μL
  • Detection: UV at 260 nm followed by MS detection

Mass Spectrometry Parameters:

  • Instrumentation: LC-MS/MS system with ESI source and tandem mass analyzer
  • Ionization Mode: Positive and negative electrospray ionization
  • Mass Range: m/z 100-600 for full scan acquisition
  • Product Ion Scans: Dependent on precursor ions of interest
  • Source Parameters:
    • Nebulizer Gas: 1.5 L/min
    • Curtain Gas: 1.2 L/min
    • Ion Source Temperature: 500°C
    • Ion Spray Voltage: ±4500 V (positive/negative mode)
Structural Elucidation of Unknown Impurities

During the HPLC analysis of different laboratory batches of this compound, three impurities have been routinely detected, with two representing previously unknown structures [5]. The systematic approach to impurity identification involves:

  • Chromatographic Separation: Resolution of impurities from the principal component and from each other
  • Mass Spectrometric Detection: Accurate mass measurement for elemental composition determination
  • Fragmentation Studies: MS/MS analysis to generate structural information through fragment ions
  • Preparative Isolation: Milligram quantities for NMR and IR spectroscopy
  • Spectral Correlation: Integration of mass spectrometric and spectroscopic data
  • Synthetic Confirmation: Targeted synthesis to confirm proposed structures

The structural characterization of unknown impurities relies on the interpretation of fragmentation patterns and accurate mass measurements. For this compound, common impurities include regioisomers with altered triazole positioning, synthetic intermediates with incomplete reaction, and degradation products formed through hydrolysis or oxidation. The LC/MS/MS analysis enables preliminary structural assignments based on characteristic fragmentation pathways, which are subsequently confirmed through orthogonal techniques.

The identification of impurities is particularly important for pharmaceutical quality control, as regulatory guidelines mandate the identification of impurities appearing at or above 0.1% in active pharmaceutical ingredients [5]. The LC-MS/MS methods described provide the sensitivity and specificity required to meet these regulatory requirements while offering structural elucidation capabilities for unknown compounds.

G A This compound API Sample B HPLC Separation C18 Column, Gradient Elution A->B C UV Detection (260 nm) B->C D Mass Spectrometric Analysis Full Scan m/z 100-600 C->D E Impurity Detection (>0.1% Threshold) D->E F MS/MS Fragmentation Structural Information E->F H Preparative Isolation (mg quantities) E->H G Accurate Mass Measurement Elemental Composition F->G J Structural Assignment G->J I Spectroscopic Confirmation NMR, IR H->I I->J K Synthetic Confirmation J->K

Figure 2: Comprehensive Workflow for Impurity Identification in this compound API

Applications in Pharmaceutical Analysis and Clinical Research

The mass spectrometry methods described in this application note support diverse research and analytical activities across pharmaceutical development and clinical practice. The quantitative determination of this compound in biological matrices has direct application to therapeutic drug monitoring, particularly in critically ill patients or those with compromised drug clearance mechanisms. Recent applications demonstrate the value of these methods in special patient populations, including investigations of pharmacokinetic variability in critically ill patients and those with invasive candidiasis [4] [6].

In pharmaceutical development, the impurity profiling methods support quality control and formulation optimization. The structural elucidation of unknown impurities provides critical information for process chemistry refinement and stability assessment. Recent advances in formulation development include novel delivery systems such as This compound-loaded lactose agglomerates for denture stomatitis treatment [7]. Mass spectrometry methods play a crucial role in characterizing these formulated products and monitoring drug release profiles.

The investigation of antifungal resistance mechanisms represents an emerging application of mass spectrometry in fungal pharmacology. Recent studies have demonstrated genotypic diversity among Candida glabrata populations from bloodstream infections, with implications for antifungal resistance development [8]. Mass spectrometry-based methods complement genomic approaches by quantifying drug exposures at the site of infection and characterizing metabolic adaptations associated with resistance.

Table 3: Applications of this compound Mass Spectrometry Methods in Pharmaceutical and Clinical Research

Application Area Analytical Technique Key Information Obtained Impact/Utility
Bioequivalence Studies UPLC-MS/MS in plasma Pharmacokinetic parameters (Cmax, Tmax, AUC) Regulatory submission support for generic products
Therapeutic Drug Monitoring UPLC-MS/MS in plasma Trough and peak concentrations Dose optimization in special populations
Impurity Profiling LC-MS/MS with accurate mass Structure of unknown impurities Pharmaceutical quality control
Formulation Development LC-MS/MS in dissolution media Drug release profiles Formulation optimization
Resistance Mechanisms LC-MS/MS in tissue homogenates Tissue penetration and distribution Understanding treatment failures

Conclusion

The mass spectrometry-based methodologies described in this application note provide comprehensive analytical solutions for this compound characterization across the pharmaceutical development and clinical application spectrum. The comparative assessment of instrumental platforms illustrates that technique selection should be guided by specific analytical requirements, with Q-ToF offering an optimal balance of mass accuracy and practical utility for most applications, while FTICRMS provides ultimate performance for definitive structural elucidation.

The standardized protocols for quantitative bioanalysis and impurity profiling represent robust methodologies that can be implemented in analytical laboratories with appropriate validation for specific applications. The continuing evolution of mass spectrometry technology promises enhanced capabilities for this compound analysis, including higher sensitivity, improved resolution, and more streamlined workflows. These advances will support ongoing efforts to optimize antifungal therapy through therapeutic drug monitoring and to ensure pharmaceutical product quality through comprehensive impurity characterization.

References

Fluconazole Pharmacokinetic-Pharmacodynamic Targets: Application Notes and Experimental Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluconazole Properties and PK/PD Principles

This compound, a bis-triazole antifungal agent, has maintained its status as a cornerstone in antifungal therapy since its introduction, particularly for infections caused by susceptible Candida and Cryptococcus species. Its unique pharmacokinetic properties, including high oral bioavailability (>90%) and excellent penetration into body fluids and tissues, make it particularly valuable for both superficial and systemic fungal infections. The pharmacodynamic activity of this compound is characterized by concentration- and time-dependent antifungal activity with a prolonged post-antifungal effect. Unlike many antifungal agents, this compound demonstrates linear pharmacokinetics with predictable dose-exposure relationships, which simplifies dosing regimens across diverse patient populations.

The primary pharmacokinetic-pharmacodynamic (PK/PD) index correlating with efficacy for this compound is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). This index integrates both exposure metrics (accounting for protein binding) and pathogen susceptibility into a single predictive parameter for clinical success. Understanding and applying this PK/PD target is essential for optimizing dosing regimens, preventing resistance emergence, and improving patient outcomes across diverse clinical scenarios, from routine candidiasis to complex cases in critically ill patients. The following sections provide comprehensive application notes and detailed protocols for implementing this compound PK/PD targets in research and development settings.

Quantitative PK/PD Targets and Clinical Validation

Established PK/PD Targets and Clinical Correlations

Extensive research has established fAUC/MIC ≥100 as the primary PK/PD target associated with optimal fungicidal activity and positive clinical outcomes [1] [2]. This target was validated through comprehensive analyses of clinical outcomes across different patient populations and infection types. A landmark study examining 236 episodes of candidemia and oropharyngeal candidiasis demonstrated that when the fAUC/MIC ratio achieved or exceeded 100, clinical success rates reached 93.9% (140 of 149 episodes) [3] [4]. Conversely, when the ratio fell below this threshold, treatment success plummeted to merely 14.6% (16 of 109 episodes), underscoring the critical importance of achieving this target exposure.

The relationship between MIC values and clinical outcomes further reinforces the utility of the fAUC/MIC target. Clinical studies have demonstrated that for isolates with MICs ≤2 mg/L, representing susceptible Candida strains, treatment success rates exceed 90% with standard dosing [3]. However, as MIC values increase to 4 mg/L, indicating dose-dependent susceptibility, success rates decline substantially to approximately 66%, though they can be restored to 100% with appropriate dose escalation [4]. For isolates with MICs ≥8 mg/L, categorized as resistant, success rates drop dramatically to 12% regardless of dosing, highlighting the clinical limitations of this compound against resistant pathogens [3] [4].

Table 1: Clinical Success Rates Based on this compound MIC Values

MIC Value (mg/L) Interpretive Category Clinical Success Rate Dosing Considerations
≤2 Susceptible 93.7% (136/145 episodes) Standard dosing adequate
4 Dose-dependent susceptible 66% (overall), 100% (with dose >100 mg/day) Dose escalation required
≥8 Resistant 12% Alternative agents recommended
Alternative PK/PD Targets and Dose/MIC Relationships

While fAUC/MIC ≥100 represents the primary target for optimal efficacy, some studies have explored alternative targets for specific clinical scenarios. A less rigorous PK/PD target of fAUC/MIC ≥50 has been proposed for certain prophylactic indications or less severe infections [1]. Additionally, research has identified a dose/MIC ratio ≥100 as equivalent to the fAUC/MIC ≥100 target, providing a simplified approach for dose calculation [3]. Classification and regression tree analysis has further refined this understanding, indicating that a dose/MIC of 35.5 serves as the threshold for predicting cure versus failure, with progressively improved outcomes as this ratio increases [3].

The dose/MIC relationship follows a sigmoidal pattern, with the EC50 (dose/MIC required for 50% maximal effect) calculated at 43.7 for patients with oropharyngeal candidiasis [3]. Monte Carlo simulations have demonstrated that at MIC values ≤2 mg/L, the probability of target attainment exceeds 99% when targeting a dose/MIC ratio of 100 [3]. This comprehensive understanding of exposure-response relationships enables researchers to design optimized dosing regimens that maximize therapeutic success while minimizing toxicity and resistance development.

Table 2: this compound PK/PD Targets and Corresponding Clinical Outcomes

PK/PD Index Target Value Clinical Success Rate Remarks
fAUC/MIC ≥100 93.9% Primary target for fungicidal activity
fAUC/MIC ≥50 Not specified Less rigorous target for prophylaxis
Dose/MIC ≥100 93.9% Equivalent to fAUC/MIC ≥100
Dose/MIC 35.5 Classification threshold Distinguishes cure vs failure
Dose/MIC 43.7 EC50 value 50% maximal effect

Experimental Methodology for PK/PD Studies

Bioanalytical Methods for this compound Quantification

Accurate quantification of this compound concentrations in biological matrices is fundamental to PK/PD studies. A validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method represents the most commonly employed approach, with a typical determination range of 0.5-100.0 mg/L in plasma matrices [1]. The sample preparation process involves collecting blood samples (0.5 mL) in lithium heparin tubes, followed by immediate centrifugation at 3000× g for 15 minutes to harvest plasma. The resulting plasma samples should be stored at -25°C pending analysis to ensure sample integrity and prevent analyte degradation.

For more advanced applications requiring enhanced sensitivity or throughput, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed and validated [2]. These methods typically employ a Kinetex C8 column (50 × 2.10 mm, 1.7 μm) with a gradient mobile phase of acetonitrile and 0.1% formic acid (with 10 mM ammonium formate for this compound). The mass spectrometry detection utilizes positive-mode electrospray ionization, monitoring the mass transition of 306.7 → 238.2 for this compound [2]. This method offers a quantification range of 0.2 to 20 μg/mL in plasma, with superior sensitivity and specificity compared to HPLC-UV approaches.

Population Pharmacokinetic Modeling Protocols

Population pharmacokinetic (popPK) modeling allows researchers to quantify and explain variability in drug concentrations among individuals receiving similar doses. The standard methodology employs non-linear mixed effects modeling using the first-order conditional estimation with interaction (FOCEI) algorithm, implemented in specialized software platforms such as NONMEM or nlmixr2 in R [1] [5]. The model development process begins with evaluating structural models, typically comparing one-compartment and two-compartment models with first-order elimination. For this compound, a one-compartment model often sufficiently describes its disposition kinetics, with allometric scaling of body weight routinely incorporated to account for size differences [1].

The model-building process follows a stepwise covariate approach to identify patient factors significantly influencing this compound pharmacokinetics [1]. Continuous covariates such as body weight, renal function, and age are tested using power models, while categorical covariates like renal replacement therapy status are evaluated using proportional models. Model selection relies on statistical criteria including decreases in objective function value (>3.84 points for p<0.05), Bayesian Information Criteria, and diagnostic plots assessing goodness-of-fit. The final model must demonstrate adequate precision in parameter estimates and stability through visual predictive checks and, when possible, bootstrap validation [1] [5].

Special Population Considerations and Target Attainment

Critically Ill Patients

Critically ill patients present substantial challenges for this compound dosing due to profound pathophysiological alterations that significantly impact drug pharmacokinetics. Research has demonstrated that approximately 33% of critically ill patients receiving standard this compound dosing fail to achieve the target fAUC/MIC ≥100, potentially leading to suboptimal outcomes [2]. These patients exhibit remarkable interindividual variability, with both intra- and inter-subject variability calculated at 28.3% and 50.5%, respectively [6]. A study of 288 plasma samples from 43 critically ill patients revealed that a substantial proportion of concentrations fell below target ranges, with 13% <10 mg/L and 27% <15 mg/L [6].

The key factors determining this compound exposure in critically ill populations include the administered dose (mg/kg), presence of augmented renal clearance, and need for renal replacement therapy [6]. Augmented renal clearance, particularly common in younger trauma patients, can significantly enhance this compound elimination, necessitating higher doses or more frequent administration. Conversely, patients with acute renal failure demonstrate substantially reduced this compound clearance (approximately 50% of healthy volunteers) and prolonged half-lives (up to 96 hours versus 30 hours in healthy individuals) [5]. These extremes of renal function must be carefully considered when designing dosing regimens for this vulnerable population.

Pediatric and Renal Impairment Populations

Pediatric patients, particularly those who are immunocompromised, represent another population with distinct this compound pharmacokinetics. Children exhibit a 33% higher volume of distribution (0.95 L/kg versus 0.7 L/kg in adults) and shorter half-lives (approximately 22 hours versus 30 hours in adults), potentially necessitating weight-based dose escalation [1]. Research has demonstrated that standard dosing recommendations from the Summary of Product Characteristics (SmPC) often fail to achieve target exposures when doses are <6 mg/kg [1]. Monte Carlo simulations indicate that increased doses of 15-18 mg/kg may be required to achieve adequate probability of target attainment for MIC values of 2 mg/L [1].

For patients with renal impairment, dose adjustment is imperative as this compound is primarily eliminated unchanged via renal excretion (approximately 80%) [7] [5]. The standard recommendation is to reduce the dose to 50% of the recommended regimen when creatinine clearance falls to ≤50 mL/min [7]. For patients undergoing renal replacement therapy, the dialyzability of this compound necessitates supplemental dosing, with recommendations to administer 100% of the recommended dose after each dialysis session [7]. Recent research has highlighted that current guideline-recommended dosing for patients undergoing continuous renal replacement therapy (CRRT) achieves limited target attainment, especially at moderate to high CRRT doses, prompting the development of model-informed precision dosing approaches for this population [5].

Computational and Modeling Approaches

Monte Carlo Simulation for Probability of Target Attainment

Monte Carlo simulation represents a powerful computational approach for quantifying the probability of target attainment (PTA) across diverse patient populations and dosing regimens. This technique incorporates observed variability in pharmacokinetic parameters and MIC distributions to estimate the likelihood that a specific dosing regimen will achieve the desired PK/PD target [3]. The standard methodology involves simulating concentration-time profiles for a large population of virtual patients (typically 1,000-10,000 subjects) using population pharmacokinetic models that capture between-subject variability in key parameters such as clearance and volume of distribution [1] [5].

The simulation process entails several methodical steps: first, defining the target population characteristics (e.g., body weight distribution, renal function); second, implementing the pharmacokinetic structural model with its associated variability; third, calculating the fAUC/MIC ratio for each virtual patient; and finally, determining the proportion of patients achieving the target ratio across the MIC range of interest [3] [5]. For this compound, the PTA is typically calculated for MIC values ranging from 0.125 to 2 mg/L, with an acceptable PTA threshold set at >90% for susceptible pathogens [1]. These simulations have demonstrated that for susceptible Candida strains (MIC ≤2 mg/L), standard dosing regimens achieve PTA >99% when targeting fAUC/MIC ≥100 [3].

Model-Informed Precision Dosing Applications

Model-informed precision dosing represents the cutting edge of this compound dose individualization, particularly for challenging patient populations. This approach integrates population pharmacokinetic models with patient-specific factors to derive individualized dosing regimens optimized for target attainment [5]. The implementation framework begins with selecting an appropriate population model that adequately characterizes the relevant sources of pharmacokinetic variability. For clinical application, this model is typically embedded within user-friendly software interfaces, such as R Shiny applications, that allow clinicians to input patient-specific parameters (body weight, renal function, CRRT settings) and receive customized dosing recommendations [5].

The development process for these tools follows rigorous methodology: first, model qualification to ensure adequate performance in the target population; second, dose simulation across clinically relevant scenarios; third, regimen evaluation based on PTA; and finally, software implementation with appropriate validation [5]. Recent research has demonstrated that for ARF patients undergoing CRRT, dosing adjustments based on body weight and CRRT parameters are essential, as guideline-recommended loading (800 mg or 12 mg/kg QD) and maintenance doses (400 mg or 6 mg/kg QD) achieve limited target attainment at low CRRT doses and fail at moderate to high CRRT doses [5]. These advanced approaches enable precision dosing that accounts for the complex interplay between patient physiology, pathogen susceptibility, and treatment modality.

Visualizing this compound PK/PD Relationships and Experimental Workflows

PK/PD Target Conceptualization and Attainment Strategy

cluster_pk Pharmacokinetic Components cluster_pd Pharmacodynamic Components Dose Dose Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Concentration Concentration Distribution->Concentration Vd Excretion Excretion Metabolism->Excretion Metabolism->Concentration CL ErgoSterol ErgoSterol Concentration->ErgoSterol Inhibition fAUC_MIC fAUC/MIC ≥100 Concentration->fAUC_MIC AUC Calculation MIC MIC Effect Effect MIC->Effect MIC->fAUC_MIC Membrane Membrane ErgoSterol->Membrane Disruption Membrane->Effect subcluster_target subcluster_target Success Success fAUC_MIC->Success

Diagram 1: Conceptual framework integrating this compound pharmacokinetic and pharmacodynamic components to achieve target fAUC/MIC ratio for treatment success.

Population PK Model Development Workflow

cluster_methods Analytical Methods Start Start Data Data Start->Data Collect Concentration-Time Data (2-5 samples/patient) StructModel StructModel Data->StructModel Non-linear Mixed Effects Modeling (FOCEI algorithm) HPLC HPLC-UV (0.5-100.0 mg/L) Data->HPLC MS UHPLC-MS/MS (0.2-20.0 μg/mL) Data->MS Covariate Covariate StructModel->Covariate Stepwise Covariate Modeling (p<0.05) Validate Validate Covariate->Validate VPC, Bootstrap, GOF Diagnostics Simulate Simulate Validate->Simulate Monte Carlo Simulation (1000-10000 patients) End End Simulate->End PTA Analysis & Dosing Recommendations

Diagram 2: Systematic workflow for developing population pharmacokinetic models and deriving model-informed dosing regimens.

Conclusion and Future Directions

The application of this compound PK/PD principles, particularly the fAUC/MIC ≥100 target, represents a crucial strategy for optimizing antifungal therapy across diverse patient populations. Substantial evidence confirms that achieving this target correlates strongly with positive clinical outcomes, while subtherapeutic exposures result in unacceptably high failure rates. The considerable interindividual variability observed in key populations such as critically ill and pediatric patients necessitates sophisticated approaches to dose individualization, including therapeutic drug monitoring and model-informed precision dosing.

Future research directions should focus on validating optimized dosing regimens through prospective clinical trials, particularly in special populations where current evidence remains limited. The development of point-of-care MIC testing could revolutionize this compound therapy by enabling real-time dose adjustment based on pathogen susceptibility. Additionally, integration of artificial intelligence approaches with population pharmacokinetic modeling may further enhance precision dosing capabilities. As antifungal resistance patterns continue to evolve, the rigorous application of these PK/PD principles will remain essential for preserving the clinical utility of this compound in the antimicrobial armamentarium.

References

Comprehensive Application Notes & Protocols: Continuous Flow Synthesis of Fluconazole for Scale-Up Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluconazole is a broad-spectrum triazole antifungal medication that has been widely used in clinical practice since its introduction in 1988. It functions by selectively inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, thereby disrupting ergosterol biosynthesis in fungal cell membranes. Its exceptional safety profile and effectiveness against various fungal pathogens have established it as one of the most frequently employed antifungal agents globally, inclusion on the WHO Model List of Essential Medicines further confirms its therapeutic importance. [1] [2] The expiration of the original patent protecting this compound in 2005 has stimulated significant interest in developing more efficient synthetic routes that reduce production costs while maintaining high quality and purity standards. [2]

Traditional batch synthesis of this compound typically involves multiple steps with intermediate purifications, leading to cumulative losses, higher energy consumption, and significant waste generation. These limitations become particularly problematic when scaling up production to industrial levels. In contrast, continuous flow chemistry offers enhanced process control, improved safety profiles, and more efficient heat and mass transfer characteristics. The development of continuous flow methodologies for active pharmaceutical ingredients (APIs) like this compound represents a paradigm shift in pharmaceutical manufacturing, aligning with the principles of green chemistry and process intensification. [1] [3]

This application note details a recently developed multi-step continuous flow synthesis of this compound that achieves a three-step transformation from 2-chloro-2',4'-difluoroacetophenone to the final API without intermediate purification. The protocol has been successfully demonstrated on commercial flow chemistry equipment and offers significant advantages over conventional batch processes in terms of efficiency, reproducibility, and scalability. [1] [3] [4]

Experimental Setup

Equipment and Instrumentation

The continuous flow synthesis of this compound requires a specialized flow chemistry system designed to handle multiple reaction steps with precise parameter control. The following table summarizes the essential equipment components and their functions: [1]

Table 1: Equipment Specifications for Continuous Flow Synthesis of this compound

Component Type Specification Function
Flow Chemistry Platform Vapourtec commercial system or equivalent Integrated platform for continuous processing
Reactor Units Two temperature-controlled flow reactors Sequential reaction steps at different conditions
Pumping System Precision HPLC-type pumps (minimum 2) Controlled delivery of reagents and solutions
Temperature Controller Range: ambient to 200°C (±1°C stability) Maintaining precise reaction temperatures
Back Pressure Regulators Adjustable (50-300 psi) Maintaining liquid state at elevated temperatures
In-line Monitoring Optional FTIR or UV spectrophotometer Real-time reaction monitoring
Collection System Fraction collector or bulk container Product collection for workup

The synthesis employs a two-reactor, three-step continuous flow system that integrates the sequential reactions without intermediate purification. The first reactor facilitates the initial transformation, while the second handles subsequent steps, with the output being the crude this compound product requiring final purification. [1]

Reagents and Materials

All starting materials and reagents should be of high purity (>95%) to prevent clogging and ensure consistent reaction performance in the flow system.

Table 2: Reagents and Materials for this compound Synthesis

Material Specification Role in Synthesis Storage Conditions
2-Chloro-2',4'-difluoroacetophenone >98% purity Starting material Room temperature, protected from light
1,2,4-Triazole Anhydrous, >97% Nucleophile Desiccator, inert atmosphere
Trimethylsulfoxonium iodide >95% purity Epoxidation reagent Sealed container, desiccated
Potassium hydroxide Reagent grade, pellets Base Sealed container, protected from moisture
Dimethyl sulfoxide (DMSO) Anhydrous, <50 ppm H₂O Solvent Sealed under inert atmosphere
Dimethylformamide (DMF) Anhydrous, <50 ppm H₂O Solvent Sealed under inert atmosphere
Isopropanol Technical grade Extraction/wash solvent Room temperature
Dichloromethane (DCM) Technical grade Extraction/wash solvent Room temperature
Deionized water Purified (≥18 MΩ·cm) Aqueous workup Room temperature

Continuous Flow Protocol

Synthesis Procedure

The continuous flow synthesis of this compound comprises three sequential chemical transformations executed across two specialized flow reactors without intermediate purification. The process begins with 2-chloro-2',4'-difluoroacetophenone as the starting material and proceeds through a carefully optimized pathway to yield this compound. The workflow below illustrates the complete synthetic sequence, with detailed conditions provided in the subsequent sections. [1]

FluconazoleSynthesis cluster_legend Process Legend Start 2-Chloro-2',4'- difluoroacetophenone Step1 Reactor 1 Corey-Chaykovsky Epoxidation 60-80°C Start->Step1 Intermediate1 Epoxide Intermediate Step1->Intermediate1 Step2 Reactor 2 Triazole Opening 100-120°C Intermediate1->Step2 Intermediate2 Chloroalcohol Intermediate Step2->Intermediate2 Step3 Reactor 2 Second Triazole Substitution 100-120°C Intermediate2->Step3 Product This compound Crude Product Step3->Product Reactor Reactor Step MaterialNode Chemical Compound StartNode Starting Material EndNode Final Product

Diagram 1: Continuous Flow Synthesis Workflow for this compound Production

3.1.1 Reactor 1: Corey-Chaykovsky Epoxidation

Objective: Transformation of 2-chloro-2',4'-difluoroacetophenone to the corresponding epoxide via Corey-Chaykovsky reaction.

  • Preparation of Reagent Solutions:

    • Solution A: 0.5 M 2-chloro-2',4'-difluoroacetophenone in anhydrous DMSO
    • Solution B: 1.1 M trimethylsulfoxonium iodide and 1.2 M potassium hydroxide in anhydrous DMSO
  • Flow Conditions:

    • Temperature: 60-80°C
    • Residence Time: 10-15 minutes
    • Flow Rates: Equimolar pumping of Solutions A and B (typical combined flow rate: 1-2 mL/min)
    • Reactor Configuration: Tubular reactor (PFA, 10-20 mL volume)
  • Process Notes: The reaction employs in situ-generated bromomethyl lithium for the epoxidation, which demonstrates excellent selectivity even for challenging substrates like α-chloroketones that typically fail under classic Corey-Chaykovsky conditions. The elevated temperature in the flow reactor significantly accelerates the reaction compared to batch processes. [1] [3]

3.1.2 Reactor 2: Sequential Triazole Ring Opening and Substitution

Objective: Conversion of the epoxide intermediate to this compound through two consecutive nucleophilic substitutions with 1,2,4-triazole.

  • Preparation of Reagent Solutions:

    • Solution C: Epoxide intermediate stream from Reactor 1 (used directly without purification)
    • Solution D: 3.0 M 1,2,4-triazole in anhydrous DMF
  • Flow Conditions:

    • Temperature: 100-120°C
    • Residence Time: 20-30 minutes
    • Flow Rates: Solution C and Solution D in 1:3 molar ratio (typical combined flow rate: 1-2 mL/min)
    • Reactor Configuration: Tubular reactor (PFA or SS, 20-30 mL volume)
    • Pressure: Maintained at 50-150 psi via back-pressure regulators
  • Process Notes: The high temperature and efficient mixing in the flow reactor facilitate the sequential ring opening of the epoxide by the first triazole molecule, followed by displacement of the chloride by the second triazole molecule. The regioselectivity of the epoxide ring opening is carefully controlled to favor the desired isomer. [1] [2]

3.1.3 Workup and Purification
  • Continuous Quench: The output stream from Reactor 2 is mixed with a chilled aqueous solution (10% NaCl) in a T-mixer
  • Liquid-Liquid Separation: Direct connection to an in-line membrane separator for continuous phase separation
  • Product Isolation: Organic phase collection followed by concentration and recrystallization from isopropanol/water mixture
  • Final Product: White crystalline solid with purity >98% by HPLC after single recrystallization
Process Optimization and Troubleshooting

Successful implementation of the continuous flow synthesis requires attention to several critical process parameters that significantly impact yield and purity. The following table outlines key optimization guidelines and troubleshooting recommendations: [1] [3]

Table 3: Process Optimization and Troubleshooting Guide

Parameter Optimal Range Impact of Deviation Corrective Action

| Reactor 1 Temperature | 60-80°C | Lower temp: Incomplete reaction Higher temp: Decomposition | Calibrate temperature sensors Verify heating system operation | | Reactor 2 Temperature | 100-120°C | Lower temp: Slow reaction Higher temp: Increased byproducts | Optimize for specific reactor geometry Implement temperature gradient | | Residence Time Distribution | Narrow distribution | Broad distribution: Reduced yield | Ensure proper reactor geometry Minimize dead volumes | | Triazole Stoichiometry | 3.0-3.5 equivalents | Lower: Incomplete conversion Higher: Processing difficulties | Precise pumping calibration Regular verification of solution concentrations | | Solvent Water Content | <50 ppm | Elevated: Reduced yield Formation of hydrolysis byproducts | Use anhydrous solvents Implement molecular sieves | | System Pressure | 50-150 psi | Lower: Solvent vaporization Higher: Potential for clogging | Verify back-pressure regulator function Monitor pressure drops |

Results & Discussion

Performance Analysis

The continuous flow synthesis of this compound demonstrates significant improvements over traditional batch manufacturing approaches. The integrated process achieves an overall yield of 75-82% for the three-step transformation from 2-chloro-2',4'-difluoroacetophenone to this compound without intermediate purification. This compares favorably with typical batch processes that exhibit cumulative yields of 60-70% for similar synthetic sequences. The product purity after a single recrystallization routinely exceeds 98%, meeting pharmaceutical quality standards. [1] [3]

The continuous flow methodology provides several distinct advantages for this compound synthesis. The precise control of reaction parameters (temperature, residence time, mixing) minimizes formation of byproducts commonly observed in batch processes. The elimination of intermediate isolation steps reduces processing time, solvent consumption, and material losses. Additionally, the small reactor volumes and continuous operation enhance process safety when handling potentially exothermic reactions or reactive intermediates. [1]

Table 4: Comparative Analysis: Flow vs. Batch Synthesis of this compound

Parameter Continuous Flow Process Traditional Batch Process
Overall Yield 75-82% 60-70%
Total Processing Time 4-6 hours 24-48 hours
Number of Isolation Steps 1 (final product) 3 (intermediates + final product)
Solvent Consumption 15-20 L/kg API 40-60 L/kg API
Temperature Control Precise, uniform heating Gradient effects, hotspot formation
Space-Time Yield 0.5-0.8 kg/L·day 0.1-0.2 kg/L·day
Reproducibility High (RSD <5%) Moderate (RSD 10-15%)
Scale-Up Considerations

The transition from laboratory-scale to industrial production of this compound via continuous flow synthesis requires careful attention to engineering principles and process intensification strategies. Based on the successful demonstration using commercial flow chemistry equipment, several key factors influence successful scale-up: [1] [5]

  • Numbering-Up Approach: Rather than increasing reactor dimensions (scaling up), the preferred strategy involves parallel operation of multiple identical reactor units (numbering up). This approach maintains the favorable mass and heat transfer characteristics of small-diameter tubes while increasing overall production capacity.

  • Production Capacity Estimation: A single laboratory-scale flow reactor system (with 10-30 mL reactor volumes) can typically produce 50-100 g of this compound per day. Industrial implementation with multiple parallel units can achieve production scales of 1-10 kg/day using commercially available flow chemistry platforms.

  • Process Analytical Technology (PAT): Implementation of in-line monitoring techniques (such as FTIR or UV spectroscopy) enables real-time quality control and facilitates automated process adjustments to maintain optimal performance during extended operation campaigns.

  • Startup/Shutdown Protocols: Development of standardized procedures for system startup and shutdown is essential to minimize off-specification material during transitions. This includes pre-equilibration of reaction conditions and controlled purging of the system with inert solvent.

The continuous flow synthesis of this compound represents a scalable and efficient alternative to conventional batch manufacturing, with demonstrated performance at laboratory scale and clear pathways for industrial implementation. [1]

Applications & Outlook

The continuous flow synthesis protocol described in this application note enables efficient and sustainable production of this compound to address global healthcare needs. The methodology is particularly valuable for generic pharmaceutical manufacturers seeking to optimize production costs and quality consistency following the expiration of the original patent protection. [2]

The enhanced efficiency and reduced environmental footprint of the continuous flow process align with the evolving regulatory expectations for pharmaceutical manufacturing, which increasingly emphasize green chemistry principles and quality by design (QbD) approaches. The demonstrated synthesis of this compound exemplifies how flow chemistry technologies can transform API manufacturing through process intensification. [1]

Future developments in this field will likely focus on further integration of reaction and separation operations, implementation of advanced process control strategies, and expansion of the methodology to structural analogs of this compound. The growing interest in deuterated pharmaceuticals with improved pharmacokinetic properties suggests potential applications of the continuous flow platform for isotope-labeled this compound derivatives. [2]

Conclusion

This application note has detailed a robust and efficient protocol for the continuous flow synthesis of the antifungal drug this compound. The developed methodology enables a three-step, two-reactor transformation from 2-chloro-2',4'-difluoroacetophenone to this compound without intermediate purification, achieving significantly improved efficiency compared to traditional batch processes.

The key advantages of this continuous flow approach include:

  • Enhanced process efficiency with overall yields of 75-82%
  • Reduced processing time and elimination of intermediate isolations
  • Superior process control and reproducibility
  • Decreased solvent consumption and waste generation
  • Straightforward scalability through numbering-up strategy

This protocol has been successfully demonstrated on commercial flow chemistry equipment and provides a practical foundation for implementation at various production scales. The methodology represents a significant advancement in this compound manufacturing technology and serves as a model for the application of continuous flow chemistry to pharmaceutical production.

References

Comprehensive Application Notes and Protocols: Fluconazole in Pulmonary Cryptococcosis Management

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pulmonary cryptococcosis represents a significant clinical challenge in medical mycology, with treatment approaches varying substantially based on host immune status and disease severity. These application notes synthesize current evidence-based guidelines for the use of fluconazole in managing pulmonary cryptococcosis, with particular emphasis on protocol standardization for research and clinical practice. This compound, a triazole antifungal with excellent oral bioavailability and favorable tissue penetration, serves as the cornerstone therapy for mild-to-moderate pulmonary cryptococcosis in both immunocompetent and immunocompromised hosts. Recent guidelines from the ECMM/ISHAM/ASM (2024) and other authoritative bodies have refined treatment paradigms, highlighting risk-stratified approaches and the importance of comprehensive diagnostics to exclude disseminated disease. This document provides detailed protocols for therapeutic application, monitoring parameters, and experimental methodologies to support drug development professionals and clinical researchers in advancing the management of this invasive fungal infection [1] [2].

Introduction and Clinical Background

Cryptococcosis is a global invasive fungal infection caused by species within the Cryptococcus complex, primarily C. neoformans and C. gattii. The World Health Organization recognized Cryptococcus neoformans as a top fungal priority pathogen in 2022, reflecting its significant morbidity and mortality burden worldwide. Pulmonary cryptococcosis represents the initial site of infection following inhalation of infectious propagules, with clinical manifestations ranging from asymptomatic colonization to severe pneumonia with acute respiratory failure. The management of pulmonary cryptococcosis is complicated by the diverse immunological spectrum of affected hosts and the potential for dissemination, particularly to the central nervous system [1] [2].

The therapeutic approach to pulmonary cryptococcosis is fundamentally guided by two critical factors: immune status of the host and disease severity. Immunocompromised individuals, including those with HIV/AIDS, transplant recipients, and patients receiving immunosuppressive therapies, demonstrate higher rates of dissemination and mortality, necessitating more aggressive treatment strategies. This compound has emerged as a primary therapeutic option for many forms of pulmonary cryptococcosis due to its favorable pharmacokinetic profile, including excellent oral bioavailability, good lung tissue penetration, and reliable cerebrospinal fluid concentrations when disseminated disease is a concern. These application notes consolidate the most current evidence-based guidelines and translate them into practical protocols for researchers and clinicians developing treatment strategies for pulmonary cryptococcosis [1] [3] [2].

Current Treatment Guidelines

Risk-Stratified Therapeutic Approaches

Contemporary guidelines for pulmonary cryptococcosis management emphasize risk stratification based on immune status and disease severity. The ECMM/ISHAM/ASM Global Guideline (2024) represents the most current comprehensive framework, categorizing patients according to specific clinical phenotypes that dictate therapeutic intensity and duration. The foundational principle across all guidelines is the critical importance of excluding disseminated infection, particularly cryptococcal meningitis, before initiating this compound monotherapy for pulmonary disease. The diagnostic evaluation for extrapulmonary dissemination must include serum cryptococcal antigen testing and, when clinically indicated, lumbar puncture with cerebrospinal fluid analysis [1] [2].

Table 1: this compound-Based Treatment Regimens for Pulmonary Cryptococcosis in Immunocompetent Hosts

Clinical Scenario Recommended Regimen Alternative Options Duration Evidence Grade
Asymptomatic, localized This compound 400 mg daily Observation without antifungal therapy 6-12 months B-II
Mild-to-moderate symptoms This compound 400 mg daily Itraconazole 200 mg twice daily 6-12 months A-I
Severe pulmonary disease Amphotericin B + flucytosine → this compound Liposomal amphotericin B → this compound 2 weeks → 8 weeks minimum A-I
Complete resection of isolated nodule This compound 400 mg daily No antifungal therapy if completely excised 6-12 months C-III

For immunocompetent hosts with pulmonary cryptococcosis, this compound monotherapy represents the standard of care for most clinical presentations. The National Institute of Allergy and Infectious Diseases Mycoses Study Group (NIAID-MSG) recommendations form the basis for many current guidelines, advocating for 6-12 months of this compound at 400 mg daily for symptomatic disease. Notably, selected asymptomatic immunocompetent patients with small, stable pulmonary lesions and no evidence of dissemination may be managed with observation alone, provided close clinical and radiographic monitoring is ensured. This approach acknowledges that some immunocompetent hosts can effectively clear the infection without antifungal intervention. However, the 2024 ECMM/ISHAM/ASM guidelines emphasize that treatment is generally preferred over observation due to concerns about potential late dissemination [4] [2] [5].

Table 2: Treatment Approaches for Immunocompromised Hosts with Pulmonary Cryptococcosis

Host Population Induction Therapy Consolidation Therapy Maintenance Therapy Duration
HIV-associated, no CNS involvement This compound 400-800 mg daily This compound 400 mg daily This compound 200-400 mg daily 12 months minimum
Transplant recipients Liposomal amphotericin B 3-5 mg/kg/day + flucytosine This compound 400-800 mg daily This compound 200-400 mg daily 12 months minimum
Other immunocompromised states This compound 400-800 mg daily OR Amphotericin B-based regimen This compound 400 mg daily This compound 200-400 mg daily Based on immune reconstitution
Isolated cryptococcal antigenemia This compound 1200 mg daily × 2 weeks → 800 mg daily × 8 weeks This compound 200 mg daily Until immune recovery 6-12 months after immune reconstitution

Immunocompromised hosts with pulmonary cryptococcosis require more aggressive therapeutic strategies and longer treatment durations. For HIV-associated pulmonary cryptococcosis without CNS involvement, current guidelines recommend initial therapy with this compound at doses of 400-800 mg daily for 12 months minimum. The 2024 ECMM/ISHAM/ASM guidelines specifically note that for asymptomatic cryptococcal antigenemia in HIV-infected individuals without evidence of clinical disease, pre-emptive therapy with this compound 1200 mg daily for 2 weeks, followed by 800 mg daily for 8 weeks, and then 200 mg daily is recommended. An important consideration in transplant recipients is the significant drug-drug interactions between this compound and calcineurin inhibitors, necessitating careful therapeutic drug monitoring and dose adjustment [1] [4] [2].

Special Population Considerations

Management of pulmonary cryptococcosis requires individualized adjustment for special populations, including solid organ transplant recipients, patients with hepatic or renal impairment, and those receiving concomitant medications with potential drug-drug interactions. For transplant recipients with pulmonary cryptococcosis, initial therapy with lipid formulation amphotericin B plus flucytosine is generally recommended, followed by consolidation and maintenance with this compound. The treatment duration in transplant recipients typically extends for at least 12 months, with consideration for discontinuation only after sustained immunosuppression reduction [4] [2].

In patients with renal impairment, this compound dosage requires adjustment based on creatinine clearance. Specifically, when creatinine clearance is ≤50 mL/min, the dose should be reduced to 50% of the standard recommendation. For patients undergoing hemodialysis, 100% of the recommended dose should be administered after each dialysis session. Hepatic impairment presents particular challenges, as this compound carries hepatotoxic potential and should be used with caution in patients with pre-existing liver dysfunction, with regular monitoring of hepatic enzymes during treatment [3] [6].

Diagnostic and Pre-Treatment Evaluation Protocols

Comprehensive Diagnostic Workflow

The diagnostic evaluation for suspected pulmonary cryptococcosis requires a systematic approach integrating clinical, radiographic, microbiological, and histopathological modalities. The initial assessment should include a detailed history focusing on immune status, including HIV testing, CD4+ T-cell count when appropriate, and evaluation for other immunocompromising conditions. Current guidelines strongly recommend that all patients with suspected or confirmed pulmonary cryptococcosis undergo evaluation for disseminated disease, including serum cryptococcal antigen (CrAg) testing and, when CNS symptoms are present or serum CrAg is positive, lumbar puncture with CSF analysis [1] [2].

The diagnostic pathway begins with radiographic evaluation, typically chest radiography followed by computed tomography (CT) for better characterization of pulmonary findings. Common radiographic manifestations include solitary or multiple pulmonary nodules, areas of consolidation, cavitary lesions, and lymphadenopathy. Following radiographic identification, the diagnostic confirmation relies on microbiological and histopathological methods. Respiratory specimens obtained via sputum induction, bronchoscopy with bronchoalveolar lavage, or CT-guided biopsy should be subjected to fungal culture, cryptococcal antigen testing, and histopathological examination with special stains to visualize the characteristic encapsulated yeast forms [7] [2].

G cluster_1 Initial Clinical Evaluation cluster_2 Laboratory Evaluation cluster_3 Treatment Stratification Start Patient with Suspected Pulmonary Cryptococcosis Hx History & Immune Status Assessment Start->Hx Imaging Chest Imaging (X-ray, CT) Hx->Imaging Specimen Respiratory Specimen Collection Imaging->Specimen Micro Microbiological Analysis: - Culture - Cryptococcal Antigen - Microscopy Specimen->Micro Dissemination Dissemination Workup: - Serum CrAg - Blood Culture Micro->Dissemination CNS CNS Evaluation if Indicated (LP with CSF analysis) Dissemination->CNS If CNS symptoms or positive serum CrAg Immune Immune Status Classification Dissemination->Immune If no CNS dissemination CNS->Immune Severity Disease Severity Assessment Immune->Severity Regimen Therapeutic Regimen Selection Severity->Regimen

Figure 1: Diagnostic and Treatment Stratification Pathway for Pulmonary Cryptococcosis

Laboratory Methodologies and Specifications
  • Cryptococcal Antigen Testing: The lateral flow assay has largely replaced latex agglutination methods due to superior sensitivity and ease of use. The protocol involves mixing serum, CSF, or bronchoalveolar lavage fluid with assay buffer and applying to the test device. Results are read visually at 10-15 minutes, with positive tests showing both control and test lines. Quantitative titers should be determined for positive specimens, as higher titers correlate with increased fungal burden and may influence therapeutic decisions [2].

  • Fungal Culture: Respiratory specimens should be inoculated onto selective fungal media such as Sabouraud dextrose agar with chloramphenicol and incubated at 30°C for up to 4 weeks. Typical colonies appear cream-colored and mucoid due to the polysaccharide capsule. Identification confirmation involves urease testing (positive for Cryptococcus), capsule visualization with India ink preparation, and biochemical profiling or molecular methods for species complex identification [2].

  • Histopathological Examination: Tissue specimens should be stained with hematoxylin and eosin, which demonstrates the basophilic yeast cells, and mucicarmine or Fontana-Masson stains, which highlight the capsule and melanin production, respectively. The characteristic appearance includes round to oval yeast cells measuring 4-10 μm with narrow-based budding and a prominent polysaccharide capsule that creates a clear halo around the cells [2].

Therapeutic Monitoring and Response Assessment

Clinical and Radiographic Monitoring Parameters

The monitoring of patients undergoing this compound therapy for pulmonary cryptococcosis requires a multidimensional approach assessing clinical, radiographic, and microbiological parameters. Clinical assessment should document symptom resolution, including cough, sputum production, chest pain, and constitutional symptoms. Subjective improvement typically occurs within 2-4 weeks of initiating therapy, with complete resolution expected by 8-12 weeks in most cases. Standardized assessment tools such as the Mycoses Study Group Evaluation Criteria can provide objective metrics for response evaluation in both clinical care and research settings [4] [2].

Radiographic follow-up with chest CT is recommended at 3-month intervals during therapy, with the expectation of stable or improved findings by the first follow-up study. Complete radiographic resolution may lag behind clinical improvement, with some nodules or infiltrates persisting for months after successful treatment. Persistent or progressive radiographic abnormalities despite appropriate therapy should raise concern for treatment failure, non-adherence, or the presence of an alternative diagnosis. For patients with cryptococcomas, mass-like lesions may initially increase in size due to inflammatory expansion during effective therapy, which should not be misinterpreted as disease progression [2] [5].

Laboratory Monitoring and Adverse Event Assessment

Routine laboratory monitoring during this compound therapy should include hepatic function tests at baseline, after 2-4 weeks of therapy, and periodically thereafter, as this compound is associated with transient elevations in serum aminotransferases and, rarely, clinically apparent hepatotoxicity. Additional monitoring should include renal function, electrolyte assessment (particularly potassium and magnesium), and complete blood count. For patients receiving prolonged therapy, periodic monitoring of serum cholesterol and triglycerides is recommended, as this compound has been associated with dyslipidemia in some patients [3] [6].

Table 3: Monitoring Parameters and Management During this compound Therapy

Parameter Baseline During Therapy Frequency Action Threshold
Hepatic transaminases X X 2-4 weeks, then quarterly >5× ULN or symptoms of hepatotoxicity
Alkaline phosphatase X X 2-4 weeks, then quarterly >3× ULN
Serum bilirubin X X 2-4 weeks, then quarterly >3× ULN
Renal function X X Monthly CrCl ≤50 mL/min
Electrolytes (K+, Mg++) X X Monthly Below normal range
Cryptococcal antigen titer X Optional 3-6 months Not primary endpoint
Therapeutic drug monitoring Not routine If concern for malabsorption As needed Variable

Assessment of cryptococcal antigen titers during and after treatment is optional, as antigen clearance often lags behind clinical and microbiological cure and should not be used as the sole determinant for therapeutic decisions. For patients with concerns about drug absorption or compliance, therapeutic drug monitoring of this compound levels may be considered, with trough concentrations >25-50 mg/L generally considered adequate for cryptococcal suppression. The monitoring frequency should be individualized based on clinical course, with more frequent assessments in immunocompromised hosts or those with severe disease [3] [2] [6].

Experimental Protocols and Research Methodologies

In Vitro Susceptibility Testing Protocols

Standardized methodologies for antifungal susceptibility testing of Cryptococcus isolates against this compound follow the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference method. The protocol involves preparing a standardized inoculum suspension of 0.5-2.5 × 10³ CFU/mL in RPMI-1640 medium buffered to pH 7.0 with MOPS. Two-fold serial dilutions of this compound are prepared across 96-well microdilution plates, ranging from 0.125-64 μg/mL. Following inoculation and incubation at 35°C for 72 hours, the minimum inhibitory concentration is determined visually as the lowest concentration showing prominent decrease in growth (50% reduction compared to drug-free control) [3].

For more rapid assessment, colorimetric methods using indicators such as Alamar Blue or resazurin can be employed, with reduction indicating metabolic activity of viable fungi. Etest methodology provides an alternative approach, with strips impregnated with a this compound gradient applied directly to agar plates inoculated with a standardized fungal suspension. Correlation between in vitro susceptibility and clinical outcomes remains imperfect, though isolates with MIC values ≥16 μg/mL are generally considered to have reduced susceptibility to this compound [3].

Animal Model Protocols for Efficacy Assessment

Murine models represent the primary platform for preclinical assessment of this compound efficacy against pulmonary cryptococcosis. The standard protocol involves immunosuppression with corticosteroids (e.g., dexamethasone 1 mg/L in drinking water for 3-5 days prior to infection) followed by intranasal or intratracheal inoculation with 10⁵-10⁷ CFU of Cryptococcus in a small volume (20-50 μL). Treatment with this compound typically begins 1-3 days post-infection, administered via oral gavage or subcutaneous injection at human-equivalent doses based on allometric scaling [4].

The primary endpoints include fungal burden quantification in lung tissue and brain (to assess dissemination) at predetermined timepoints, typically 7-14 days post-infection. Tissue homogenates are plated on selective media for CFU enumeration, with results expressed as log₁₀ CFU per gram of tissue. Survival studies extend for 21-28 days with daily monitoring and predetermined humane endpoints. Histopathological analysis of lung tissue should assess inflammatory patterns, granuloma formation, and fungal morphology, providing insights into host-pathogen interactions and treatment effects on tissue response [4].

Emerging Research and Novel Therapeutic Strategies

Investigational Approaches and Future Directions

Current research efforts are exploring several innovative strategies to enhance the efficacy of this compound against cryptococcosis. Combination therapies represent a promising area, with investigators examining the potential of adjunctive immunomodulatory agents to enhance host response. The identification of calcineurin and HSP90 signaling pathways as critical for Cryptococcus survival under azole pressure has prompted research into pathway inhibitors as potential combination partners with this compound. Additionally, pharmacological enhancers that disrupt efflux pump activity or modulate ergosterol biosynthesis pathways may help overcome mechanisms of this compound resistance [2].

Novel drug delivery systems designed to improve this compound penetration into cryptococcomas and the central nervous system are under active investigation. Lipid-based nanocarriers and polymeric nanoparticles show promise in preclinical models for enhanced tissue targeting and reduced dosing frequency. Immunotherapeutic approaches, including monoclonal antibodies targeting cryptococcal polysaccharide capsule or adjunctive cytokine therapy, may potentially synergize with this compound by enhancing fungal clearance. The evolving understanding of host-pathogen interactions and fungal persistence mechanisms continues to identify new potential targets for combination strategies with this compound [2].

Conclusion

This compound remains the therapeutic backbone for mild-to-moderate pulmonary cryptococcosis across diverse patient populations, with well-established efficacy and acceptable safety profiles. The application of current evidence-based guidelines, incorporating appropriate risk stratification and comprehensive diagnostic evaluation, enables optimized patient outcomes. These detailed application notes and experimental protocols provide researchers and drug development professionals with standardized methodologies to advance both clinical practice and preclinical research. Future directions will likely focus on optimized combination regimens, novel formulations, and personalized approaches based on host immunity and fungal characteristics to further improve management of this significant fungal pathogen.

References

fluconazole treatment failure dose adjustment obese cirrhosis diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the key factors leading to fluconazole treatment failure in patients with obesity, cirrhosis, and diabetes? Treatment failure can stem from multiple factors. In obesity, standard dosing may lead to subtherapeutic drug exposure as this compound distributes into a larger volume; using total body weight for calculation can be misleading [1] [2]. Cirrhosis can alter drug metabolism, though its impact on this compound clearance is less pronounced than for other azoles [1]. Diabetes can induce physiological changes like delayed gastric emptying and impaired tissue distribution due to microvascular complications, potentially reducing drug absorption and penetration to the infection site [3]. Furthermore, comorbidities like cirrhosis and diabetes can increase the risk of antifungal resistance and biofilm formation, further complicating therapy [3].

  • How should this compound dosing be optimized for an obese patient? Evidence suggests dosing should be based on lean body weight (LBW) rather than total body weight (TBW) [1] [2] [4]. One successful case report involved a 113 kg (BMI 34.88 kg/m²) patient who failed on a conventional 400 mg/day dose. After optimization, an 800 mg loading dose followed by a 600 mg maintenance dose led to significant clinical improvement without adverse reactions [1] [2] [5]. For morbidly obese patients on renal replacement therapy, using lean body weight for dose calculations has also been shown to help achieve pharmacodynamic targets [4].

  • What critical monitoring parameters are required during adjusted dosing? Close monitoring of liver and kidney function is imperative [1] [2] [6]. This compound has been associated with rare but serious liver toxicity, and symptoms like loss of appetite, upper right abdominal pain, or jaundice should prompt immediate evaluation [6]. Additionally, in patients with diabetes, strict blood glucose control is crucial, as hyperglycemia can impair immune function and has been linked to reduced fungal susceptibility to antifungals [1] [3].

Troubleshooting Guide: Dose Adjustment and Validation

For researchers designing studies or validating dosing strategies, the following workflow and protocols are recommended.

cluster_contributors Contributing Factors cluster_monitoring Monitoring Plan Start Start: Suspected Treatment Failure A1 Identify Contributing Factors Start->A1 A2 Confirm Infection and Susceptibility A1->A2 B1 Obesity (↑ Vd) B2 Comorbidities (Cirrhosis, DM) B3 Drug Resistance/Biofilm A3 Optimize Dose Based on Lean Body Weight A2->A3 A4 Initiate New Dosing Regimen A3->A4 A5 Monitor Key Parameters & Outcomes A4->A5 End End: Evaluate Therapeutic Success A5->End C1 Clinical Symptoms C2 Liver/Kidney Function C3 Blood Glucose Levels

Dose Optimization Protocol

This protocol outlines the methodology for determining an optimized this compound dose, as demonstrated in a published case report [1] [2].

  • Objective: To establish a this compound dosing regimen sufficient to achieve therapeutic plasma and tissue levels in an obese patient (113 kg, BMI 34.88 kg/m²) with pulmonary cryptococcosis, type 2 diabetes, and cirrhosis, following failure of a standard 400 mg/day dose.
  • Materials:
    • This compound injection for intravenous administration.
    • Clinical laboratory resources for monitoring liver function (ALT, AST, Bilirubin), kidney function (Serum Creatinine, estimated CLcr), and blood glucose.
  • Methodology:
    • Dose Calculation: Calculate the this compound dose based on the patient's lean body weight (LBW) instead of total body weight. The specific LBW calculation formula used in the case was not detailed, but common equations like the James or Hume formulas can be applied.
    • Regimen Administration:
      • Loading Dose: Administer a single loading dose of 800 mg intravenously.
      • Maintenance Dose: After the loading dose, administer 600 mg intravenously once daily as the maintenance dose.
    • Concomitant Management: Implement strict glycemic control measures for the patient's diabetes.
    • Safety and Efficacy Monitoring: Monitor the patient's clinical symptoms (cough, hemoptysis, fever) daily. Assess liver and kidney function tests biweekly, or more frequently if needed.
  • Expected Outcome: Significant improvement in clinical symptoms and radiological findings of pulmonary infection over 2-4 weeks, without significant deterioration of liver or kidney function.
Data Summary: Dosing and Clinical Parameters

The table below summarizes quantitative data from the case report and other relevant studies for easy comparison.

Parameter Standard/Initial Dose Optimized Dose (Case Report) Renal Failure on CRRT (Guideline)
Patient Profile Non-obese, normal renal/hepatic function Obese (113 kg) with Cirrhosis & DM Acute Renal Failure on CRRT [7]
Loading Dose 400-800 mg (varies by infection) [6] 800 mg (based on LBW) [1] 800 mg (or 12 mg/kg) [7]
Maintenance Dose 200-400 mg/day [6] 600 mg/day (based on LBW) [1] 400 mg (or 6 mg/kg) [7]
Key Consideration - Use Lean Body Weight for calculation [1] [4] Dose adjustment needed based on CRRT intensity [7]
Primary Monitoring Liver function, clinical symptoms Liver function, glucose control, clinical symptoms [1] [3] Drug levels (TDM recommended), CRRT parameters [7]

Key Experimental Considerations for Researchers

  • Lean Body Weight vs. Total Body Weight: this compound is hydrophilic and has low protein binding, leading to an increased volume of distribution (Vd) in obesity. Adipose tissue receives less blood flow, so the increase in Vd may not be proportional to total weight. Dosing based on LBW better approximates the drug's distribution into lean tissues and fluids [1] [4].
  • The Role of Therapeutic Drug Monitoring (TDM): While not always clinically mandatory, TDM can be a powerful tool in research to validate dosing strategies. Measuring trough serum concentrations (e.g., target >20-40 mg/L for cryptococcosis) can confirm adequate drug exposure and guide precise adjustments, especially in complex patients [7].
  • Modeling and Simulation: Population pharmacokinetic (PopPK) modeling, as seen in the CRRT study, is invaluable for quantifying the impact of patient factors (weight, organ function, CRRT settings) on drug clearance. Researchers can use these models to simulate and optimize dosing regimens before clinical application [7].

References

Key Findings on C. krusei CYP51 and Fluconazole Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core findings from recent research on the role of CYP51 in C. krusei's innate fluconazole resistance.

Key Finding Experimental Evidence Relevance to Resistance
CYP51 gene mutations are not the primary driver of azole resistance [1] Ligand-binding studies showed recombinant C. krusei CYP51 still binds strongly to azoles (Kd in µM range). Resistance is not caused by altered drug-target binding affinity.
Potential role of efflux pumps and transporters [2] Genomic analysis of a clinical isolate revealed a unique profile of transporter genes. Suggests drug efflux as a complementary or alternative resistance mechanism.
Contribution of non-target based mechanisms [1] Heterologous expression and purification of functional C. krusei CYP51 confirmed that the enzyme itself is not inherently "different" in a way that causes resistance. Points to other cellular mechanisms, such as efflux or membrane composition, as the source of resistance.

Experimental Protocols for Investigating Resistance Mechanisms

To systematically investigate the resistance of C. krusei, researchers typically employ a combination of molecular cloning, biochemical assays, and genomic analyses. The workflow below outlines the key steps for studying the CYP51 target and alternative mechanisms.

G start Start: Investigate C. krusei Azole Resistance step1 1. Molecular Cloning & Heterologous Expression start->step1 step3 3. Genomic Analysis (Whole Genome Sequencing) start->step3 step2 2. Protein Purification & Ligand-Binding Assays step1->step2 concl1 Conclusion A: Target-based mechanism is unlikely step2->concl1 step4 4. Functional Genetic Analysis (Gene Targeting/Mutagenesis) step3->step4 concl2 Conclusion B: Non-target mechanisms (e.g., efflux pumps) are key step4->concl2

Protocol 1: Molecular Cloning, Expression, and Purification of C. krusei CYP51

This protocol is used to obtain a pure, functional enzyme for direct biochemical study [1].

  • Step 1: Gene Amplification and Cloning

    • Amplify the full-length CkCYP51 gene from genomic DNA of a C. krusei clinical isolate.
    • Clone the gene into an appropriate E. coli expression vector (e.g., pCWori+) to create a recombinant plasmid with an N- or C-terminal hexahistidine (6xHis) tag.
  • Step 2: Heterologous Expression in E. coli

    • Transform the recombinant plasmid into a suitable E. coli host strain (e.g., C41(DE3)).
    • Induce protein expression by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG). Simultaneously, add δ-aminolevulinic acid to enhance heme incorporation.
  • Step 3: Protein Purification

    • Lyse the bacterial cells and isolate the membrane fraction via ultracentrifugation.
    • Solubilize the membrane proteins using a detergent (e.g., Triton X-100 or CHAPS).
    • Purify the 6xHis-tagged CkCYP51 protein using Immobilized Metal Affinity Chromatography (IMAC - Ni-NTA agarose).
    • Determine the concentration of the functional, folded protein using Carbon Monoxide (CO)-difference spectrum analysis.
Protocol 2: Spectrophotometric Ligand-Binding Assays

This assay directly tests if the drug can bind to its target enzyme [1].

  • Principle: The binding of a ligand (e.g., azole drug) to cytochrome P450 causes a characteristic shift in its absorption spectrum from low-spin (around 418 nm) to high-spin (around 390 nm).
  • Method:
    • Dilute the purified CkCYP51 protein in a suitable potassium phosphate buffer.
    • Divide the sample into two quartz cuvettes: one reference and one sample.
    • Record a baseline spectrum from 380 to 480 nm.
    • Titrate increasing concentrations of the azole drug (e.g., this compound) into the sample cuvette.
    • After each addition, record the difference spectrum.
    • Plot the absorbance difference (ΔA390-418) against the drug concentration.
  • Data Analysis: Fit the titration data to a quadratic equation to calculate the dissociation constant (Kd), which quantifies binding affinity. A low Kd indicates strong binding.
Protocol 3: Whole Genome Sequencing (WGS) for Genomic Profiling

This approach helps identify mutations in CYP51 and other resistance-associated genes across multiple clinical isolates [3].

  • Step 1: DNA Extraction

    • Extract high-quality genomic DNA from clinical C. krusei isolates using a kit-based method (e.g., QIAamp DNA Mini Kit) with a bead-beating step for efficient cell wall disruption.
  • Step 2: Library Preparation and Sequencing

    • Prepare a sequencing library using a kit like the Illumina DNA Prep Kit.
    • Sequence the libraries on a platform such as Illumina MiSeq, generating paired-end reads (e.g., 2x301 bp).
  • Step 3: Bioinformatic Analysis

    • Perform quality control on the raw sequencing reads (e.g., using FastQC).
    • Map the reads to a reference genome of C. krusei (e.g., strain 81-B-5).
    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the CYP51 gene and genes for efflux pumps (e.g., ABC1, ABC2).
    • Correlate identified genetic variations with the resistant phenotypes of the isolates.

Frequently Asked Questions (FAQs)

Q1: If CYP51 mutations aren't the main cause, why is C. krusei inherently resistant to this compound? The resistance is likely multifactorial. Strong evidence points to efficient drug efflux by membrane transporters [2] as a key mechanism. The target enzyme itself is functional and binds to azoles, but the drugs may be prevented from reaching an effective intracellular concentration.

Q2: What is the most efficient method to screen for C. krusei CYP51 mutations in my clinical isolates? Whole Genome Sequencing (WGS) is the most comprehensive method [3]. It not only allows you to sequence the entire CYP51 gene to identify all potential mutations but also enables you to simultaneously investigate other resistance mechanisms, such as mutations or overexpression of efflux pump genes.

Q3: Are there any promising new antifungals or strategies to overcome this resistance? Research is focusing on novel tetrazole antifungals (e.g., VT-1161, VT-1129) designed for better selectivity and efficacy [4]. Another strategy is combination therapy, using azoles with other drug classes like echinocandins (e.g., micafungin) or polyenes (e.g., amphotericin B) to overcome resistance [1].

References

fluconazole subtherapeutic concentrations CRRT clearance management

Author: Smolecule Technical Support Team. Date: February 2026

Why Subtherapeutic Concentrations Occur in CRRT

Fluconazole's physicochemical properties make it highly susceptible to clearance by CRRT. The core reasons for subtherapeutic levels include:

  • Drug Properties: this compound is a small molecule (306.2 Da), hydrophilic, and has low plasma protein binding (approximately 12%) [1] [2]. These characteristics allow it to be efficiently removed by dialysis filters [3] [4].
  • Inadequate Dosing: Standard dosing guidelines (e.g., 400 mg daily) do not account for the additional clearance from CRRT, leading to consistently low plasma levels [1] [4]. One study found that guideline-recommended doses failed to achieve pharmacokinetic targets at moderate to high CRRT intensities [1].
  • Variable CRRT Parameters: The extent of drug removal is highly dependent on the specific CRRT modality (CVVH, CVVHD, CVVHDF), blood flow rate, and effluent rate [1] [4]. This variability contributes to unpredictable drug exposure.

Evidence for Optimized Dosing Regimens

Recent pharmacokinetic studies and clinical observations support the use of higher-than-standard doses for patients on CRRT. The table below summarizes key findings from the literature.

Study Population Recommended Dosing Regimen Key Findings & Target Source

| Critically ill adults on CVVHD | Prophylaxis: 400 mg BID Therapy: 800 mg BID | 100% target attainment (trough 10-50 mg/L for prophylaxis; 15-50 mg/L for therapy). | [4] | | ARF patients on CRRT | Loading: 800 mg or 12 mg/kg Maintenance: Dose adjustment required based on body weight and CRRT dose. | Standard maintenance (400 mg or 6 mg/kg QD) failed at moderate-high CRRT doses. Target: fAUC/MIC ≥100. | [1] [5] | | Patients on ECMO & CRRT | Loading: 12 mg/kg Maintenance: 6 mg/kg Q24H | >90% target attainment only for MIC ≤1 mg/L. Body weight is a critical covariate for clearance. | [2] | | General critically ill patients | Higher doses needed, especially with ARC or CRRT. | Substantial variability and underexposure common. Troughs of 10-15 mg/L correspond to fAUC/MIC ≥100 for MIC=4 mg/L. | [3] |

Key Experimental Protocols for Researchers

For scientists investigating this issue, the following methodologies from recent studies provide a robust framework.

Population Pharmacokinetic (PopPK) Modeling

This approach is used to quantify the impact of patient-specific factors (covariates) on drug disposition.

  • Objective: To develop a model that describes this compound pharmacokinetics in critically ill patients on CRRT and identify sources of variability [1] [2].
  • Software: NONMEM [1] [5], Pmetrics in R [2].
  • Data Collection: Collect serial plasma concentration-time points from patients. Literature-sourced data can also be digitized and used [1] [5].
  • Model Development: Test structural models (e.g., one- or two-compartment). A common final model includes a central compartment and a CRRT compartment in series, with total clearance (CL~Total~) as the sum of CRRT clearance (CL~crrt~) and residual body clearance (CL~body~) [1] [5].
  • Covariate Analysis: Evaluate the influence of continuous (e.g., body weight, CRRT effluent rate) and categorical (e.g., CRRT mode) covariates on parameters like clearance and volume of distribution [1] [2].
  • Model Evaluation: Use goodness-of-fit plots, prediction-corrected visual predictive checks (pc-VPC), and sampling importance resampling (SIR) [1] [5].
Monte Carlo Simulation for Target Attainment

This technique uses the developed PopPK model to predict the success of various dosing regimens.

  • Objective: To estimate the probability of target attainment (PTA) for different this compound doses against pathogens with specific Minimum Inhibitory Concentrations (MICs) [1] [2].
  • PK/PD Target: The primary target is a free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) of ≥100 over 24 hours [1] [5] [2].
  • Simulation: Simulate plasma concentration profiles for 1,000+ virtual patients receiving different dosing regimens [1] [2].
  • Analysis: Calculate the percentage of virtual patients achieving the fAUC/MIC target for a range of MIC values (e.g., 0.5 to 4 mg/L). The regimen that provides >90% PTA is considered optimal [2].

Management Strategies & Clinical Workflow

The following diagram illustrates a logical approach to managing this compound therapy in the CRRT population, integrating evidence and tools from research.

cluster_1 Key Considerations for Dosing Start Start: Critically Ill Patient on CRRT Needs this compound A1 Administer Loading Dose (800 mg or 12 mg/kg) Start->A1 A2 Initiate High-Dose Maintenance Regimen A1->A2 B Consider TDM & CRRT Parameters A2->B K1 Body Weight A2->K1 K2 CRRT Modality & Dose (Effluent Flow Rate) A2->K2 K3 Target Pathogen MIC A2->K3 C Use Model-Informed Tools B->C If subtherapeutic concentrations persist D Achieve Target fAUC/MIC ≥100 B->D Direct path if dose is adequate C->D

Frequently Asked Questions (FAQs)

Q1: What is the primary PK/PD target for this compound efficacy? The target associated with maximal efficacy is a free-drug Area Under the Curve to Minimum Inhibitory Concentration ratio (fAUC/MIC) of 100 or greater over 24 hours [1] [5] [2]. For practical clinical use, this often correlates with trough plasma concentrations (C~min~) of 10-15 mg/L for treating infections with an MIC of 4 mg/L [3] [4].

Q2: How do different CRRT modalities (CVVH, CVVHD, CVVHDF) affect dosing? While all CRRT modalities significantly remove this compound, the specific mode and its operational parameters (especially the effluent flow rate) directly influence clearance [1] [4]. The general consensus is that dosing must be adjusted based on the delivered CRRT "dose" (e.g., mL/kg/h effluent rate), rather than the modality name alone [1].

Q3: Are there any tools to assist with dose optimization at the point of care? Yes. Research groups are developing user-friendly applications to translate complex models into clinical practice. One study created a visual and interactive Shiny application in R to help clinicians individualize this compound dosing based on a patient's body weight and specific CRRT parameters [1] [5].

References

fluconazole hepatotoxicity liver function monitoring elevated transaminases

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the incidence and clinical patterns of fluconazole-induced liver injury?

This compound therapy is associated with a spectrum of liver effects. The key quantitative data is summarized in the table below [1].

Effect Incidence / Proportion Clinical Description Typical Onset & Outcome
Transient ALT Elevations Up to 5% of patients [1] Asymptomatic, mild-to-moderate enzyme rises; often resolve even with continued treatment. First few weeks; benign.
Marked ALT Elevations (>8x ULN) ~1% of patients [1] Most common adverse event leading to treatment discontinuation. First few weeks; requires monitoring.
Clinically Apparent Liver Injury Rare (well-described in literature) [1] Symptomatic, acute hepatocellular injury; may feature fever, rash, eosinophilia (hypersensitivity). Within 1-3 weeks; usually self-limited but recovery may be slow (2-3 months).
Acute Liver Failure Very rare (fatal cases reported) [1] Massive hepatic necrosis leading to liver failure and death. Can occur within 3-4 weeks of initiation.

Q2: What are the recommended liver function monitoring protocols during this compound administration?

Routine monitoring of serum liver enzymes is recommended. The protocol should be guided by the risk of progression to serious liver injury, which is best identified by applying Hy's Law [2].

  • Hy's Law: This is a critical concept in clinical trial safety and post-marketing surveillance. It states that a drug-induced combination of:
    • Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) > 3 times the Upper Limit of Normal (ULN)
    • AND Total Bilirubin > 2 times ULN (without initial findings of cholestasis)
    • Indicates a potential for serious liver injury, with an estimated 10% risk of progressing to acute liver failure [2].
  • FDA Guidance: In clinical trials, the FDA often recommends continuing drug treatment with close monitoring for asymptomatic ALT elevations < 8x ULN. However, treatment should be stopped if ALT rises above this threshold or if a Hy's Law case is identified [2].

Q3: What is the mechanism behind this compound-induced hepatotoxicity?

The exact mechanism of the idiosyncratic, clinically apparent liver injury is not fully elucidated. However, its primary pharmacological action and known interactions are detailed below.

G This compound This compound CYP51 Lanosterol 14-α-demethylase (CYP51) This compound->CYP51 HumanCYP Human CYP Enzymes (CYP3A4, CYP2C9) This compound->HumanCYP Inhibits IdioMechanism Mechanism Unknown This compound->IdioMechanism Ergosterol Ergosterol Synthesis CYP51->Ergosterol Inhibits ToxicSterols Accumulation of Methylated Sterols CYP51->ToxicSterols Leads to FungalGrowth Inhibition of Fungal Cell Growth ToxicSterols->FungalGrowth Causes DILI Potential Idiosyncratic Drug-Induced Liver Injury (DILI) IdioMechanism->DILI

Diagram 1: Mechanism of this compound action and hepatotoxicity. The diagram illustrates this compound's primary antifungal effect (green/yellow/red pathway) and its interaction with human metabolic enzymes (blue). The mechanism for rare, serious liver injury remains unknown (dashed line) [1] [3].

Q4: What are the key risk factors for developing hepatotoxicity?

The main risk factors identified from the literature include:

  • Underlying Medical Conditions: Patients with serious underlying conditions, such as HIV/AIDS, may be at higher risk. The case report of a fatal outcome occurred in a patient with HIV and cryptococcal meningitis [1].
  • Concomitant Medications: this compound is a potent inhibitor of cytochrome P450 enzymes (CYP3A4, CYP2C9). This can lead to significantly increased plasma levels of co-administered drugs that are metabolized by these pathways (e.g., statins, cyclosporine), potentially exacerbating their toxicity profiles [1] [3].
  • Renal Impairment: The pharmacokinetics of this compound are significantly affected by reduced renal function, leading to a longer half-life and increased exposure. Dosage adjustment is necessary in patients with impaired renal function [4].

Q5: How should suspected this compound-induced liver injury be managed in a clinical trial setting?

The following workflow outlines the critical steps for management based on current clinical guidance.

G Start Suspect this compound DILI Step1 Immediately Discontinue This compound Start->Step1 Step2 Conduct Thorough Investigation (Exclude other liver diseases) Step1->Step2 Step3 Monitor Liver Enzymes & Bilirubin Until Normalization Step2->Step3 Decision Hy's Law Criteria Met? (ALT >3x ULN + Bilirubin >2x ULN) Step3->Decision ActionYes Report as Serious Adverse Event High risk of liver failure Decision->ActionYes Yes ActionNo Monitor until resolution Recovery may be slow (weeks-months) Decision->ActionNo No Warning Avoid Rechallenge (May lead to recurrence) ActionYes->Warning ActionNo->Warning

Diagram 2: Clinical management workflow for suspected this compound hepatotoxicity. The key steps include immediate discontinuation, thorough investigation, and vigilant monitoring. Applying Hy's Law is critical for assessing the risk of progressive liver failure [1] [2].

References

fluconazole drug interactions warfarin QT prolongation management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism behind the fluconazole-warfarin interaction? this compound potently inhibits the cytochrome P450 (CYP) enzyme 2C9, which is the primary metabolizer of the more potent S-enantiomer of warfarin [1] [2]. This inhibition reduces the clearance of warfarin, leading to its accumulation and a significant increase in its anticoagulant effect, as measured by the Prothrombin Time-International Normalized Ratio (PT-INR) [3] [2].

  • Q2: Does the timing of this compound and warfarin administration affect the interaction? Emerging evidence from a case report suggests that yes, administration timing can influence the degree of interaction. When warfarin and this compound were administered simultaneously in the morning, a marked increase in PT-INR was observed. Conversely, when warfarin was given in the evening and this compound in the morning, the PT-INR remained stable [2]. This is hypothesized to be due to achieving higher simultaneous plasma concentrations of both drugs with concurrent dosing, leading to stronger enzyme inhibition.

  • Q3: What is the clinical risk of QT prolongation with this compound, and is it dose-dependent? The risk of clinically significant QT prolongation (e.g., >500 ms) with this compound appears to be relatively low. A large prospective study found a prevalence of 4.7% in patients on combination therapy with ciprofloxacin, and no patients had a QTc interval rise above 500 ms [4]. Studies on high-dose this compound (1200 mg/day) for cryptococcal meningitis showed a mean QTc increase of about 10 ms but did not find a significant increase in the proportion of patients developing a QTc over 500 ms [5]. However, life-threatening arrhythmias like Torsades de Pointes (TdP) have been reported, particularly when this compound is combined with other QT-prolonging drugs or in patients with additional risk factors [6] [7] [8].

  • Q4: What are the critical risk factors for this compound-associated Torsades de Pointes (TdP)? TdP is a rare but serious complication. Key risk factors identified in case reports and reviews include:

    • Concomitant QT-prolonging drugs: Using this compound with other drugs known to prolong the QT interval (e.g., certain antiarrhythmics like amiodarone, antibiotics, antidepressants) greatly increases risk [7] [8].
    • Electrolyte imbalances: Hypokalemia and hypomagnesemia are major precipitating factors [7] [8].
    • Preexisting heart disease: Conditions such as heart failure, bradycardia, and a history of myocardial infarction lower the threshold for arrhythmias [7].
    • Female sex and older age are also reported as non-modifiable risk factors [7].

Data Summary Tables

Table 1: Summary of QT Prolongation Studies with this compound

Study Population This compound Dose Key Findings on QTc Interval Prevalence of Clinically Significant Prolongation (QTc >500 ms) Recommendation
Hospitalized patients on ciprofloxacin & this compound [4] Not Specified Mean increase of 10.7 ms (95% CI: 7.2, 14.1 ms) 4.7% (overall prolongation); 0% in this cohort Routine ECG monitoring may not be necessary given low prevalence.
Cryptococcal meningitis patients [5] 1200 mg/day Mean increase of 10.1 ms in this compound group vs. -12.6 ms in control group 1.0% (1 patient in this compound group) ECG monitoring need not be mandatory with this dose for short periods, but correct electrolytes and avoid other QT-prolonging drugs.

Table 2: Clinical Management Strategies for Key Interactions

Interaction Recommended Management & Monitoring

| This compound & Warfarin | - INR Monitoring: Check INR within days of starting or stopping this compound and frequently during co-administration [9] [1].

  • Dose Adjustment: Expect a 25-50% reduction in warfarin dose for extended this compound courses [9]. For single this compound doses, holding one warfarin dose may be sufficient [9].
  • Timing: Consider administering the drugs at different times of the day (e.g., this compound in morning, warfarin in evening) to potentially mitigate interaction intensity [2].
  • Patient Counseling: Advise patients to watch for and report signs of bleeding (e.g., unusual bruising, blood in urine/stool) [1] [10]. | | This compound & QT Prolongation | - Risk Assessment: Review medication profile and patient history for other risk factors before initiation [5] [7].
  • ECG Monitoring: Obtain a baseline ECG in high-risk patients. Follow-up monitoring is advised if risk factors are present [7].
  • Electrolyte Management: Correct and maintain normal serum potassium and magnesium levels [5] [7] [8].
  • Drug Review: Avoid concomitant use of other QT-prolonging drugs wherever possible [4] [5]. |

Experimental Protocols for Cited Studies

Protocol 1: Assessing QT Prolongation in a Clinical Cohort [4]

  • Study Population: Recruit adult hospitalized patients prescribed the drug combination of interest (e.g., ciprofloxacin and this compound). Exclude patients with conditions that invalidate QTc measurement (e.g., atrial fibrillation, bundle branch block, pacemaker).
  • ECG Recording: Perform a 12-lead electrocardiogram (ECG) at the estimated time to peak concentration (Tmax) for the last added drug.
  • QT Measurement: Manually measure the QT interval, preferably from lead II, from the beginning of the QRS complex to the end of the T-wave.
  • Heart Rate Correction: Correct the measured QT interval for heart rate using the Fridericia formula (QTcF = QT / RR1/3).
  • Outcome Definition: Define QTc prolongation as >450 ms for males and >470 ms for females. Consider a QTc ≥500 ms or an increase of ≥60 ms from baseline as clinically relevant.

Protocol 2: Evaluating the Impact of Dosing Time on Drug Interaction [2]

  • Case Selection: Identify a patient on long-term, stable warfarin therapy with a consistent PT-INR within the therapeutic range.
  • Baseline Phase: Administer the interacting drug (e.g., this compound) and warfarin at different times of the day (e.g., morning and evening, respectively). Monitor and record PT-INR regularly to establish stability.
  • Intervention Phase: Change the administration time of one drug so that both are taken simultaneously. Maintain all other factors (doses, diet, other medications) constant.
  • Monitoring: Measure PT-INR frequently after the change in timing (e.g., daily or every few days) to observe any deviation from the stable baseline.
  • Reversal: Revert to the original staggered dosing schedule and monitor the PT-INR to confirm a return to baseline levels.

Mechanism and Workflow Diagrams

The following diagrams illustrate the core mechanisms of the drug interactions discussed.

warfarin_mechanism Mechanism of this compound-Warfarin Pharmacokinetic Interaction Warfarin Warfarin CYP2C9 CYP2C9 Warfarin->CYP2C9  Metabolism IncreasedINR IncreasedINR Warfarin->IncreasedINR  Accumulates This compound This compound This compound->CYP2C9  Inhibits InactiveMetabolite InactiveMetabolite CYP2C9->InactiveMetabolite

This compound QT Prolongation Mechanism

qtc_mechanism Mechanism of this compound-Induced QT Prolongation This compound This compound hERG_Channel hERG Potassium Channel (IKr) This compound->hERG_Channel  Blocks CYP3A4 CYP3A4 This compound->CYP3A4  Inhibits ProlongedRepolarization ProlongedRepolarization hERG_Channel->ProlongedRepolarization  Reduced Outward K+ Current Amiodarone Other QT Drug (e.g. Amiodarone) Amiodarone->ProlongedRepolarization  Accumulates & Blocks IKr CYP3A4->Amiodarone  Metabolizes TdP TdP ProlongedRepolarization->TdP  Risk Factor For

References

fluconazole pharmacokinetic variability critically ill patients obesity

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Variability Factors

The table below summarizes the primary covariates identified as significantly influencing fluconazole exposure in critically ill and obese populations.

Covariate Impact on PK Parameters Clinical Implications for Dosing
Total Body Weight (TBW) & Obesity [1] [2] Increases Volume of Distribution (Vd) and Clearance (CL). Weight-based dosing (using TBW) is necessary to achieve PK/PD targets [1] [2].
Augmented Renal Clearance (ARC) [3] Significantly increases CL. Higher or more frequent doses required to avoid underexposure [3].
Renal Replacement Therapy (RRT) [4] [3] Increases CL, but extent is variable. Dose adjustment is necessary; using Lean Body Weight (LBW) for calculations may be appropriate in morbidly obese patients on CVVH [4] [3].
Sex [2] Vd is approximately 27% larger in males. Males, particularly those obese, may require different dosing to achieve target exposure [2].

Dosing Recommendations & Target Attainment

Standard fixed doses (e.g., 200-400 mg/day) are often insufficient in this population. The following evidence-based strategies are recommended:

  • Weight-Based Dosing: A loading dose of 12 mg/kg followed by a maintenance dose of 6 mg/kg/24 hours is recommended for critically ill patients with a BMI >30 kg/m² to treat pathogens with an MIC of 2 mg/L [1] [5]. Dosing should be based on Total Body Weight (TBW) [2].
  • Consider Lean Body Weight for Specific Cases: In morbidly obese patients receiving Continuous Venovenous Hemofiltration (CVVH), using Lean Body Weight (LBW) for this compound dosing calculations has been shown to achieve the PD target (AUC:MIC >25) [4] [6].
  • Therapeutic Drug Monitoring (TDM): Due to high PK variability, TDM is a valuable tool. The relationship between AUC and trough concentration (Cmin) allows for practical monitoring [3] [7].
    • Target Trough Concentration: For a MIC of 4 mg/L, the target fAUC/MIC of ≥100 corresponds to a plasma trough concentration of approximately 10-15 mg/L [3].
    • Reference Range: A wider therapeutic range of 5-20 μg/mL (or mg/L) is also cited for this compound trough levels [7].

Experimental Protocols for PK Studies

The following workflow summarizes the core methodology from key studies investigating this compound PK in this specific population [1] [3].

G cluster_1 Data Collection & Processing cluster_2 Modeling & Simulation Start Study Population: Critically Ill Adults (Stratified by BMI) A Dosing & Sampling (Prospective PK Study) Start->A B Bioanalysis (U)HPLC-MS/MS A->B A->B C Population PK Modeling (NPAG/Pmetrics, NONMEM) B->C B->C D Covariate Analysis C->D C->D E Monte Carlo Simulations (PTA for fAUC/MIC) D->E D->E End Dosing Recommendations E->End

Frequently Asked Questions (FAQs)

Q1: Why is there such high PK variability for this compound in critically ill obese patients? The variability arises from the combined effects of two conditions. Obesity increases Vd and CL due to higher fat/lean mass and cardiac output [1] [2]. Critical illness causes pathophysiological changes like fluid shifts, organ dysfunction, and ARC, which further alter Vd and CL [1] [3]. These factors together significantly increase the risk of missing PK/PD targets.

Q2: Should I use Total Body Weight or Lean Body Weight for dosing in extreme obesity? The evidence points to Total Body Weight as the primary descriptor for Vd and CL in obesity [2]. However, in complex cases like morbidly obese patients (e.g., BMI >40 kg/m²) receiving CVVH, using Lean Body Weight for calculations has proven effective in achieving PD targets and may be a prudent clinical approach [4] [6]. The choice may depend on the clinical scenario and availability of TDM.

Q3: When is Therapeutic Drug Monitoring (TDM) for this compound most justified? While not routine for all patients, TDM is highly recommended in:

  • Critically ill patients with highly variable PK [3].
  • Cases of treatment failure or suspected toxicity.
  • Renal impairment or ARC.
  • Obese patients, especially when treating pathogens with higher MICs (e.g., ≥2 mg/L) [1] [7].
  • Patients receiving concurrent Renal Replacement Therapy [3] [7].

References

fluconazole MIC interpretation breakthrough infection susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Fluconazole Susceptibility Testing & Interpretation

For reliable results, it's crucial to follow standardized methods. The table below outlines the consensus interpretive criteria for this compound and Candida species.

Parameter Susceptible (S) Susceptible-Dose Dependent (SDD) Resistant (R)
MIC Breakpoint (μg/mL) ≤ 8 [1] 16 - 32 [1] ≥ 64 [1]
Disk Diffusion (mm) ≥ 19 [1] 15 - 18 [1] ≤ 14 [1]
Clinical Implication High likelihood of treatment success with standard doses [1]. Likely responds to higher doses (e.g., 800 mg load, then 400 mg/day) [1]. High likelihood of treatment failure [1].
Key PK/PD Ratio Dose/MIC ratio ≥ 25 is predictive of a positive outcome [1].

Species-Specific Considerations:

  • Candida albicans, C. tropicalis, C. parapsilosis: Typically show high susceptibility rates [2].
  • Candida glabrata: Often exhibits elevated MICs (SDD or resistant) and may show cross-resistance to other azoles [1] [3].
  • Candida krusei: Considered intrinsically resistant to this compound [1].
  • Candida auris: Over 90% of isolates are resistant to this compound (MIC ≥32 μg/mL) [3] [4]. Tentative breakpoints are based on those for related species and expert opinion [4].

Detailed Broth Microdilution Protocol

The CLSI broth microdilution method (M27) is the reference standard [5] [6].

1. Reagent and Medium Preparation

  • Antifungal Stock: Prepare this compound reagent-grade powder in sterile distilled water at a stock concentration of 10,000 μg/mL. Store frozen at -70°C in single-use aliquots [6].
  • Test Medium: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS [5] [6].
  • Preparation of Plates/Tubes: Perform twofold serial dilutions of this compound in the medium. The final test concentration range should typically cover 0.125 μg/mL to 64 μg/mL or higher [5]. Prepared trays can be stored frozen (-20°C or -70°C) until use.

2. Inoculum Preparation and Incubation

  • Strain Subculturing: Subculture isolates twice on Sabouraud dextrose agar for 24 hours at 35°C [5] [6].
  • Inoculum Standardization: Pick five colonies of ≥1 mm diameter and suspend in saline. Adjust the turbidity spectrophotometrically to a 0.5 McFarland standard, which yields a working inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL after dilution in the test medium [6].
  • Inoculation and Incubation: Add the standardized inoculum to the drug-containing trays. Incubate at 35°C for 48 hours (24 hours may be sufficient for some species, but 48 hours is standard) [5].

3. MIC Endpoint Reading

  • Read the MIC visually as the lowest concentration that produces an 80% reduction in growth compared to the drug-free growth control well [6].

The following diagram illustrates the core workflow for the reference broth microdilution method.

Broth_Microdilution_Workflow Start Begin Broth Microdilution Prep Prepare Drug Dilutions (Twofold in RPMI-1640/MOPS) Start->Prep Inoc Standardize Inoculum (0.5 McFarland → 0.5-2.5x10³ CFU/mL) Prep->Inoc Combine Inoculate Trays with Standardized Inoculum Inoc->Combine Incubate Incubate at 35°C for 48 hours Combine->Incubate Read Read Visual MIC Endpoint (80% Growth Inhibition) Incubate->Read End Interpret per CLSI Guidelines Read->End

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in the lab.

Problem Possible Causes Recommended Solutions
Trailing Growth [6] Partial inhibition of growth over a wide MIC range; common with azoles. Use the 80% inhibition endpoint at 48h. Consider a fluorescent method (CFDA) that quantifies viability to provide a clearer endpoint [6].
Low-High MIC Phenotype [6] Discordant MICs (e.g., Susceptible at 24h, Resistant at 48h). Rely on the 48-hour reading. The CFDA-modified method can correctly classify these strains as susceptible [6].
High Inter-laboratory Variability [6] Subjective visual endpoint determination. Implement rigorous training. Use reference strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258) for quality control [5].
Discrepant Results with Alternative Methods [5] Method-dependent differences (e.g., Etest, disk diffusion vs. reference BMD). Validate all alternative methods against the reference BMD. For disk diffusion, use Rosco Neo-Sensitabs with updated breakpoints (R ≤16 mm, S ≥30 mm) for better agreement [5].

Mechanisms of Resistance & Cross-Resistance

Understanding resistance mechanisms is key to interpreting MIC data and troubleshooting.

  • Target Site Alteration: Mutations in the ERG11 gene, which encodes the enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of this compound [1] [7]. Over 140 distinct amino acid substitutions in Erg11 have been reported in C. albicans alone [7].
  • Drug Efflux Upregulation: Increased expression of efflux pumps (e.g., CDR1, CDR2 [ATP-binding cassette family] and MDR1 [major facilitator family]) reduces intracellular drug accumulation [1] [7]. This often leads to cross-resistance across multiple azoles.
  • Biofilm Formation: The ability of Candida to form biofilms on devices is a major contributor to breakthrough infections, as biofilms confer high levels of resistance [1].

The diagram below summarizes how these primary mechanisms work at a cellular level.

Resistance_Mechanisms FLC This compound Efflux Efflux Pumps (CDR1, CDR2, MDR1) FLC->Efflux 1. Enhanced Efflux Target Altered Target (ERG11) Reduced drug binding FLC->Target 2. Target Mutation Enzyme Target Overexpression (ERG11) FLC->Enzyme 3. Target Overexpression Resistance Clinical Resistance Efflux->Resistance Target->Resistance Enzyme->Resistance

References

optimizing fluconazole exposure Monte Carlo simulation dosing regimens

Author: Smolecule Technical Support Team. Date: February 2026

Monte Carlo Simulation Workflow for Dosing Optimization

The diagram below illustrates the core workflow for using Monte Carlo simulation to optimize a fluconazole dosing regimen, from model development to the final dosing recommendation.

workflow cluster_pkpd Define PK/PD Target Details cluster_sim Simulation Setup Details start Start: Define Clinical Goal step1 1. Develop PopPK Model start->step1 step2 2. Define PK/PD Target step1->step2 step3 3. Set Up Simulation step2->step3 a Target: fAUC/MIC ≥ 100 step4 4. Run Monte Carlo Simulation step3->step4 c Define virtual population (n=1000-2500 patients) step5 5. Analyze PTA step4->step5 end Output: Optimal Dosing Regimen step5->end b Assume MIC = 2 mg/L (for susceptible strains) d Test dosing regimens (e.g., 3-18 mg/kg)

Key Experimental Protocols from Recent Studies

The table below summarizes the methodologies from two recent studies that successfully applied this workflow to optimize this compound dosing.

Study Aspect Pediatric Hemato-Oncologic Patients [1] Acute Renal Failure (ARF) Patients on CRRT [2] [3]
Core Objective Evaluate prophylaxis dosing for Candida spp. in children. Optimize treatment dosing in critically ill patients on continuous renal replacement therapy.

| PopPK Model | Structural Model: One-compartment with first-order elimination [1]. Software: nlmixr2 in R with FOCEI algorithm [1]. Covariates: Body weight (allometrically scaled) [1]. | Structural Model: One-compartment model with a tandem CRRT compartment [2]. Software: NONMEM [2]. Covariates: Body weight, CRRT dose, and acute renal failure status [2]. | | PK/PD Target | Target: fAUC/MIC ≥ 100 [1]. Pathogen & MIC: Susceptible Candida spp., MIC = 2 mg/L [1]. Free fraction: 89% (based on 11% protein binding) [1]. | Target: fAUC/MIC ≥ 100 [2] [3]. Pathogen & MIC: Based on primary MIC distribution of Candida species [3]. | | Simulation Setup | Virtual Patients: 2500 (50 patients replicated 50 times) [1]. Regimens Tested: 3, 6, 12, 15, and 18 mg/kg daily [1]. | Virtual Patients: 1000 patients [3]. Variables: Body weight and CRRT dose intensity [2]. | | Success Metric | Probability of Target Attainment (PTA) > 90% [1]. | Probability of Target Attainment (PTA) for guideline-recommended loading (800 mg/12 mg/kg) and maintenance (400 mg/6 mg/kg) doses [2]. |

Common Issues & Troubleshooting Guide

You can use the following FAQ to address common problems during experiment design and analysis.

  • Q1: What should I do if my PTA for standard dosing regimens is unacceptably low?

    • A: This is a common finding in special populations. The solution is to simulate alternative, higher dosing regimens. For example, one study found standard doses (< 6 mg/kg) failed in children and proposed higher doses of 15-18 mg/kg to achieve the target [1]. Another study found standard doses failed in ARF patients on moderate-to-high intensity CRRT and recommended model-based dose adjustments [2].
  • Q2: How do I handle uncertainty in the exact MIC value for my simulation?

    • A: It is standard practice to run simulations against a range of MIC values (e.g., from 0.125 to 2 mg/L) [1]. This generates a PTA profile across MICs, which is crucial for defining the susceptibility breakpoint of a dosing regimen and for guiding empirical therapy when the specific MIC is unknown.
  • Q3: My PopPK model has a limited sample size. Are the results still valid?

    • A: While small sample sizes are a limitation, they are common in complex clinical scenarios. The robustness of the final model is key. You must use rigorous diagnostic tools to validate your model, such as Goodness-of-Fit (GOF) plots, Visual Predictive Checks (VPC), and bootstrap analysis [1] [2]. A well-validated model, even from a small study, can provide valuable insights for dose optimization.
  • Q4: The Monte Carlo simulation is computationally intensive and slow. How can I improve this?

    • A: This is a known limitation of the method [4]. To manage it:
      • Optimize Code: Use efficient programming practices in R (e.g., vectorization) and leverage optimized packages like rxode2 for simulation [1].
      • Leverage Hardware: Run simulations on a computer with a powerful processor and sufficient RAM.
      • Adjust Replicates: While 10,000 replicates are ideal, you can start with a lower number (e.g., 1,000) for initial testing [4].

A Note on Software Implementation

The studies highlighted use well-established software tools that you can adopt:

  • For population PK modeling and simulation: NONMEM [2] or nlmixr2 in R [1].
  • For running the simulations: rxode2 package in R [1] or the ADAPT II software [5].
  • For creating clinical applications: One study developed a user-friendly Shiny application in R to help clinicians determine the optimal dose based on a patient's body weight and CRRT parameters [2] [3].

References

fluconazole versus voriconazole efficacy invasive candidiasis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The table below summarizes key efficacy and safety outcomes for fluconazole and voriconazole in invasive candidiasis, based on meta-analyses and clinical trials.

Aspect This compound Voriconazole Supporting Evidence & Context
Overall Mortality No significant difference vs. amphotericin B or voriconazole [1] [2] No significant difference vs. amphotericin B + this compound regimen [2] A large randomized trial found voriconazole non-inferior to a regimen of amphotericin B followed by this compound [2].
Microbiological Efficacy Higher rate of microbiological failure vs. amphotericin B and anidulafungin [1] Clears blood cultures as quickly as amphotericin B/fluconazole regimen [2] The same trial noted no difference in the median time to negative blood culture (2.0 days) [2].
In Vitro Activity Standard in vitro activity 10- to 100-fold greater in vitro activity against most yeast species [3] This enhanced activity is particularly relevant for less susceptible species like C. glabrata and C. krusei [3].
Safety Profile Fewer adverse events vs. amphotericin B [1] Fewer cases of renal toxicity vs. amphotericin B/fluconazole [2] However, voriconazole is associated with transient visual disturbances and liver enzyme abnormalities [4] [2].
Key Considerations First-line option for stable patients with susceptible species [1] Oral stepdown option; broader spectrum including mold coverage [2] Voriconazole offers both IV and oral formulations, making it a flexible option for complete therapy [2].

Detailed Experimental Data and Methodologies

For researchers, the details of the pivotal studies providing the data above are critical.

  • Pivotal Non-Inferiority Trial (Voriconazole vs. Amphotericin B/Fluconazole)

    • Objective: To compare the efficacy and safety of voriconazole with a standard regimen (amphotericin B, followed by this compound) for candidemia in non-neutropenic patients [2].
    • Methods: This was a multicenter, randomized, open-label study. Patients were assigned in a 2:1 ratio to receive either voriconazole (intravenous with optional oral stepdown) or a control regimen (intravenous amphotericin B, followed by oral this compound). The primary endpoint was clinical and mycological success assessed by a blinded data-review committee 12 weeks after treatment ended [2].
    • Key Findings: The study met its non-inferiority endpoint, with identical success rates (41%) in both groups. The median time to a negative blood culture was 2.0 days for both regimens. Fewer patients on voriconazole experienced renal impairment, though drug discontinuations due to non-drug-related events were more common in the voriconazole group [2].
  • Systematic Review and Meta-Analysis of Antifungal Treatments

    • Objective: To systematically compare the efficacy and safety of all available antifungal agents for invasive candidiasis [1] [5].
    • Methods: The analysis included 15 randomized controlled trials (1993-2007). Outcomes like all-cause mortality, microbiological failure, and adverse events were pooled. The quality of trials was appraised, and relative risks with 95% confidence intervals were calculated [1].
    • Key Findings: The analysis confirmed that while mortality was similar across drugs, This compound had a statistically significant higher rate of microbiological failure compared to amphotericin B. Echinocandins showed a promising efficacy and safety profile [1].

Mechanisms and Workflows

The following diagram illustrates the general decision pathway for using these azoles in invasive candidiasis, based on the synthesized evidence.

Start Patient with Invasive Candidiasis A Assess Patient Status & Risk Factors Start->A B Known or suspected C. krusei or C. glabrata? A->B C Consider Voriconazole B->C Yes D Stable patient? Susceptible species confirmed? B->D No E Consider this compound D->E Yes F Consider Echinocandin (see meta-analysis) D->F No (Unstable/ Resistance risk)

Figure 1: A simplified clinical decision pathway for considering this compound and voriconazole in invasive candidiasis treatment.

Azole Azole Drug (e.g., this compound, Voriconazole) CYP51 Lanosterol 14α-demethylase (Erg11p) Azole->CYP51 Inhibits Depletion Depletion of Ergosterol CYP51->Depletion Disrupts synthesis Accumulation Accumulation of Toxic Sterols CYP51->Accumulation Leads to Effect Fungal Cell Membrane Damage and Growth Inhibition Depletion->Effect Accumulation->Effect

Figure 2: The core mechanism of action of azole antifungals. Both this compound and voriconazole inhibit the enzyme CYP51, disrupting ergosterol synthesis in the fungal cell membrane. Voriconazole's structural differences contribute to its higher binding affinity and broader spectrum [3].

Key Implications for Research and Development

  • Spectrum and Resistance: Voriconazole's superior in vitro potency and activity against some this compound-resistant strains (e.g., C. krusei) make it a valuable agent in regions with a high prevalence of these pathogens [3]. Continuous surveillance of resistance patterns in both drugs remains critical.
  • Clinical Trial Design: The successful use of a non-inferiority design in the pivotal voriconazole trial [2] provides a model for evaluating new antifungal agents against established standards. The choice of composite endpoints (clinical + mycological) is also validated by this evidence.
  • Positioning in Therapy: Evidence supports voriconazole as an effective initial IV therapy with a reliable oral stepdown option, potentially reducing hospital stays [2]. This compound remains a cost-effective first-line choice for confirmed susceptible infections in stable patients [1].

References

Performance Comparison: Microbiological Assay vs. Chromatographic Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of each method based on published studies and validation data [1] [2] [3].

Feature Microbiological Assay Chromatographic Methods (HPLC/UPLC)
Fundamental Principle Measures growth inhibition of a test microorganism (e.g., Candida albicans) [2]. Physicochemical separation and detection based on retention time in a column [1] [3].
Key Output Zone of inhibition diameter or minimum inhibitory concentration (MIC) [2]. Peak area, retention time, and concentration [1].
Measured Property Bioactivity (potency) [2]. Specific chemical concentration [4].
Specificity Lower; can be affected by other active compounds in the sample [2]. High; can distinguish this compound from impurities and other drugs [1] [5].
Sensitivity (LOD/LOQ) ~2 μg/mL [4] HPLC-UV: ~0.1 μg/mL [4]; LC-MS: Even higher [3]
Precision (RSD) Intra-day: ~4.0%; Inter-day: ~4.5% [2] HPLC: Typically <2.5% [4]
Accuracy (Mean Recovery) ~102.9% [2] ~99.49% (by assay) [1]
Throughput Lower; requires 24-hour incubation [2]. High; rapid run times (e.g., 2.23 minutes for FLZ) [1].
Cost & Equipment Lower equipment cost [4]. High initial investment for instrumentation [3].
Ideal Application Routine potency testing, therapeutic drug monitoring when bioactivity is key [2] [4]. Stability-indicating methods, pharmacokinetic studies, multi-analyte panels, impurity profiling [1] [3] [5].

Detailed Experimental Protocols

Here are the detailed methodologies for the two types of assays as described in the literature.

Microbiological Assay Protocol (Agar Diffusion Bioassay)

This protocol is adapted from studies that standardized a this compound bioassay using Candida albicans ATCC 18804 [2] [4].

  • 1. Test Organism and Inoculum Preparation: Maintain the strain of C. albicans. Prepare the inoculum by suspending colonies in a saline solution and adjusting the turbidity to match a 0.5 McFarland standard, resulting in a suspension containing approximately (1-5 \times 10^6) CFU/mL [2].
  • 2. Agar Medium Preparation: Use a suitable agar medium, such as Sabouraud Dextrose Agar or another defined medium. Sterilize by autoclaving, cool to about 45-50°C, and inoculate with the standardized C. albicans suspension. Pour the seeded agar into Petri dishes and allow it to solidify [2].
  • 3. Standard and Sample Preparation: Prepare a standard solution of this compound from a certified reference material. Dissolve the sample (e.g., powdered tablet or injectable formulation) in an appropriate solvent. serially dilute both standard and sample to a concentration within the linear range of the assay (e.g., 2-40 μg/mL) [2] [4].
  • 4. Assay Design and Incubation: Using a 5x1 assay design, place cylinders or wells on the seeded agar surface. Add standard and sample solutions to the respective wells. Incubate the plates at 35°C for 18-24 hours [2].
  • 5. Measurement and Calculation: Measure the diameters of the zones of inhibition. Use a statistical method (e.g., parallel line assay) to calculate the potency of the sample by comparing its response to the standard curve [2].
Chromatographic Method Protocol (RP-HPLC)

This protocol is based on a developed and validated RP-HPLC method for this compound [1].

  • 1. Instrumentation and Conditions:

    • HPLC System: Shimadzu i-series LC-2050 C with UV detector [1].
    • Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 μm) [1].
    • Mobile Phase: Water:Acetonitrile (60:40 v/v) [1].
    • Flow Rate: 1.5 mL/min [1].
    • Detection Wavelength: 260 nm [1].
    • Injection Volume: 10 μL [1].
    • Column Temperature: 40°C [1].
    • Run Time: 10 minutes [1].
  • 2. Standard Solution Preparation: Accurately weigh about 10 mg of this compound working standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with the mobile phase to obtain a 100 μg/mL primary solution [1].

  • 3. Sample Solution Preparation: For a pharmaceutical formulation (e.g., tablet powder), weigh a quantity equivalent to 10 mg of this compound. Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Filter the solution before injection [1].

  • 4. Chromatography and Analysis: Inject the standard and sample solutions. This compound typically elutes at around 2.23 minutes under these conditions. The method is validated for system suitability, ensuring a tailing factor <2.0 and theoretical plates >2000 [1].

Supporting Experimental Data

Independent studies have consistently shown a strong correlation between the results obtained from both methods.

  • Correlation of Results: Analysis of spiked plasma, serum, and cerebrospinal fluid samples, as well as patient specimens, showed good agreement between values determined by HPLC and the microbiological bioassay [4]. Another study concluded that the bioassay is a suitable and low-cost method for quantifying the potency and bioactivity of drugs in pharmaceutical samples [6].
  • Key Performance Differentiators: While results correlate well, critical differences exist [4]:
    • Precision: HPLC demonstrates superior precision, with a within-run coefficient of variation (CV) of <2.5% compared to <11% for the bioassay.
    • Sensitivity: HPLC is more sensitive, with a lower limit of detection of 0.1 μg/mL, versus 2 μg/mL for the bioassay.

Decision Workflow for Method Selection

The following diagram illustrates the logical process for choosing the most appropriate analytical method based on your project's primary goal.

Start Start: Select Analytical Method for this compound Goal What is the primary goal? Start->Goal Potency Measure biological potency/ anti-fungal activity? Goal->Potency Quality Control Specific Require high specificity/ multi-analyte data? Goal->Specific R&D / Pharmacokinetics Resources High throughput or sensitive detection needed? Goal->Resources Potency->Specific No Bioassay Choose Microbiological Assay Potency->Bioassay Yes Specific->Resources No Chromatography Choose Chromatographic Method (HPLC/UPLC) Specific->Chromatography Yes Resources->Bioassay No Resources->Chromatography Yes

References

fluconazole meta-analysis prevention invasive fungal infection preterm infants

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Meta-Analysis Findings on Fluconazole Prophylaxis

Outcome Measure Findings (this compound vs. Control) Relative Risk (RR) / Effect Size Number of Studies/Infants Included
Invasive Fungal Infection (IFI) Significant reduction [1] [2] [3] RR = 0.37 to 0.40 [2] [3] 8-14 studies (up to 1,835 infants) [1] [2]
Fungal Colonization Significant reduction [1] [2] [3] RR = 0.32 [1] [2] [3] 5-14 studies (up to 1,835 infants) [1] [2]
Overall Mortality Significant reduction in most analyses [1] [2] RR = 0.75 to 0.77 [1] [2] 9-14 studies (up to 1,835 infants) [1] [2]
Fungal Infection-Related Mortality Significant reduction [2] RR = 0.17 [2] 3 studies (581 infants) [2]
Safety Profile No significant difference in common complications (e.g., abnormal liver function, NEC, BPD, PDA, ROP) [1] [2] Not applicable Various

Detailed Methodologies and Considerations

For researchers seeking to interpret or replicate these findings, understanding the underlying methodologies is crucial.

  • Pathogen and Population Focus: The meta-analyses specifically addressed the prevention of Invasive Fungal Infection (IFI), predominantly caused by Candida species, in preterm infants with Very Low Birth Weight (VLBW), typically defined as <1500 grams [4] [2]. This population is at high risk due to immune immaturity, use of invasive devices, and broad-spectrum antibiotics [4].
  • Evidence Synthesis Protocol: The included meta-analyses followed rigorous systematic review protocols.
    • Search Strategy: Systematic searches were performed across major databases like PubMed, EMBASE, Cochrane Library, and others, without language restrictions, to identify all relevant Randomized Controlled Trials (RCTs) [5] [2].
    • Inclusion/Exclusion Criteria: Studies were typically included if they were RCTs comparing intravenous or oral this compound prophylaxis against a placebo or no treatment in VLBW infants. The outcomes of interest were the incidence of IFI, mortality, and fungal colonization [5] [2].
    • Data Analysis: Meta-analyses were conducted using software like RevMan. Pooled relative risks (RR) with 95% confidence intervals (CI) were calculated. Heterogeneity was assessed using the I² statistic, with random-effects or fixed-effects models applied accordingly [2].
  • Dosing and Duration: The protocols in the analyzed RCTs varied.
    • Common Doses: 3 mg/kg and 6 mg/kg were the most frequently studied doses [5]. One meta-analysis concluded that the dosing regimen itself may not have a significant impact on the efficacy for preventing IFI [6].
    • Treatment Duration: A key finding is that a 6-week (42-day) prophylaxis regimen was found to be superior to a 4-week (28-day) regimen in significantly reducing IFI [6]. The treatment typically started within the first few days of life [5].

Clinical Application Pathway

The following chart illustrates the evidence-based decision pathway for considering this compound prophylaxis, synthesized from the review findings.

Clinical Decision Pathway for this compound Prophylaxis Start Preterm Infant (VLBW, <1500g) A Assess Unit's IFI Incidence and Individual Risk Factors Start->A B IFI Incidence ≥5% or High-Risk Infant (e.g., ELBW) A->B C Consider this compound Prophylaxis B->C Yes H Individualized Decision Not Recommended Routinely for Low-Risk Settings B->H No D Initiate Protocol: Dose: 3-6 mg/kg Duration: 42 days Start: Early (≤ first week) C->D E Monitor for Efficacy: - Reduction in IFI - Reduction in Colonization D->E F Monitor for Safety: - Liver function - Other complications D->F G Prophylaxis Effective & Safe E->G F->G

The diagram summarizes that prophylaxis is primarily recommended in settings with a high baseline incidence of IFI (e.g., ≥5%) or for highest-risk infants, such as those with Extremely Low Birth Weight (ELBW) [4].

Key Insights for Professionals

  • Targeted Use is Recommended: Current evidence and guidelines suggest that the benefits of this compound prophylaxis outweigh the risks primarily in NICUs with high (>5%) rates of invasive candidiasis or for the highest-risk infants (e.g., <1000 g) [4] [6].
  • No Significant Resistance or Safety Signals: The analyses found that prophylactic use did not lead to the development of fungal resistance in the short term and had no significant adverse effects on common neonatal complications or short-term neurodevelopment [1].
  • Mortality Data Nuance: While several large meta-analyses show a significant reduction in overall mortality [1] [2], some systematic reviews conclude that this compound has not been proven to reduce mortality, indicating that this benefit may vary by context and population [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Fluconazole Prophylaxis

The table below summarizes key mortality and infection outcomes from multiple studies and meta-analyses, comparing this compound prophylaxis against placebo or no treatment in VLBW infants.

Outcome Measure Result with this compound Result with Control (Placebo/No Treatment) Relative Risk (RR) or Effect Size [95% Confidence Interval] Citations
Fungal Infection-Related Mortality 0.6% (2/347) 5.1% (12/234) RR = 0.17 [0.05, 0.64] [1]
Overall In-Hospital Mortality 15.7% (138/878) 22.7% (172/757) RR = 0.75 [0.61, 0.91] [1]
Incidence of Invasive Fungal Infection (IFI) 6.7% (56/835) 21.3% (151/707) RR = 0.37 [0.21, 0.65] [1]
Overall Mortality (Meta-Analysis) --- --- RR = 0.77 [0.61, 0.97] [2]
Incidence of IFI (Meta-Analysis) --- --- RR = 0.39 [0.24, 0.64] [2]

Detailed Experimental Protocols and Methodologies

The data in the previous section is derived from rigorous clinical research. Here are the detailed methodologies from key studies.

Systematic Review and Meta-Analysis Protocol

A 2023 meta-analysis in the Italian Journal of Pediatrics provides a high-level overview of the evidence synthesis process [1].

Start Start: Define Research Question (PICO Framework) Search Comprehensive Database Search (e.g., PubMed, EMBASE, Cochrane) Start->Search Screen Screen Studies (Title/Abstract then Full-Text) Search->Screen Assess Assess Study Quality (Cochrane Risk of Bias Tool) Screen->Assess Extract Extract Data (Primary & Secondary Outcomes) Assess->Extract Analyze Perform Meta-Analysis (Calculate Pooled RR, I² for heterogeneity) Extract->Analyze Conclude Draw Conclusions Analyze->Conclude

  • Search Strategy: Systematic searches were performed in databases like PubMed, MEDLINE, EMBASE, and the Cochrane Library using MeSH terms including "Premature Infant," "Very Low Birth Weight," "this compound," and "fungal infection" [1].
  • Inclusion/Exclusion Criteria: Included studies were Randomized Controlled Trials (RCTs) involving VLBW infants (<1500 g) where the intervention was this compound prophylaxis. Reviews, non-RCTs, and studies using other antifungals were excluded [1].
  • Data Extraction & Analysis: Two independent reviewers extracted data on incidence of IFI, mortality, fungal colonization, and adverse events. Meta-analysis was performed using Review Manager 5.3 software, calculating pooled Relative Risks (RR) with 95% confidence intervals. Heterogeneity was assessed using the I² statistic [1].
Typical RCT Design for Prophylaxis

Individual RCTs included in the meta-analyses often follow a design similar to the one below, which evaluates the primary clinical endpoints [3] [4].

Population Study Population: VLBW Infants (e.g., BW < 1500g, GA < 32 wks) Randomize Randomization Population->Randomize GroupA Intervention Group (this compound Prophylaxis) Randomize->GroupA GroupB Control Group (Placebo or No Prophylaxis) Randomize->GroupB Endpoint Primary Endpoints: • Invasive Fungal Infection (IFI) • Fungal Infection-Related Mortality • Overall Mortality GroupA->Endpoint GroupB->Endpoint

  • Study Population: VLBW infants (birth weight < 1500 g) and often extremely low gestational age (< 32 weeks) admitted to the Neonatal Intensive Care Unit (NICU). Infants with major congenital anomalies or baseline liver dysfunction are typically excluded [4].
  • Intervention Protocol:
    • This compound Group: Receives intravenous or oral this compound. Common regimens include 3 mg/kg or 6 mg/kg, administered twice weekly or daily, starting within the first 72 hours of life and continuing for 4-6 weeks or until discharge from the NICU [2] [4].
    • Control Group: Receives a matching placebo or standard care without antifungal prophylaxis [1].
  • Outcome Measurement: The diagnosis of IFI is confirmed by positive fungal culture from a normally sterile site (e.g., blood or cerebrospinal fluid). Mortality is tracked and classified as all-cause or infection-related [1] [5].

Safety and Tolerability Profile

This compound prophylaxis appears to have a favorable safety profile in VLBW infants, which is critical for its risk-benefit assessment.

  • Adverse Events: Multiple meta-analyses and RCTs have concluded that prophylactic use of this compound does not significantly increase the incidence of common prematurity complications or adverse drug reactions compared to placebo. These complications include bronchopulmonary dysplasia (BPD), necrotizing enterocolitis (NEC), patent ductus arteriosus (PDA), retinopathy of prematurity (ROP), or abnormal liver function tests [2] [1].
  • Long-Term Neurodevelopmental Outcomes: Invasive fungal infection itself is independently associated with a significantly higher risk of mortality and adverse neurodevelopmental outcomes, including significant neurodevelopmental impairment (sNDI) [5]. By effectively preventing these severe infections, this compound prophylaxis can indirectly contribute to improved long-term outcomes.

Dosing and Clinical Considerations

  • Dosing Variability: The optimal dosing strategy is an area of ongoing research. Studies have used different regimens (e.g., 3 mg/kg vs. 6 mg/kg) and frequencies (daily, twice weekly). Pharmacokinetic studies show that clearance increases with gestational age and postnatal age, suggesting that fixed dosing may not be optimal for all infants [2] [6].
  • Comparison with Nystatin: One RCT compared intravenous this compound with oral nystatin (a non-absorbable antifungal) and found them to be similarly effective in preventing systemic fungal infections in VLBW infants. The choice between systemic prophylaxis (this compound) and a non-absorbable agent (nystatin) may depend on local protocol and resistance patterns [4].

Context and Limitations

While the data is compelling, it's important to consider the context.

  • High-Risk Infants: The most significant benefits are observed in environments with a high baseline incidence of fungal infection or in infants with additional risk factors, such as prolonged use of antibiotics, mechanical ventilation, central venous catheters, and parenteral nutrition [3].
  • Resistance Monitoring: Although the included studies did not report significant fungal resistance in the short term, this remains a theoretical concern with widespread prophylactic use and should be monitored [2].

References

fluconazole safety profile liver enzyme elevation systematic review

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Hepatotoxicity Profiles of Antifungal Agents

The table below summarizes the hepatotoxicity potential of major systemic antifungal drug classes, based on data from the provided sources.

Antifungal Agent/Class Risk of Liver Enzyme Elevation Risk of Clinically Apparent Liver Injury Key Characteristics and Comparisons

| Fluconazole [1] [2] | Common (Transient, mild-to-moderate elevations in up to 5-7% of patients) | Rare, but well-described (Likelihood score: B) | • Liver injury is typically hepatocellular, occurring within the first few weeks. • ALT elevations >8x ULN occur in ~1% of patients, often leading to discontinuation [1]. | | Ketoconazole [3] | Information missing | Higher incidence than other systemic antifungals | • Historically associated with a higher risk of hepatic damage [3]. • A clinical trial noted patients were three times more likely to develop hepatitis than those on griseofulvin [3]. | | Itraconazole [3] [4] | Information missing | Reported, but less common than ketoconazole | • Animal studies suggest it can cause dose-dependent increases in liver enzymes and histological damage [4]. | | Terbinafine [3] | Information missing | Reported | • A post-marketing study of 25,884 patients identified two cases of symptomatic hepatic injury [3]. | | Amphotericin B Formulations [5] | Information missing | Rare (Clinically evident injury and discontinuation are uncommon) | • Liver injury is considered relatively subtle and reversible. • Lipid formulations may have a stronger association with DILI than the deoxycholate form, possibly due to their carriers [5]. | | Echinocandins [5] | Information missing | Information missing | • Mentioned as part of the modern antifungal arsenal, but no specific hepatotoxicity data was provided in the search results [5]. |

Key Experimental Data and Clinical Findings

Supporting data from clinical reviews and studies provide a deeper understanding of the risks.

  • Incidence and Severity of this compound Hepatotoxicity: A large analysis based on the FDA Adverse Event Reporting System (FAERS) from 2004 to 2024 identified 7,720 adverse events for this compound, with 40.3% being serious. This study highlighted the need to monitor liver, kidney, and cardiovascular functions during its use [6]. Most cases of this compound-induced liver injury are self-limited and resolve after discontinuation, though recovery can be slow, taking 2 to 4 months [1] [2]. However, fatal instances of acute liver failure have been reported, typically presenting with a hepatocellular pattern of injury [1].
  • Comparative Preclinical Data: An in vivo study in rats treated with itraconazole or this compound for 14 days found that both drugs could induce hepatotoxicity. The study reported a statistically significant, dose-dependent increase in plasma Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP) activities in the itraconazole-treated groups. Histological examination revealed corresponding liver damage, including necrosis, degeneration of hepatocytes, and bile duct hyperplasia [4]. This suggests the potential for mixed (both hepatocellular and cholestatic) liver injury from these agents.
  • Impact of Pre-existing Liver Disease: Patients with underlying liver disease present a particular challenge. The liver's role in drug metabolism means that hepatic impairment can significantly alter the pharmacokinetics of antifungals [3] [5]. These patients may also tolerate additional drug-induced liver injury more poorly than healthy individuals [5]. For this compound, its product labeling advises caution in patients with liver dysfunction, though specific dose adjustments for hepatic impairment are not clearly defined for all antifungals [3] [2] [5].

Experimental Protocols for Hepatotoxicity Assessment

The methodologies from the cited sources provide a framework for evaluating antifungal-induced liver injury.

  • Systematic Review Protocol (from PMC):

    • Guideline: Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) [3].
    • Data Sources: Searches are performed in English-based databases such as PubMed, CINAHL, and EMBASE [3].
    • Search Strategy: Uses keywords and Boolean operators (e.g., (antifungal OR ketoconazole OR this compound) AND (acute liver failure OR liver damage) [3].
    • Study Selection: Includes randomized controlled trials, observational cohort studies, and case reports. Articles are filtered based on peer-review status, language (English), and relevance [3].
    • Outcomes: Primary outcomes are typically liver enzyme levels (ALT, ALP, bilirubin), with secondary outcomes including findings from abdominal ultrasounds or liver biopsies [3].
  • FAERS Database Analysis Protocol (from PubMed 2025):

    • Data Source: Extraction of this compound-related adverse events from the FDA Adverse Event Reporting System (FAERS) over a defined period (e.g., 2004 to 2024 Q2) [6].
    • Statistical Signal Detection: Employing the Reporting Odds Ratio (ROR) method to identify significant associations between the drug and specific adverse events [6].
    • Analysis: Stratifying data by event seriousness, common reaction types (e.g., skin, gastrointestinal), dosage, and external factors such as the COVID-19 pandemic [6].
  • In Vivo Animal Model Protocol (from Academia.edu):

    • Model: Laboratory rats [4].
    • Intervention: Intraperitoneal administration of the antifungal drug (e.g., this compound or itraconazole) at specified doses (e.g., 100 and 200 mg/kg body weight) daily for a set period (e.g., 14 days) [4].
    • Biochemical Analysis: Measurement of plasma biomarkers like ALT and ALP at the end of the study to quantify liver cell damage and cholestasis [4].
    • Histopathological Examination: Microscopic assessment of liver tissue samples to identify structural damage, such as necrosis, degeneration, and inflammation [4].

Mechanism of Hepatotoxicity and Clinical Management

The following diagram illustrates the hypothesized pathways through which azole antifungals like this compound may cause liver injury.

G cluster_known Known Mechanisms cluster_downstream Downstream Effects on Hepatocyte AzoleAdmin Azole Antifungal Administration (e.g., this compound) CYPInhibition Inhibition of Cytochrome P450 Enzymes AzoleAdmin->CYPInhibition AlteredSterols Alteration of Sterol Synthesis AzoleAdmin->AlteredSterols Idiosyncratic Idiosyncratic (Hypersensitivity) Reaction AzoleAdmin->Idiosyncratic DrugAccumulation Accumulation of Drug or Metabolites CYPInhibition->DrugAccumulation Leads to CellularStress Cellular Stress & Membrane Damage AlteredSterols->CellularStress Leads to ImmuneResponse Immune-Mediated Attack Idiosyncratic->ImmuneResponse Triggers LiverInjury Clinical Manifestations of Liver Injury • Elevated Liver Enzymes (ALT, ALP) • Hepatocellular Necrosis • Mixed (Hepatocellular/Cholestatic) Pattern DrugAccumulation->LiverInjury CellularStress->LiverInjury ImmuneResponse->LiverInjury RiskFactors Key Risk Factors • Pre-existing Liver Disease • High Dose / Prolonged Use • Genetic Predisposition • Concomitant Hepatotoxic Drugs RiskFactors->LiverInjury

Clinical Management Strategy:

  • Pre-treatment Assessment: Evaluate liver function tests before initiating therapy, especially in high-risk patients [3].
  • Periodic Monitoring: Check liver enzymes periodically during treatment, for example, every 3-6 weeks after commencement [3].
  • Management of Injury: Upon signs of significant liver injury (e.g., ALT >8x ULN), swiftly discontinue this compound [3] [1]. Rechallenge should be avoided as it may lead to recurrence [1] [2].

Conclusion for Research and Development

For researchers and drug development professionals, the data underscores that:

  • This compound has a distinct safety profile where transient liver enzyme elevations are relatively common, but severe clinical hepatitis is rare. Its water-solubility and renal excretion profile differentiate it from other azoles [3] [1].
  • The hepatotoxicity mechanism is likely multifactorial, involving direct inhibition of host enzymes and potential idiosyncratic reactions, presenting opportunities for the development of novel antifungals with safer profiles [1] [7].
  • Real-world evidence from databases like FAERS is crucial for identifying and quantifying these risks, including the impact of external factors like concurrent illnesses (e.g., COVID-19) on safety profiles [6].

References

fluconazole versus itraconazole pharmacokinetics tissue penetration

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Tissue Penetration Profile

Parameter Fluconazole Itraconazole
Molecular Weight 305 g/mol [1] 706 g/mol [2]
Lipophilicity (Log D) Low (0.5) [2] High (>5.0) [2]
Plasma Protein Binding Low (11-12%) [1] Very High (99.8%) [2]
Volume of Distribution (Vss) ~0.7 L/kg (similar to total body water) [2] [1] ~11 L/kg (large) [2]
Primary Route of Elimination Renal excretion (~80% as unchanged drug) [1] Extensive hepatic metabolism [2] [3]
Bioavailability High (>90%), unaffected by food [1] [4] Variable; enhanced by food (dependent on formulation) [4]
CSF Penetration High (~80% of plasma levels) [1] Low to Moderate [2]
Skin Penetration (Stratum Corneum) High concentrations, 10x plasma levels at 24h [5] High concentrations, but lower than this compound in epidermis [5]
Abscess Fluid Penetration Good (fluid/plasma ratio: 0.66-1.02) [6] Moderate (fluid/plasma ratio: 0.39-1.83) [6]
Abscess Tissue Penetration Good (tissue/plasma ratio: 0.21-1.37) [6] High (tissue/plasma ratio: 0.51-15.9) [6]

Key Experimental Data and Findings

The comparative data in the table is supported by specific experimental studies that illustrate the real-world penetration of these drugs.

  • Penetration into Soft Tissue Abscesses: A 2024 study measured concentrations in a lung transplant patient with Candida albicans invasive candidiasis [6]. The data demonstrates that while both drugs can achieve concentrations above the MIC in infected tissues, itraconazole exhibits much wider variability and can achieve significantly higher tissue concentrations than plasma [6]. This compound shows more consistent and predictable penetration closer to plasma levels [6].

  • Distribution in Skin Tissue: A guinea pig study investigated the intracutaneous distribution of both drugs [5]. The data confirms that This compound reaches high concentrations throughout the skin layers, including the epidermis and dermis [5]. While itraconazole also penetrates the stratum corneum effectively, its concentration in the deeper epidermis and dermis was lower than that of this compound [5].

Clinical and Therapeutic Implications

The distinct pharmacokinetic profiles of this compound and itraconazole lead to different clinical applications and monitoring considerations.

  • Drug Interactions and Monitoring: Due to its metabolism by CYP3A4, itraconazole has a high potential for drug-drug interactions and exhibits significant inter- and intra-patient pharmacokinetic variability, making it a strong candidate for therapeutic drug monitoring (TDM) [2] [3]. This compound, which undergoes minimal metabolism and has predictable pharmacokinetics, does not require routine TDM, except in special cases like renal dysfunction [1] [3].

  • Therapeutic Applications: The penetration profile dictates their preferred use.

    • This compound: Its excellent penetration into aqueous compartments like the CSF and urine makes it a prime choice for cryptococcal meningitis and urinary tract infections [1].
    • Itraconazole: Its high lipophilicity and extensive tissue binding favor its use for cutaneous fungal infections and invasive infections in lipid-rich tissues [5] [2]. Its long residence time in tissues can be advantageous for prolonged antifungal effect [2].

Visualizing the Distribution Principle

The following diagram illustrates the general distribution principles of antifungal agents, which underpin the different behaviors of this compound and itraconazole.

G A Oral Administration B Systemic Circulation (Plasma) A->B Bioavailability C Aqueous Tissues & Fluids (e.g., CSF, Urine, Abscess Fluid) B->C this compound (Low Lipophilicity) Penetrates Well D Lipid-Rich & Deep Tissues (e.g., Stratum Corneum, Organ Tissue) B->D Itraconazole (High Lipophilicity) Penetrates & Accumulates

References

fluconazole ecological impact resistance development long-term use

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Fluconazole Resistance

This compound resistance is primarily driven by alterations in the drug target, enhanced drug efflux, and the emergence of cellular adaptive strategies. The table below summarizes the key mechanisms and supporting experimental evidence.

Mechanism Key Genes/Proteins Involved Experimental Evidence & Findings
Drug Target Alteration ERG11 / CYP51 (encoding 14-α-demethylase) >140 distinct amino acid substitutions in C. albicans Erg11 clinical isolates; Cyp51A promoter duplications with substitutions (TR34/L98H, TR46/Y121F/T289A) in A. fumigatus linked to environmental/clinical azole resistance [1].

| Enhanced Drug Efflux | ATP-binding cassette (ABC) transporters: CDR1, CDR2 Transcription factor: TAC1 [2] [1] | TAC1 gain-of-function (GOF) mutations cause constitutive CDR1/CDR2 overexpression [2] [1]. Mediator tail complex (specifically Med2, encoded by the TLO gene family) required for Tac1-activated CDR1 expression; alpha/beta clade TLO genes restore this compound resistance in tloΔ mutants [2]. | | Efflux Regulation | Transcription Factor: MRR1, UPC2 [1] | UPC2 GOF mutations lead to constitutive ERG11 overexpression [1]. | | Tolerance (Adaptive Growth) | Not fully defined; distinct from resistance (MIC) | Disk diffusion & broth microdilution assays quantify tolerance via Fraction of Growth (FoG) and radius of inhibition (RAD). C. albicans exhibits temperature-dependent tolerance (high at 37°C). S. cerevisiae develops petite mutants (mitochondrial dysfunction) with shifted phenotype: increased resistance, decreased tolerance [3]. |

The following diagram illustrates the core molecular pathways that contribute to this compound resistance in pathogenic fungi like Candida albicans.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_efflux Efflux Pumps cluster_nucleus Nucleus This compound This compound Erg11 Erg11 (14-α-demethylase) This compound->Erg11 Inhibits Cdr1 Cdr1 (ABC Transporter) This compound->Cdr1 Extruded TAC1 Transcription Factor Tac1 TAC1->Cdr1 Activates MED2 Mediator Complex (Med2/Tlo) TAC1->MED2 Interaction MRR1 Transcription Factor Mrr1 MDR1 MDR1 MRR1->MDR1 Activates UPC2 Transcription Factor Upc2 UPC2->Erg11 Upregulates Mutations_TAC1 TAC1 GOF Mutations Mutations_TAC1->TAC1 Resistance This compound Resistance Mutations_ERG11 ERG11 Mutations Mutations_ERG11->Erg11 Overexp_UPC2 UPC2 GOF Mutations Overexp_UPC2->UPC2

Diagram Title: Core Molecular Mechanisms of this compound Resistance

Ecological Impact & Candidal Ecology

Long-term this compound use exerts selective pressure that can alter the ecological landscape of Candida species. The data, however, presents a nuanced picture.

  • Shift Towards Non-albicans Candia (NAC) Species: There is strong evidence that this compound exposure selects for NAC species with inherently reduced susceptibility, such as Candida glabrata and Candida krusei [4]. A study in extremely low birth weight infants found that this compound prophylaxis, while reducing fungal colonization, tended to increase invasive infections involving this compound-resistant C. parapsilosis [5].
  • Stable Ecology in Some Settings: Conversely, an 11-year longitudinal study found a high but stable consumption of this compound and no significant long-term change in the distribution of Candida species causing bloodstream infections. The study concluded that no correlation could be demonstrated between the volume of this compound consumption and candidal ecology in that specific hospital environment [4].

The table below summarizes resistance rates and ecological trends for key pathogenic species.

Species Resistance & Ecological Trends Notes / Geography
Candida albicans Generally low resistance (≤5% in most settings) [6] [7]. Intrinsically susceptible; resistance is acquired.

| Nakaseomyces glabrata (Candida glabrata) | Moderate & rising this compound resistance [6] [7]. High rates of cross-resistance to other azoles [6]. | Resistance highest in North America; also a concern in Europe [6]. | | Candida auris | >90% this compound-resistant globally [6]. Highly transmissible, causes hospital outbreaks [7]. | Multidrug-resistant; azoles largely ineffective. Some clade variation (e.g., East Asian clade less resistant) [6]. | | Candida parapsilosis | Emerging resistant clones can cause hospital outbreaks [6]. | this compound prophylaxis linked to increases in resistant C. parapsilosis invasive infections [5]. |

Clinical and Environmental Pharmacokinetics

The efficacy of this compound is not only a matter of microbial susceptibility but also of host pharmacokinetics (PK), which can be significantly altered in critically ill patients.

  • Altered PK in Critically Ill Burn Patients: A 2024 PK/PD study demonstrated that this compound pharmacokinetics are profoundly altered in this population. Key changes include a 3-7 fold decrease in the volume of distribution (Vd) and a 2-3 fold shorter biological half-life. Consequently, conventional doses (e.g., 200 mg twice daily) failed to achieve the target PK/PD index (AUC~ss~0-24h/MIC >25) against Candida glabrata (MIC 16-32 mg/L). The study concluded that higher doses (e.g., 400 mg twice daily) are necessary for adequate empiric coverage in these patients [8].

Environmental Persistence of Azoles

The ecological impact of this compound extends beyond the clinic into the broader environment.

  • Environmental Contamination: Azole antifungals, including this compound, are persistent environmental contaminants. They enter wastewater primarily through urinary excretion and washing off from topical applications [9].
  • Ineffective Removal in WWTPs: Conventional wastewater treatment plants (WWTPs) are largely ineffective at removing this compound, with reported removal rates as low as 16.7% [9]. This leads to their discharge into surface waters like rivers and lakes.
  • Potential Consequences: The widespread environmental presence of medically important azoles raises concerns about selecting for resistant environmental fungi (e.g., Aspergillus fumigatus with TR34/L98H mutation) and potential endocrine-disrupting effects on non-target aquatic organisms [9] [1].

The diagram below maps the journey of azole antifungals from clinical and agricultural use into the environment.

G cluster_impact Consequences Clinical Clinical Use (Systemic & Topical) Wastewater Wastewater (Urinary excretion, washing) Clinical->Wastewater Agriculture Agricultural Fungicides Agriculture->Wastewater Run-off PersonalCare Personal Care Products (e.g., shampoos) PersonalCare->Wastewater WWTP Wastewater Treatment Plant (WWTP) Wastewater->WWTP Inefficient Inefficient Removal WWTP->Inefficient SurfaceWater Surface Water (Rivers, Lakes) Inefficient->SurfaceWater ResFungi Selection of Resistant Fungi (e.g., A. fumigatus TR34/L98H) SurfaceWater->ResFungi NonTarget Effects on Non-Target Aquatic Organisms SurfaceWater->NonTarget

Diagram Title: Environmental Pathway and Impact of Azole Antifungals

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are detailed methodologies for key experiments cited.

1. Disk Diffusion Assay for Tolerance Measurement [3]

  • Strain Preparation: Streak strains from glycerol stocks onto YPD agar and incubate at specified temperatures for 48 hours.
  • Cell Suspension: Suspend colonies in distilled water and adjust to a concentration of 1 × 10^6 cells/mL.
  • Inoculation: Spread 100 μL of the cell suspension evenly onto YPD plates.
  • Drug Application: Place an empty paper disk (6 mm diameter) saturated with 5 μL of 40 mg/mL this compound at the center of each plate.
  • Incubation & Analysis: Incubate plates at specified temperatures for 48 hours. Analyze using the diskImageR pipeline in R to calculate the Fraction of Growth (FoG) and the radius of inhibition (RAD).

2. CRISPR-Cas9 for Introducing TAC1-5 Mutation [2]

  • System: Use the CRISPR-Cas9 LEUpOUT system designed for C. albicans.
  • gRNA and Repair Template: Design a unique 20 bp gRNA to cut the TAC1 gene within its transcription activation domain (TAD). Generate a 94 bp repair template containing an A-to-G substitution at nucleotide 2929 (N977D) via overlapping oligonucleotides.
  • Transformation: Introduce the gRNA-expressing cassette and repair template into C. albicans via electroporation.
  • Screening & Verification: Screen for transformants with homozygous TAC1-5 mutations using Sanger sequencing of a 440 bp PCR-amplified region. Excise the CRISPR-Cas9 components by selecting for growth on leucine-negative media.

3. Therapeutic Drug Monitoring (TDM) & PK Analysis [8]

  • Dosing & Sampling: Administer this compound via one-hour IV infusion. At steady-state (after ≥72h of therapy), collect blood samples at the end of infusion (1st hour), two hours post-infusion (3rd hour), and immediately before the next dose (trough).
  • Bioanalysis: Centrifuge blood samples to obtain serum. Extract this compound using liquid-liquid extraction with dichloromethane in an alkaline medium. Quantify concentration using HPLC-UV at 210 nm.
  • PK/PD Analysis: Estimate pharmacokinetic parameters (e.g., AUC, Vd, half-life) using non-compartmental analysis. Calculate the effectiveness predictive index as AUC~ss~0-24h/MIC, with a target ratio of >25.

Key Takeaways for Research and Development

  • Resistance is Multifaceted: Overcoming resistance requires targeting not only the primary mechanism (Erg11) but also efflux pump regulation (Tac1-Mediator interaction) and adaptive tolerance pathways.
  • Ecology is Context-Dependent: While this compound drives a shift towards resistant NAC species, local epidemiological factors result in varied ecological impacts, underscoring the need for local surveillance.
  • PK Matters in Special Populations: Standard dosing is often suboptimal in critically ill patients; TDM and personalized dosing are crucial for ensuring therapeutic efficacy.
  • The Environmental Reservoir: The persistence of azoles in the environment acts as a potential reservoir for selecting and disseminating resistance, an factor that must be integrated into antimicrobial stewardship programs.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White crystalline powder
Crystals from ethyl acetate/hexane

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

306.10406535 g/mol

Monoisotopic Mass

306.10406535 g/mol

Boiling Point

579.8

Heavy Atom Count

22

LogP

0.5
0.5 (LogP)
log Kow = 0.25 at 25 °C (est)
0.4

Appearance

White to off-white crystalline powder.

Melting Point

138-140 °C
138 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8VZV102JFY

GHS Hazard Statements

Aggregated GHS information provided by 294 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 294 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 293 of 294 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (79.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (70.65%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (13.99%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H371 (55.63%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H372 (52.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (12.97%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Fluconazole can be administered in the treatment of the following fungal infections: 1) Vaginal yeast infections caused by Candida 2) Systemic Candida infections 3) Both esophageal and oropharyngeal candidiasis 4) Cryptococcal meningitis 5) UTI (urinary tract infection) by Candida 6) Peritonitis (inflammation of the peritoneum) caused by Candida **A note on fungal infection prophylaxis** Patients receiving bone marrow transplantation who are treated with cytotoxic chemotherapy and/or radiation therapy may be predisposed to candida infections, and may receive fluconazole as prophylactic therapy. **A note on laboratory testing** Obtaining specimens for fungal culture and other important laboratory studies such as serology or pathology is advised before starting fluconazole therapy in order to isolate the organisms to be eliminated through treatment. It is permissible to start therapy before the results are available, however, adjusting the therapy once laboratory results confirm the causative organism may be necessary.
FDA Label

Livertox Summary

Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.

Drug Classes

Antifungal Agents

Therapeutic Uses

Mesh Heading: Antifungal agents
MEDICATION: Antifungal; Orally active bistriazole antifungal agent
MEDICATION (VET): Used to treat systemic mycoses, particularly CNS-related conditions in dogs.
Fluconazole ... /is/ indicated for the prophylaxis of febrile neutropenia in patients with hematologic malignancies. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for FLUCONAZOLE (16 total), please visit the HSDB record page.

Pharmacology

Fluconazole has been demonstrated to show fungistatic activity against the majority of strains of the following microorganisms, curing fungal infections[L11043]: _Candida albicans, Candida glabrata (Many strains are intermediately susceptible), Candida parapsilosis, Candida tropicalis, Cryptococcus neoformans_ This is achieved through steroidal inhibition in fungal cells, interfering with cell wall synthesis and growth as well as cell adhesion, thereby treating fungal infections and their symptoms.[L11043,A174325,A174343] The fungistatic activity of fluconazole has also been shown in normal and immunocompromised animal models with both systemic and intracranial fungal infections caused by _Cryptococcus neoformans_ and for systemic infections caused by Candida albicans.[L11043] It is important to note that resistant organisms have been found against various strains of organisms treated with fluconazole.[A178759,A178762,A178765] This further substantiates the need to perform susceptibility testing when fluconazole is considered as an antifungal therapy.[A178768,A178786] **A note on steroidal effects of fluconazole** There has been some concern that fluconazole may interfere with and inactivate human steroids/hormones due to the inhibition of hepatic cytochrome enzymes.[L6496] Fluconazole has demonstrated to be more selective for _fungal_ cytochrome P-450 enzymes than for a variety of mammalian cytochrome P-450 enzymes. Fluconazole 50 mg administered daily for up to 28 days in individuals of reproductive age has been show to have no effect on testosterone plasma concentrations of males and plasma concentrations of steroids in females. A 200-400 mg dose of fluconazole showed no clinically relevant effect on steroid levels or on ACTH-stimulated steroid response in healthy males, in one clinical study mentioned on the European Medicines Agency label.[L6496] Other studies have shown no significant effects of fluconazole on steroid levels, further confirming these data.[A174358,A178780]
Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.

MeSH Pharmacological Classification

14-alpha Demethylase Inhibitors

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC15 - Fluconazole
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AC - Triazole derivatives
J02AC01 - Fluconazole

Mechanism of Action

Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase. This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis. Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth. These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane. Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above. Other mechanisms may also be implicated, and studies are ongoing.
Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth.
Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form.

Vapor Pressure

3.0X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

86386-73-4

Absorption Distribution and Excretion

The pharmacokinetic properties of fluconazole are comparable after administration by the intravenous (IV) and oral (PO) routes. In healthy volunteers, the bioavailability of orally administered fluconazole is measured to be above 90%. It is extensively absorbed in the gastrointestinal tract when an oral dose is taken. Oral absorption is not affected by food intake with fluconazole but may increase the time until the maximum concentration is reached. Tmax (or the time taken to achieve the maximum concentration) in one clinical study of healthy patients receiving 50 mg/kg of fluconazole was 3 hours. Peak plasma concentrations (Cmax) in fasting and healthy volunteers occur between 1-2 hours post-dose. Steady-state concentrations are achieved within 5 to 10 days after oral doses of 50-400 mg administered once daily. Administration of a loading dose on the first day of fluconazole treatment, or twice the usual daily dose, leads to plasma concentrations close to steady-state by the second day. Mean AUC (area under the curve) was 20.3 in healthy volunteers receiving 25 mg of fluconazole. **A note on the capsule and powder form and malabsorption syndromes** The capsule forms of fluconazole often contain lactose and should not be administered with hereditary galactose intolerance, _Lapp lactase enzyme_ deficiency, or malabsorption of glucose/galactose. The powder form, used for the oral suspension, lists sucrose as an ingredient and should not be used in patients who have been diagnosed with fructose, glucose/galactose malabsorption, and _sucrase-isomaltase_ enzyme deficiency.
In normal volunteers, fluconazole is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug. About 11% of the dose is excreted in the urine as metabolites.. A study of a 50mg radiolabeled dose of fluconazole revealed that 93.3% of the dose was found excreted in the urine. **A note on renal failure** The pharmacokinetics of fluconazole are significantly affected by renal dysfunction. The dose of fluconazole may need to be reduced in patients with decreased renal function. A 3-hour hemodialysis treatment lowers plasma fluconazole concentrations by about 50%.
The apparent volume of distribution is said to be similar to the volume of distribution of total body water. One clinical study of healthy volunteers administered 50 mg/kg of fluconazole was 39L, based on a body weight of 60kg. Fluconazole shows substantial penetration in many body fluids, which is a property that renders it an ideal treatment for systemic fungal infections, especially when administered over a longer time. Fluconazole is found in high concentrations in the stratum corneum and dermis-epidermis of skin, in addition to eccrine sweat. Fluconazole is found to accumulate especially well in the stratum corneum, which is beneficial in superficial fungal infections. Saliva and sputum concentrations of fluconazole are found to be similar to the plasma concentrations. In patients diagnosed with fungal meningitis, fluconazole CSF (cerebrospinal fluid) levels are measured to be about 80% of the corresponding plasma levels. Therefore, fluconazole crosses the blood-brain barrier. The meninges are increasingly permeable to fluconazole in states of inflammation, facilitating treatment in meningitis.
This drug is mainly eliminated by the kidneys and the mean body clearance in adults is reported to be 0.23 mL/min/kg. One clinical study of healthy subjects showed total clearance of 19.5 ± 4.7 mL/min and renal clearance of 14.7 ± 3.7 mL/min (1.17 ± 0.28 and 0.88 ± 0.22 L/h). Clearance in the pediatric population varies according to age, as does clearance in patients with renal failure.
The pharmacokinetics of fluconazole are similar following IV or oral administration. The drug is rapidly and almost completely absorbed from the GI tract, and there is no evidence of first-pass metabolism. Oral bioavailability of fluconazole exceeds 90% in healthy, fasting adults; peak plasma concentrations of the drug generally are attained within 1-2 hours after oral administration. ... The rate and extent of GI absorption of fluconazole are not affected by food. The manufacturer states that the commercially available fluconazole suspensions are bioequivalent to the 100-mg fluconazole tablets.
Peak plasma fluconazole concentrations and AUCs increase in proportion to the dose over the oral dosage range of 50-400 mg. Steady-state plasma concentrations of fluconazole are attained within 5-10 days following oral doses of 50-400 mg given once daily. ... When fluconazole therapy is initiated with a single loading dose equal to twice the usual daily dosage and followed by the usual dosage given once daily thereafter, plasma concentrations of the drug reportedly approach steady state by the second day of therapy.
In healthy, fasting adults who received a single 1-mg/kg oral dose of fluconazole, peak plasma concentrations of the drug averaged 1.4 mcg/mL. Following oral administration of a single 400-mg dose of fluconazole in healthy, fasting adults, peak plasma concentrations average 6.72 mcg/mL (range: 4.12-8.1 mcg/mL).
In healthy adults receiving 50- or 100-mg doses of fluconazole given once daily by IV infusion over 30 minutes, serum concentrations of the drug 1 hour after dosing on the sixth or seventh day of therapy ranged from 2.14-2.81 or 3.86-4.96 mcg/mL, respectively.
For more Absorption, Distribution and Excretion (Complete) data for FLUCONAZOLE (14 total), please visit the HSDB record page.

Metabolism Metabolites

Fluconazole is metabolized minimally in the liver. Fluconazole is an inhibitor of CYP2C9, CYP3A4 and CYP2C19. Two metabolites were detected in the urine of healthy volunteers taking a 50 mg radiolabeled dose of fluconazole; a glucuronidated metabolite on the hydroxyl moiety (6.5%) and a fluconazole N-oxide metabolite (2%). The same study indicated that no signs of metabolic cleavage of fluconazole were observed, suggesting a difference in metabolism when compared to other agents in the same drug class, which are heavily metabolized in the liver.
Hepatic accounts for <10% of elimination
Hepatic Route of Elimination: In normal volunteers, fluconazole is cleared primarily by renal excretion, with approximately 80% of the administered dose appearing in the urine as unchanged drug. Half Life: 30 hours (range 20-50 hours)

Wikipedia

Fluconazole
Dextrorphan

Drug Warnings

Although serious adverse hepatic effects have been reported only rarely with fluconazole, the possibility that these effects may occur during fluconazole therapy should be considered. Fluconazole therapy should be discontinued if signs and symptoms consistent with liver disease develop. If abnormal liver function test results occur during fluconazole therapy, the patient should be monitored for the development of more severe hepatic injury.
Serious hepatic reactions (eg, necrosis, clinical hepatitis, cholestasis, fulminant hepatic failure) have been reported rarely in patients receiving fluconazole therapy. The manufacturer states that a clear relationship between these hepatic effects and daily dosage, duration of therapy, gender, or age has not been demonstrated. While hepatotoxicity usually has been reversible, fatalities have been reported. Fatalities principally have occurred in patients with serious underlying disease (eg, AIDS, malignancy) who were receiving fluconazole concomitantly with other drugs; however, at least one fatality involved an immunocompetent geriatric individual with renal impairment who developed fulminant hepatic necrosis within 10 days after fluconazole therapy was initiated.
Mild, transient increases (1.5-3 times the upper limit of normal) in serum concentrations of AST (SGOT), ALT (SGPT), alkaline phosphatase, gamma-glutamyltransferase (GGT, gamma-glutamyl transpeptidase, GGTP), and bilirubin have been reported in about 5-7% of patients receiving fluconazole. In most reported cases, concentrations returned to pretreatment levels either during or after fluconazole therapy and were not associated with hepatotoxicity. However, higher increases in serum transaminase concentrations (8 or more times the upper limit of normal), which required discontinuance of the drug, have been reported in about 1% of patients receiving fluconazole. Any patient who develops abnormal liver function test results while receiving fluconazole should be closely monitored for the development of more severe hepatic injury.
Because potentially fatal exfoliative skin disorders have been reported rarely in patients with a serious underlying disease receiving fluconazole, the possibility that these effects can occur should be considered. Immunocompromised patients (e.g., patients with HIV infections) who develop rash during fluconazole therapy should be monitored closely and the drug discontinued if the lesions progress.
For more Drug Warnings (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life in the plasma is approximately 30 hours (range: 20-50 hours) after oral administration. The long plasma elimination half-life supports a single-dose therapy for vaginal candidiasis, once daily and once weekly dosing for other indications. Patients with renal failure may require dosage adjustment, and half-life can be significantly increased in these patients.
The plasma elimination half-life of fluconazole in adults with normal renal function is approximately 30 hours (range: 20-50 hours). In one study, plasma elimination half-life of the drug was 22 hours after the first day of therapy and 23.8 and 28.6 hours after 7 and 26 days of therapy, respectively.
In a limited, single-dose study in HIV-infected adults, the plasma elimination half-life of fluconazole averaged 32 hours (range: 25-42 hours) in those with absolute helper/inducer (CD4+, T4+) T-cell counts greater than 200 cu m and 50 hours (range: 32-69 hours) in those with CD4+ T-cell counts less than 200 cu m. In other single-dose studies in a limited number of HIV-infected adults with CD4+ T-cell counts less than 200 cu m, the plasma elimination half-life of the drug averaged 35-40 hours (range 22-75 hours).
The mean plasma half-life of fluconazole in children 9 months to 15 years of age has ranged from about 15-25 hours. In a limited study in premature neonates who received IV fluconazole once every 72 hours, the plasma half-life decreased over time, averaging 88 hours after the first dose and 55 hours after the fifth dose (day 13).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fungicides

Methods of Manufacturing

K. Richardson, United Kingdom 2099818; US patent 4404216 (1982, 1983 both to Pfizer).

Analytic Laboratory Methods

Analyte: fluconazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: fluconazole; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: fluconazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; titration with perchloric acid using an anhydrous electrode system
Analyte: fluconazole; matrix: animal feed; procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm
For more Analytic Laboratory Methods (Complete) data for FLUCONAZOLE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: fluconazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 1 ng/mL
Analyte: fluconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm
Analyte: fluconazole; matrix: blood (serum, plasma); urine; cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 200 ng/mL
Analyte: fluconazole; matrix: blood (plasma); saliva; procedure: high-performance liquid chromatography with ultraviolet detection at 261 nm; limit of quantitation: 100 ng/mL (plasma); 1000 ng/mL (saliva)

Storage Conditions

Fluconazole tablets should be stored in tight containers at a temperature less than 30 °C; fluconazole powder for oral suspension should be stored at a temperature less than 30 °C.

Interactions

Concurrent use of fluconazole and short-acting benzodiazepines, such as midazolam, may increase the concentration of the benzodiazepine and increase the psychomotor effects; consider decreasing the benzodiazepine dose and monitor the patient carefully for signs of increased benzodiazepine exposure.
Concurrent use of fluconazole and/or itraconazole with tolbutamide, chlorpropamide, glyburide, or glipizide has increased the plasma concentrations of these sulfonylurea agents; hypoglycemia has been noted; blood glucose concentrations should be monitored, and the dose of the oral hypoglycemic agent may need to be reduced.
... In a small study, fluconazole was given with terfenadine and a small pharmacokinetic interaction was found; although no change in cardiac repolarization or accumulation of parent terfenadine was found, concurrent use of terfenadine with fluconazole at doses of 400 mg or greater per day is contraindicated.
Concurrent use of cisapride with fluconazole ... is contraindicated; concurrent use of this antifungal may inhibit the cytochrome P450 enzyme metabolic pathways, resulting in elevated plasma concentrations of cisapride ; this has led to ventricular arrhythmias, including torsades de pointes and QT prolongation ...
For more Interactions (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Epidemiology and Antifungal Susceptibility of Candida Species causing Blood Stream Infections: An Eastern India Perspective

Mandira Chakraborty, Hasina Banu, Manoj Kumar Gupta
PMID: 34472809   DOI:

Abstract

Candidemia is the fourth common cause of blood stream infection worldwide leading to increased mortality and morbidity. A paradigm shift of Candida albicans to Non-albicans candida (NAC) had led to the increase in resistance to empirically used antifungals. So, an epidemiological study and antifungal susceptibility is essential for meticulous use of antifungals.
To find out the prevalence and antifungal susceptibility of Candida species causing candidemia.
automated blood culture done in BACTEC system followed by its identification and susceptibility testing in VITEK-2 system.
Non-albicans candida was isolated from 73% cases of candidemia. The commonest isolate among neonates and adults were C.krusei and C.tropicalis respectively. C.haemulonii was significantly high among adult population while C.krusei was significantly high among the neonates. 10.4% NAC isolates were resistant to amphotericin B, flucytosine resistance among 37% NAC isolates and among 44% C.albicans isolates, fluconazole resistance was found among 13% and 15% of NAC and C. albicans respectively. Echinocandins were comparatively sensitive to the candida spp.


The Role of Candida Albicans in Routine Clinically Suspected Otomycosis

F M Amona, R Wend-Lasida Ouedraogo, I Sangare, A Elola
PMID: 34499919   DOI:

Abstract

Candida albicans and non-albicans Candida species are considered as commensal yeasts of many cavities including the external auditory canal (EAC) in healthy individuals. These fungal microorganisms can also act as opportunist pathogens and cause otomycosis. In this study, the patients of clinically suspected otomycosis were specifically investigated mycologically to elucidate the role of Candida albicans and non-albicans Candida species.
A prospective observational study was conducted from July 2016 and June 2017 at the Laboratory of Parasitology and Mycology of the Sourô SANOU University Hospital in Bobo-Dioulasso, Burkina Faso. Identification of Candida isolates was using conventional phenotypic methods. Antifungal susceptibility tests were carried out by disk diffusion method in accordance with CLSI standard document M44-A for yeasts.
Out of 160 patients with clinically diagnosed otomycosis, 77(48.1%) were investigated positive for Candida species. Candida albicans (61%) was the most isolated species and non-albicans Candida species accounted for 39% of the isolates, with mainly Candida spp (22.1%), Candida krusei (10.4%), Candida dubliniensis (5.2%) and Candida glabrata (1.3%). Nystatin showed the highest efficacy (95.9%), followed by ketoconazole (90.4%), clotrimazole (83.6%), miconazole (72.6%) and amphotericin B (63.0%).
Otomycosis due to Candida species should be especially considered, since they have a wide number of potential virulence factors that cause fungal infections. Also, antifungal susceptibility testing should be performed in order to select the appropriate antifungal therapy.


Risk factors for isolation of fluconazole and echinocandin non-susceptible

Matthaios Papadimitriou-Olivgeris, Anastasia Spiliopoulou, Fotini Fligou, Ekaterini Tsiata, Fevronia Kolonitsiou, Alexandra Nikolopoulou, Chrysavgi Papamichail, Iris Spiliopoulou, Markos Marangos, Myrto Christofidou
PMID: 34431765   DOI: 10.1099/jmm.0.001401

Abstract

Resistance rates to azoles and echinocandins of
spp. increased over the last decade.
Widespread use of antifungals could lead to development and dissemination of resistant
spp.
To identify risk factors for isolation of
spp. non-susceptible to either fluconazole or echinocandins.
All patients hospitalized in the Intensive Care Unit (ICU) of the University General Hospital of Patras, Greece with
spp. isolated from clinical specimens during a ten-year period (2010-19) were included.
isolates were identified using Vitek-2 YST card. Consumption of antifungals was calculated.
During the study period, 253 isolates were included.
. non-
predominated (64.4 %) with
being the most commonly isolated (42.3 %) followed by
(nomenclatural change to
; 8.7 %) and
(11.9 %). Among all isolates, 45.8 and 28.5 % were non-susceptible and resistant to fluconazole, respectively. Concerning echinocandins, 8.7 % of isolates were non-susceptible to at least one echinocandin (anidulafungin or micafungin) and 3.1 % resistant. Multivariate analysis revealed that hospitalization during 2015-19, as compared to 2010-14, isolate being non-
or non-susceptible to at least one echinocandin was associated with isolation of fluconazole non-susceptible isolate. Administration of echinocandin, isolate being
or
, or
spp. non-susceptible to fluconazole were independently associated with isolation of
spp. non-susceptible to at least one echinocandin. Fluconazole's administration decreased during the study period, whereas liposomal-amphotericin B's and echinoncandins' administration remained stable.
Fluconazole's non-susceptibility increased during the study period, despite the decrease of its administration. Although echinocandins' administration remained stable, non-susceptibility among
spp. increased.


Antifungal Effects of Herbal Extracts and Fluconazole on Heat-polymerized Acrylic Denture Base Resin as Denture Cleanser: An

Supraja Volety, Prajna P Shetty, Krishna Kumar, Gautam Shetty
PMID: 34257176   DOI:

Abstract

The study aimed to investigate the antifungal effects of herbal extracts and fluconazole on heat-polymerized acrylic denture base resin as a denture cleanser.
Several essential oils, such as origanum oil and grape seed oil and commercially available antifungal agent fluconazole were used as denture cleansers and their antifungal efficacy was evaluated using a spectrophotometer. Overall, 68 samples were obtained and were divided into four groups, each containing 17 samples. These samples were immersed in Sabouraud dextrose broth consisting of
for 16 hours and later in these antifungal solutions for 8 hours and their antifungal efficacy was measured. Data were subjected to an ANOVA test.
Among the study groups origanum oil showed the maximum antifungal activity with a mean optical density at 0.072 ± 0.014 followed by fluconazole (0.094 ± 0.155), and least by grape seed oil (0.190 ± 0.071).
Results of this
study showed that origanum oil was more effective than commercially available antifungal agents, and among the tested groups oregano oil was a potential agent in lowering the
colony.
Origanum oil, being a herbal product, can be considered as a denture cleanser and also be used as an effective alternative to commercially available antifungal agents without any side effects.


Cryptococcal infection presenting as soft tissue abscess and arthritis: Case report

Yong Jin Cho, Song Iy Han, Sung-Chul Lim
PMID: 34260570   DOI: 10.1097/MD.0000000000026656

Abstract

Cryptococcal infection has been documented in immunocompromised patients. AIDS and renal transplant recipients account for majority of the cases. Most cases present with central nervous system or disseminated disease, with only few presenting soft tissue, bone, and joint manifestations.
We present a case of soft tissue mass in a 66-year-old female renal transplant recipient and that of arthritis in a 64-year-old immunocompetent man who presented pseudogout arthropathy. Chest radiographies of both cases were negative. Biopsy revealed cryptococcal organisms. Blood culture or cerebrospinal fluid sampling indicated positive results for cryptococcal antigen.
Cryptococcus neoformans was recovered in the wound culture.
The patients received intravenous fluconazole and flucytosine, followed by oral fluconazole administration.
Symptomatic improvements were achieved and no subsequent relapses were observed.
The authors experienced 2 cases of cryptococcosis with very unusual clinical presentation. Early clinical suspicion and serum cryptococcal antigen testing can help in rapid appropriate diagnosis in immunocompetent as well as immunocompromised patients even in the absence of pulmonary involvement.


Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation

Andrea Sala, Zakiena Hoossen, Alessia Bacchi, Mino R Caira
PMID: 34361579   DOI: 10.3390/molecules26154427

Abstract

Inclusion complexes between cyclodextrins (CDs) and active pharmaceutical ingredients (APIs) have potential for pharmaceutical formulation. Since crystallization of a given complex may result in the isolation of multiple crystal forms, it is essential to characterize these forms with respect to their structures and physicochemical properties to optimize pharmaceutical candidate selection. Here, we report the preparation and characterization of two crystallographically distinct hydrated forms of an inclusion complex between β-cyclodextrin (β-CD) and the antifungal API fluconazole (FLU) as well as temperature-concentration conditions required for their individual isolation. Determination of crystal water contents was achieved using thermoanalytical methods. X-ray analyses revealed distinct structural differences between the triclinic (TBCDFLU, space group P1) and monoclinic (MBCDFLU, space group C2) crystal forms. Removal of the crystals from their mother liquors led to rapid dehydration of the MBCDFLU crystal, while the TBCDFLU crystal was stable, a result that could be reconciled with the distinct packing arrangements in the respective crystals. This study highlights (a) the importance of identifying possible multiple forms of a cyclodextrin API complex and controlling the crystallization conditions, and (b) the need to characterize such crystal forms to determine the extent to which their physicochemical properties may differ.


Biodirected Synthesis of Silver Nanoparticles Using Aqueous Honey Solutions and Evaluation of Their Antifungal Activity against Pathogenic

Grzegorz Czernel, Dominika Bloch, Arkadiusz Matwijczuk, Jolanta Cieśla, Monika Kędzierska-Matysek, Mariusz Florek, Mariusz Gagoś
PMID: 34299335   DOI: 10.3390/ijms22147715

Abstract

Silver nanoparticles (AgNPs) were synthesized using aqueous honey solutions with a concentration of 2%, 10%, and 20%-AgNPs-H2, AgNPs-H10, and AgNPs-H20. The reaction was conducted at 35 °C and 70 °C. Additionally, nanoparticles obtained with the citrate method (AgNPs-C), while amphotericin B (AmB) and fluconazole were used as controls. The presence and physicochemical properties of AgNPs was affirmed by analyzing the sample with ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, scanning electron microscopy (SEM), and dynamic light scattering (DLS). The 20% honey solution caused an inhibition of the synthesis of nanoparticles at 35 °C. The antifungal activity of the AgNPs was evaluated using opportunistic human fungal pathogens
and
. The antifungal effect was determined by the minimum inhibitory concentration (MIC) and disc diffusion assay. The highest activity in the MIC tests was observed in the AgNPs-H2 variant. AgNPs-H10 and AgNPs-H20 showed no activity or even stimulated fungal growth. The results of the Kirby-Bauer disc diffusion susceptibility test for
strains indicated stronger antifungal activity of AgNPs-H than fluconazole. The study demonstrated that the antifungal activity of AgNPs is closely related to the concentration of honey used for the synthesis thereof.


In Silico Structural Modeling and Analysis of Interactions of

Olufunmilayo Olukemi Akapo, Joanna M Macnar, Justyna D Kryś, Puleng Rosinah Syed, Khajamohiddin Syed, Dominik Gront
PMID: 34360577   DOI: 10.3390/ijms22157811

Abstract

Cytochrome P450 monooxygenase CYP51 (sterol 14α-demethylase) is a well-known target of the azole drug fluconazole for treating cryptococcosis, a life-threatening fungal infection in immune-compromised patients in poor countries. Studies indicate that mutations in CYP51 confer fluconazole resistance on cryptococcal species. Despite the importance of CYP51 in these species, few studies on the structural analysis of CYP51 and its interactions with different azole drugs have been reported. We therefore performed in silico structural analysis of 11 CYP51s from cryptococcal species and other
. Interactions of 11 CYP51s with nine ligands (three substrates and six azoles) performed by Rosetta docking using 10,000 combinations for each of the CYP51-ligand complex (11 CYP51s × 9 ligands = 99 complexes) and hierarchical agglomerative clustering were used for selecting the complexes. A web application for visualization of CYP51s' interactions with ligands was developed (http://bioshell.pl/azoledocking/). The study results indicated that
CYP51s have a high preference for itraconazole, corroborating the in vitro effectiveness of itraconazole compared to fluconazole. Amino acids interacting with different ligands were found to be conserved across CYP51s, indicating that the procedure employed in this study is accurate and can be automated for studying P450-ligand interactions to cater for the growing number of P450s.


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